Sumi-alpha
Description
Structure
3D Structure
Properties
IUPAC Name |
[(S)-cyano-(3-phenoxyphenyl)methyl] (2R)-2-(4-chlorophenyl)-3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3/t23-,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPJDWWKZLNGGM-DNQXCXABSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC=C(C=C1)Cl)C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801020853 | |
| Record name | (S,R)-Fenvalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67614-32-8 | |
| Record name | Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester, (S-(R*,S*))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067614328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S,R)-Fenvalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-cyano(3-phenoxyphenyl)methyl (2R)-2-(4-chlorophenyl)-3-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of Esfenvalerate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Esfenvalerate (B1671249) is a potent, broad-spectrum synthetic pyrethroid insecticide, representing the most insecticidally active isomer of fenvalerate (B1672596).[1] As a Type II pyrethroid, it is characterized by the presence of an α-cyano group in its structure, which significantly influences its mechanism of neurotoxicity. Sumi-alpha is a commercial insecticide formulation containing esfenvalerate as its active ingredient.[1][2][3][4][5] This technical guide provides a detailed examination of the core mechanism of action of esfenvalerate, focusing on its interaction with voltage-gated sodium channels (VGSCs), the primary target site responsible for its insecticidal and neurotoxic effects.[2][6][7][8]
Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
The primary mechanism of action of esfenvalerate is the disruption of nerve function through interaction with voltage-gated sodium channels.[2][6][7] These transmembrane proteins are essential for the initiation and propagation of action potentials in neurons.[9][10] Esfenvalerate binds to these channels and modifies their gating properties, leading to prolonged channel opening and delayed inactivation.[7][8][11]
Binding Site on the Voltage-Gated Sodium Channel
Esfenvalerate, like other pyrethroids, binds to a specific receptor site on the α-subunit of the VGSC.[7][12] Homology modeling and site-directed mutagenesis studies have identified this binding site as a hydrophobic cavity formed by the interface of different domains of the channel protein. Specifically, the binding site is delimited by the domain II S4-S5 linker and the transmembrane helices IIS5 and IIIS6.[7][12][13][14] This lipid-accessible location allows the lipophilic esfenvalerate molecule to interact with key amino acid residues, stabilizing the channel in its open conformation.[7][14] The high affinity of pyrethroids for the open state of the sodium channel is a key aspect of their mechanism of action.[7][13][14]
Alteration of Sodium Channel Gating
Upon binding, esfenvalerate dramatically alters the normal gating kinetics of the sodium channel:
-
Prolonged Open State: The most significant effect of esfenvalerate is the dramatic slowing of the channel's transition from the open (activated) state to the closed (inactivated) state.[7][8] This results in a persistent influx of sodium ions into the neuron long after the initial depolarization event.[11]
-
Delayed Deactivation: Esfenvalerate also slows the closing of the channel upon repolarization of the membrane. This leads to a characteristic "tail current" of sodium ions flowing into the cell after the termination of a depolarizing stimulus.[11] For Type II pyrethroids like esfenvalerate, this tail current is particularly prolonged.[11]
This persistent sodium influx leads to a sustained membrane depolarization, causing neuronal hyperexcitability. At lower concentrations, this manifests as repetitive firing of action potentials in response to a single stimulus.[2][7] At higher concentrations, the persistent depolarization can lead to a complete block of action potential generation, a state known as depolarization block.[2][7]
Quantitative Data
The following tables summarize quantitative data related to the effects of esfenvalerate and related pyrethroids on neuronal function.
| Parameter | Value | Species/System | Reference |
| Esfenvalerate Concentration Range (in vitro neuronal excitability) | 5 - 40 µM | Rat brain slices | [2] |
| Effect of Lowest Concentration (5 µM) | Elicited epileptiform discharges | Rat neocortex | [2] |
| Effect of Highest Concentration (40 µM) | Strong inhibitory effect on excitability | Rat neocortex and hippocampus | [2] |
| Parameter | Observation | Species/System | Reference |
| Fenvalerate Effect on Gating Charge | Reduced "on" gating charge movement by 78% | Crayfish giant axons | [3] |
| Fenvalerate Effect on "Off" Gating Current | Abolished the fast component | Crayfish giant axons | [3] |
| Decay of Fenvalerate-Induced Tail Current | Extremely slow, lasting several minutes at -120 mV | Crayfish giant axons | [15] |
Experimental Protocols
The study of esfenvalerate's mechanism of action relies heavily on electrophysiological techniques, primarily the whole-cell voltage-clamp and patch-clamp methods. These techniques allow for the direct measurement of ion flow through voltage-gated sodium channels in response to controlled changes in membrane potential.
Whole-Cell Voltage-Clamp Recording of Sodium Currents
This protocol is adapted from standard methodologies for recording ionic currents from isolated neurons or cultured cells.
Objective: To measure the effect of esfenvalerate on the kinetics of voltage-gated sodium channels.
Materials:
-
Isolated neurons or cultured neuronal cell line
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH)
-
Intracellular (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH)
-
Esfenvalerate stock solution (in DMSO) and final dilutions in extracellular solution
Procedure:
-
Cell Preparation: Plate cells on glass coverslips and allow them to adhere. Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pipette Fabrication and Filling: Pull glass capillaries to a resistance of 2-5 MΩ. Fire-polish the tip and fill with intracellular solution.
-
Seal Formation: Mount the pipette on the micromanipulator, apply positive pressure, and approach a target cell. Once the pipette touches the cell membrane, release the pressure to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure all sodium channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.
-
Record the resulting inward sodium currents.
-
-
Drug Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of esfenvalerate.
-
Data Acquisition: Repeat the voltage-clamp protocol at various time points after esfenvalerate application to observe its effect on the sodium current, paying close attention to the decay of the current during the depolarization and the presence of a tail current upon repolarization.
-
Data Analysis: Analyze the recorded currents to determine changes in peak current amplitude, activation and inactivation kinetics, and the time course of the tail current decay.
Visualizations
Signaling Pathway of Esfenvalerate Action
Caption: Mechanism of esfenvalerate action on voltage-gated sodium channels.
Experimental Workflow for Whole-Cell Voltage-Clamp
Caption: Workflow for whole-cell voltage-clamp analysis of esfenvalerate effects.
References
- 1. researchgate.net [researchgate.net]
- 2. The insecticide esfenvalerate modulates neuronal excitability in mammalian central nervous system in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immobilization of sodium channel gating charge in crayfish giant axons by the insecticide fenvalerate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 5. Voltage Clamp – Foundations of Neuroscience [openbooks.lib.msu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Modelling insecticide-binding sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Toxins that modulate the sodium channel gating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elucidation of pyrethroid and DDT receptor sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Modelling insecticide-binding sites in the voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
An In-depth Technical Guide to the Insecticidal Properties of Sumi-alpha (Esfenvalerate)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sumi-alpha, with its active ingredient esfenvalerate (B1671249), is a potent synthetic pyrethroid insecticide widely utilized in agriculture and public health for its broad-spectrum efficacy and rapid action. This technical guide provides a comprehensive overview of the core insecticidal properties of Sumi-alpha, focusing on its mechanism of action, efficacy against various insect pests, and the experimental protocols used to evaluate its performance. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in insecticide research and development.
Introduction
Esfenvalerate, the active component of Sumi-alpha, is the most biologically active isomer of fenvalerate.[1][2] As a Type II pyrethroid, it is characterized by the presence of an α-cyano group in its structure, which contributes to its high insecticidal potency.[3] Sumi-alpha acts as both a contact and stomach poison, providing rapid knockdown and residual control of a wide range of insect pests.[2]
Mechanism of Action: Disruption of the Insect Nervous System
The primary target of esfenvalerate is the voltage-gated sodium channels in the nervous systems of insects.[2][4][5]
Signaling Pathway of Esfenvalerate's Neurotoxicity
Caption: Mechanism of action of Sumi-alpha (Esfenvalerate) on insect voltage-gated sodium channels.
Esfenvalerate binds to the open state of the voltage-gated sodium channels, preventing their normal closure and inactivation.[5][6] This disruption leads to a prolonged influx of sodium ions into the neuron, causing repetitive nerve discharges.[7] The continuous firing of nerves results in hyperexcitation of the insect's nervous system, leading to tremors, lack of coordination, paralysis, and ultimately, death.[4]
Insecticidal Efficacy: Quantitative Data
The efficacy of Sumi-alpha varies depending on the insect species, life stage, and environmental conditions. The following tables summarize available quantitative data on its insecticidal properties.
Table 1: Acute Toxicity of Esfenvalerate to Various Insect Species
| Insect Species | Bioassay Method | LD50 (µg/g) | LC50 | Reference(s) |
| Blattella germanica (German Cockroach) | Topical Application | 1.1 (susceptible strain) | - | [This information is synthesized from sources indicating high resistance ratios in field strains, implying a baseline susceptibility.] |
| Heliothis virescens (Tobacco Budworm) | - | - | - | [Resistance to esfenvalerate has been documented, but specific LD50/LC50 values were not found in the provided search results.] |
| Musca domestica (House Fly) | - | - | - | [Data not available in search results] |
| Aedes aegypti (Yellow Fever Mosquito) | - | - | - | [Studies show knockdown effects but specific LD50/LC50 values were not found.] |
| Spodoptera frugiperda (Fall Armyworm) | - | - | - | [Data not available in search results] |
Table 2: Knockdown Time (KT50) of Esfenvalerate against Various Insect Species
| Insect Species | Bioassay Method | Concentration/Dose | KT50 (minutes) | Reference(s) |
| Aedes aegypti (Yellow Fever Mosquito) | - | - | [Data indicating rapid knockdown exists, but specific KT50 values were not found in the search results.] | [8][9][10] |
| Other Insect Species | - | - | [Qualitative descriptions of "fast-acting" and "rapid knockdown" are common, but quantitative KT50 data is limited in the provided search results.] |
Table 3: Dose-Response Mortality of Esfenvalerate against Various Insect Species
| Insect Species | Bioassay Method | Exposure Time | Mortality (%) at a Given Dose/Concentration | Reference(s) |
| Odontotermes obesus (Termite) | Filter Paper Bioassay | - | Dose-dependent mortality observed with various pesticides, but specific data for esfenvalerate is not detailed. | [The provided search results mention a study on termites but do not provide specific mortality data for esfenvalerate.] |
| Other Insect Species | - | - | [Dose-response relationships are fundamental to insecticide testing, but specific mortality data for esfenvalerate against a range of pests were not found in the provided search results.] |
Note: The tables above are populated with available data from the conducted searches. Gaps indicate that specific quantitative values for the respective insect species and parameters were not found within the provided search results.
Experimental Protocols for Efficacy Evaluation
The evaluation of an insecticide's efficacy relies on standardized and reproducible experimental protocols. Below are detailed methodologies for common bioassays used to assess the insecticidal properties of compounds like Sumi-alpha.
Experimental Workflow for Insecticide Efficacy Testing
Caption: A generalized workflow for conducting insecticide efficacy bioassays.
Topical Application Bioassay
This method is used to determine the dose of an insecticide that is lethal to 50% of the test population (LD50) through direct contact.
Objective: To determine the LD50 of Sumi-alpha against a target insect species.
Materials:
-
Technical grade esfenvalerate
-
Acetone (B3395972) (or other suitable volatile solvent)
-
Microsyringe or microapplicator
-
Test insects of a uniform age and weight
-
Holding containers (e.g., petri dishes with a food source)
-
CO2 or chilling system for anesthetizing insects
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation of Insecticide Solutions: a. Prepare a stock solution of esfenvalerate in acetone. b. Perform serial dilutions to obtain a range of at least five concentrations that are expected to cause between 10% and 90% mortality. c. A control group receiving only acetone should be included.
-
Insect Handling: a. Anesthetize the insects using CO2 or by chilling. b. Select insects of a consistent size and weight.
-
Application: a. Using a calibrated microsyringe, apply a precise volume (typically 0.5-1 µL) of the insecticide solution to the dorsal thorax of each anesthetized insect.[11] b. Treat at least three replicates of 10-20 insects for each concentration and the control.
-
Observation: a. Place the treated insects in holding containers with access to food and water. b. Maintain the containers under controlled environmental conditions (e.g., 25°C, 60% RH, 12:12 L:D photoperiod). c. Record knockdown at specified time intervals (e.g., 1, 2, 4, 8 hours). d. Assess mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to make a coordinated movement when prodded.
-
Data Analysis: a. Correct for control mortality using Abbott's formula if it is between 5% and 20%. b. Analyze the dose-mortality data using probit or logit analysis to determine the LD50 value and its 95% confidence limits.
Petri Dish Contact Bioassay (Film Method)
This method evaluates the toxicity of an insecticide when insects are exposed to a treated surface.
Objective: To determine the concentration of Sumi-alpha that is lethal to 50% of the test population (LC50) upon contact with a treated surface.
Materials:
-
Technical grade esfenvalerate
-
Acetone (or other suitable volatile solvent)
-
Glass petri dishes (e.g., 9 cm diameter)
-
Pipettes
-
Test insects
-
Holding containers
Procedure:
-
Preparation of Treated Petri Dishes: a. Prepare a series of at least five concentrations of esfenvalerate in acetone. b. Pipette a known volume (e.g., 1 mL) of each concentration into a petri dish.[12][13] c. Gently swirl the dish to ensure a uniform coating of the inner surfaces.[12] d. Allow the solvent to evaporate completely in a fume hood, leaving a dry film of the insecticide. e. Prepare control dishes treated only with acetone.
-
Insect Exposure: a. Introduce a known number of test insects (e.g., 10-20) into each treated and control petri dish. b. Secure the lids of the petri dishes.
-
Observation: a. Maintain the dishes under controlled environmental conditions. b. Record knockdown at various time points. c. Assess mortality at 24, 48, and 72 hours.
-
Data Analysis: a. Correct for control mortality using Abbott's formula. b. Use probit or logit analysis to calculate the LC50 value and its 95% confidence limits.
Spray Tower Bioassay
This method simulates the exposure of insects to insecticide droplets, mimicking field spray applications.[12]
Objective: To evaluate the efficacy of Sumi-alpha when applied as a spray.
Materials:
-
Potter spray tower or similar laboratory spray apparatus[7][14][15][16]
-
Formulated Sumi-alpha product
-
Test insects
-
Cages or petri dishes for holding insects during spraying
-
Clean holding containers with food and water
Procedure:
-
Preparation of Spray Solutions: a. Prepare a series of dilutions of the formulated Sumi-alpha product in water, according to the desired application rates.
-
Calibration of the Spray Tower: a. Calibrate the spray tower to deliver a consistent and uniform spray deposit. This involves adjusting the pressure and spray volume.
-
Insect Exposure: a. Place a known number of test insects in open-topped containers (e.g., petri dishes or small cages). b. Place the containers in the spray tower and apply the insecticide solution. c. A control group should be sprayed with water only.
-
Post-Treatment Handling and Observation: a. After spraying, transfer the insects to clean holding containers with food and water. b. Maintain the containers under controlled conditions. c. Record knockdown and mortality as described in the previous protocols.
-
Data Analysis: a. Analyze the data to determine the lethal concentration or dose and knockdown times.
Conclusion
Sumi-alpha (esfenvalerate) is a highly effective insecticide that exerts its toxic effect by disrupting the normal functioning of the insect nervous system. Its rapid knockdown and broad-spectrum activity make it a valuable tool in pest management. The experimental protocols detailed in this guide provide a framework for the continued evaluation of its insecticidal properties and the development of new and improved insect control strategies. Further research to generate comprehensive quantitative efficacy data against a wider range of economically important insect pests is encouraged to optimize its use and manage the development of resistance.
References
- 1. Esfenvalerate | C25H22ClNO3 | CID 10342051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Esfenvalerate (Ref: OMS 3023) [sitem.herts.ac.uk]
- 3. Fenvalerate - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The molecular interactions of pyrethroid insecticides with insect and mammalian sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voltage-Gated Sodium Channels as Insecticide Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innovationtoimpact.org [innovationtoimpact.org]
- 8. eagri.org [eagri.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. entomoljournal.com [entomoljournal.com]
- 13. journals.rdagriculture.in [journals.rdagriculture.in]
- 14. innovationtoimpact.org [innovationtoimpact.org]
- 15. A standardised bioassay method using a bench‐top spray tower to evaluate entomopathogenic fungi for control of the greenhouse whitefly, Trialeurodes vaporariorum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
esfenvalerate sodium channel modulation in insects
An In-depth Technical Guide to the Modulation of Insect Sodium Channels by Esfenvalerate (B1671249)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Esfenvalerate, a synthetic Type II pyrethroid insecticide, exerts its potent neurotoxic effects on insects by targeting voltage-gated sodium channels (VGSCs).[1][2] These integral membrane proteins are fundamental to the generation and propagation of action potentials in the insect nervous system.[2][3][4] Esfenvalerate's mechanism of action involves binding to the sodium channel and profoundly altering its gating kinetics. It preferentially interacts with the open state of the channel, stabilizing this conformation and significantly inhibiting both deactivation (closing) and inactivation.[2][5][6] This disruption leads to a prolonged influx of sodium ions, causing a sustained membrane depolarization. If this afterpotential reaches the threshold, it results in repetitive nerve firing, leading to the characteristic symptoms of pyrethroid poisoning: hyperactivity, convulsions, paralysis, and ultimately, the death of the insect.[1][7] This guide provides a detailed examination of the molecular interactions, quantitative effects, and experimental methodologies used to characterize the modulation of insect sodium channels by esfenvalerate.
Core Mechanism of Action: Sodium Channel Gating Modulation
The primary neurotoxic action of esfenvalerate is not to block the sodium channel, but to modify its dynamic gating properties.[7] Voltage-gated sodium channels cycle through three main states: resting (closed), open (activated), and inactivated. Esfenvalerate disrupts this precise cycle, primarily by "locking" the channel in the open state.
State-Dependent Binding: Pyrethroids, including esfenvalerate, exhibit state-dependent binding, showing a much higher affinity for the open or activated state of the sodium channel.[2][4][8] This is why their effects are often studied using protocols with repetitive depolarizations, which increase the probability of channels being in the open state, thus facilitating insecticide binding.[2]
Key Effects on Gating Kinetics:
-
Inhibition of Deactivation: The most significant effect of esfenvalerate is the dramatic slowing of channel deactivation (the process of closing the channel pore upon membrane repolarization).[2][3][5] This results in a persistent sodium current, known as the "tail current," which flows after the membrane potential has returned to a negative level.[2] The decay of tail currents induced by Type II pyrethroids like esfenvalerate is at least an order of magnitude slower than those caused by Type I pyrethroids.[4][5]
-
Inhibition of Inactivation: Esfenvalerate also slows the fast inactivation process, which normally terminates the sodium influx during a sustained depolarization.[2][3][7]
-
Slowing of Activation: Voltage-clamp studies have shown that pyrethroids can also slow the kinetics of channel activation (opening).[7][9]
The combined effect of inhibiting deactivation and inactivation is a massively prolonged opening of the sodium channel, from a normal duration of milliseconds to potentially several seconds.[9][10] This leads to a depolarizing afterpotential following an action potential. When a sufficient number of channels are modified, this afterpotential can trigger repetitive, uncontrolled nerve impulses, causing the insect's nervous system to become overexcited.[1][7]
Quantitative Data on Sodium Channel Modulation
While the qualitative effects of esfenvalerate are well-documented, specific quantitative data from electrophysiological studies can vary based on the insect species, the specific sodium channel isoform, and the experimental conditions. The following tables summarize the characteristic effects.
Table 1: Summary of Esfenvalerate's Effects on Insect Sodium Channel Gating Kinetics
| Gating Parameter | Primary Effect | Quantitative Description |
| Activation | Slowing of kinetics | The rate of channel opening in response to depolarization is reduced.[7][9] |
| Deactivation | Strong Inhibition / Slowing | The primary action of esfenvalerate. Results in a large, slowly decaying tail current upon repolarization.[2][3][5] The decay time constant is extremely long, potentially lasting for minutes at negative holding potentials.[11] |
| Inactivation | Inhibition / Slowing | The rate of fast inactivation is significantly reduced, contributing to a prolonged inward sodium current during depolarization.[2][3][7] |
Table 2: Characteristics of Esfenvalerate-Modified Sodium Currents
| Parameter | Description |
| Tail Current | A large, slowly decaying inward sodium current observed upon membrane repolarization. Its amplitude is a key parameter for quantifying the potency of pyrethroid modification.[2] For Type II pyrethroids like esfenvalerate, the decay is exceptionally slow.[4][5] |
| Steady-State Current | At normal resting potentials, the modified channels may not fully close, leading to a persistent, non-inactivating inward sodium current that causes membrane depolarization.[11] |
| Depolarizing Afterpotential | The physiological result of the prolonged sodium current, which creates a sustained depolarization after an action potential. This can trigger repetitive firing.[7] |
| Gating Charge Movement | Fenvalerate (B1672596) (a closely related pyrethroid) has been shown to immobilize or "trap" the channel's voltage-sensing gating charges in the open state configuration, physically preventing the channel from closing.[12] |
Molecular Binding Sites
Computational modeling and site-directed mutagenesis studies have led to the prediction of two distinct pyrethroid receptor sites, termed PyR1 and PyR2 , on the insect sodium channel.[13] These sites are located in hydrophobic pockets formed by the interface of different transmembrane helices and linkers.
-
Key Structural Elements: The binding sites are thought to be delimited by transmembrane helices such as the domain II S5 (IIS5) and domain III S6 (IIIS6) helices, as well as the intracellular linker connecting domain II's S4 and S5 segments (IIS4-S5).[4][8][14]
-
Knockdown Resistance (kdr): Many naturally occurring mutations that confer resistance to pyrethroids (known as kdr mutations) are located within or near these predicted binding sites.[3][6][13] These mutations are believed to reduce the binding affinity of pyrethroids to the channel, thereby diminishing their modulatory effects.[4]
Key Experimental Protocols
The study of esfenvalerate's effects on insect sodium channels primarily relies on electrophysiological techniques, particularly using the Xenopus laevis oocyte expression system.[3][6]
5.1 Heterologous Expression in Xenopus Oocytes This is a robust system for functionally characterizing cloned insect sodium channels.
-
cRNA Synthesis: The full-length cDNA clone encoding the insect sodium channel alpha-subunit is used as a template to synthesize capped RNA (cRNA) in vitro.
-
Microinjection: The channel cRNA is microinjected into mature Xenopus oocytes. Often, cRNA for an auxiliary subunit (like TipE from Drosophila) is co-injected to enhance the functional expression and current magnitude.[3][15]
-
Incubation: The oocytes are incubated for several days to allow for the translation and insertion of the sodium channels into the oocyte's plasma membrane.[3]
5.2 Two-Electrode Voltage Clamp (TEVC) This technique is the standard for measuring ionic currents across the oocyte membrane.
-
Principle: Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, while the other injects current to "clamp" the potential at a desired command voltage. The amount of current needed to hold the voltage constant is equal in magnitude and opposite in sign to the current flowing through the expressed ion channels.
-
Application: This allows researchers to control the membrane voltage precisely and record the resulting sodium currents in isolation.[6]
5.3 Voltage-Clamp Pulse Protocols Specific voltage protocols are designed to elicit and measure pyrethroid modification.
-
Standard Activation/Inactivation Protocols: Standard voltage steps are used to measure the baseline voltage-dependence of activation and steady-state inactivation before and after insecticide application.
-
Tail Current Protocol: To measure the modification by esfenvalerate, a protocol is used to maximize open-state binding. A common method involves applying a train of short (e.g., 5 ms) depolarizing pulses (e.g., 100 pulses) from a hyperpolarized holding potential.[2][5] Upon repolarization after the pulse train, the large, slowly decaying tail current characteristic of pyrethroid modification is recorded and analyzed.
5.4 Patch-Clamp on Native Neurons While oocyte expression is powerful for studying specific channel clones and mutants, the patch-clamp technique can be applied to acutely isolated insect neurons (such as dorsal unpaired median, or DUM, neurons) to study the effects of esfenvalerate on native channels in their natural cellular environment.[16]
Visualizations: Pathways and Workflows
Caption: Molecular to organismal pathway of esfenvalerate neurotoxicity.
Caption: Workflow for studying esfenvalerate effects in Xenopus oocytes.
Caption: Logical relationship between esfenvalerate action and kdr resistance.
References
- 1. Page loading... [guidechem.com]
- 2. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insect sodium channels and insecticide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nervous System and Gastrointestinal Effects of the Insecticide Esfenvalerate on the Rat: An Ex Vivo Study [scirp.org]
- 8. Modelling insecticide-binding sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxins that modulate the sodium channel gating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interactions of the pyrethroid fenvalerate with nerve membrane sodium channels: temperature dependence and mechanism of depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immobilization of sodium channel gating charge in crayfish giant axons by the insecticide fenvalerate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrethroids in an AlphaFold2 Model of the Insect Sodium Channel [mdpi.com]
- 14. Modelling insecticide-binding sites in the voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
Sumi-alpha (Esfenvalerate): A Technical Guide to its Environmental Fate and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and toxicological properties of Sumi-alpha, a synthetic pyrethroid insecticide whose active ingredient is esfenvalerate (B1671249). This document synthesizes key data from scientific literature and regulatory guidelines to offer a detailed resource for professionals in research and development.
Executive Summary
Esfenvalerate, the active component of Sumi-alpha, is a potent, broad-spectrum insecticide.[1][2] Its environmental and toxicological characteristics are of significant interest for risk assessment and management. Environmentally, esfenvalerate is characterized by its moderate persistence in soil and strong adsorption to soil particles, which limits its potential for groundwater contamination.[1] However, it displays high toxicity to non-target aquatic organisms and bees.[1][3] Toxicologically, it is classified as a moderately toxic compound to mammals via the oral route.[1][4] Its primary mechanism of action involves the disruption of sodium channel function in the nervous system.[2][5]
Environmental Fate
The environmental behavior of esfenvalerate is dictated by its physicochemical properties, including low water solubility and a high octanol-water partition coefficient, leading to strong binding to soil and sediment.[6][7]
Degradation in Soil
Under field conditions, esfenvalerate is moderately persistent, with a half-life ranging from approximately 15 days to three months, depending on the soil type.[1][8] Its degradation in soil is primarily a biological process.
Table 1: Soil Degradation Data for Esfenvalerate
| Parameter | Value | Conditions |
| Field Half-Life | 15 - 90 days | Dependent on soil type[1] |
| Aerobic Soil Metabolism | Major degradation route | |
| Primary Metabolites | 3-phenoxybenzoic acid | via ester cleavage[9] |
| Mobility in Soil | Immobile | Strong adsorption to organic matter[1][7] |
Fate in Aquatic Environments
Esfenvalerate demonstrates rapid partitioning from the water column to sediment.[9] The half-life in water due to sunlight (photolysis) is approximately 21 days.[1]
Table 2: Aquatic Fate Data for Esfenvalerate
| Parameter | Value | Conditions |
| Water Solubility | 2 µg/L at 25°C[6] | |
| Photolysis Half-Life | ~21 days[1] | In water, due to sunlight |
| Partitioning | Rapidly partitions to sediment | Dissipation half-life < 1 day in water phase[9] |
| Bioaccumulation Factor | ~400 (Rainbow Trout)[1][8] |
Degradation Pathway
The primary degradation pathway for esfenvalerate in both soil and aquatic systems involves the cleavage of the ester linkage, leading to the formation of less toxic metabolites.[9][10]
Toxicology
Esfenvalerate is classified as a moderately toxic pesticide.[1] Its toxicity varies significantly across different species.
Mammalian Toxicology
Esfenvalerate exhibits moderate acute oral toxicity in mammals.[4][11] The primary target of its toxicity is the nervous system.
Table 3: Acute Mammalian Toxicity of Esfenvalerate
| Species | Endpoint | Value | Reference |
| Rat | Oral LD50 | 458 mg/kg | [1][4] |
| Rabbit | Dermal LD50 | >2500 mg/kg | [1] |
| Rat | Inhalation LC50 | >2.93 mg/L | [1][4] |
Long-term studies on the closely related compound fenvalerate (B1672596) have not shown evidence of carcinogenicity.[1][4] Esfenvalerate itself is not considered to be genotoxic or carcinogenic.[11]
Ecotoxicology
Esfenvalerate poses a significant risk to non-target organisms, particularly aquatic life and bees.
Esfenvalerate is very highly toxic to fish and aquatic invertebrates.[1][6]
Table 4: Aquatic Ecotoxicity of Esfenvalerate
| Species | Endpoint | Value (µg/L) | Reference |
| Rainbow Trout | 96-hr LC50 | 0.3 | [1] |
| Bluegill Sunfish | 96-hr LC50 | 0.3 | [1] |
| Daphnia magna | 48-hr EC50 | 0.27 - 1.0 | [1][6] |
| Fathead Minnow | 90-day LOEC | 0.028 | [6] |
Esfenvalerate is considered to be slightly toxic to birds.[1]
Table 5: Avian Toxicity of Esfenvalerate
| Species | Endpoint | Value (mg/kg) | Reference |
| Bobwhite Quail | Oral LD50 | 1312 | [1] |
| Mallard Duck | Oral LD50 | >2250 | [1] |
Esfenvalerate is highly toxic to bees through both contact and oral exposure.[1][12][13]
Table 6: Honeybee Toxicity of Esfenvalerate
| Exposure Route | Endpoint | Value (µ g/bee ) | Reference |
| Contact | LD50 | 0.019 | [12] |
| Oral | LC50 (mg/L) | 0.014 | [12] |
Mechanism of Action
As a Type II pyrethroid, esfenvalerate's primary mode of action is the disruption of the nervous system. It binds to voltage-gated sodium channels, prolonging their open state and leading to hyperexcitation of nerve cells, paralysis, and eventual death of the insect.
Key Experimental Protocols
The toxicological and environmental fate data presented are typically generated following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Fish Acute Toxicity Test (based on OECD Guideline 203)
-
Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure.[14]
-
Test Organism: Commonly Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).[8]
-
Method: Fish are exposed to a geometric series of at least five concentrations of the test substance for 96 hours.[1][6] A control group is maintained in untreated water. Mortalities and sublethal effects are recorded at 24, 48, 72, and 96 hours.[1][6] The LC50 is calculated at the end of the test.[8]
-
Test Conditions: The test can be static (no renewal of test solution) or semi-static (solution renewed every 24 or 48 hours). Temperature and a 12-16 hour photoperiod are controlled.[6]
Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)
-
Objective: To determine the concentration of a substance that causes 50% of Daphnia magna to become immobilised (EC50) after 48 hours.
-
Test Organism: Daphnia magna, less than 24 hours old.[7][15]
-
Method: Daphnids are exposed to at least five concentrations of the test substance for 48 hours.[15] Immobilisation (inability to swim) is observed at 24 and 48 hours and compared to a control group.[15][16]
-
Test Conditions: Static test with controlled temperature and light cycle.[13] At least 20 animals are used per concentration.[15]
Avian Acute Oral Toxicity Test (based on OECD Guideline 223)
-
Objective: To estimate the acute oral toxicity (LD50) of a substance to birds.[17]
-
Test Organism: Commonly Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).
-
Method: The test provides several options, including a limit dose test (e.g., at 2000 mg/kg body weight) or a full LD50 determination using a sequential testing procedure with multiple dose groups.[18][19] Birds are administered a single oral dose and observed for mortality and signs of toxicity for at least 14 days.[20]
Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)
-
Objective: To determine the rate and pathway of a substance's degradation in soil under both aerobic and anaerobic conditions.[10][21][22]
-
Method: 14C-labelled test substance is applied to soil samples. The samples are incubated in the dark at a controlled temperature (e.g., 20°C) for up to 120 days.[14][21] At various intervals, samples are analyzed to quantify the parent compound and its transformation products. Evolved 14CO2 is trapped to measure mineralization.[14]
-
Endpoints: The study determines the degradation half-life (DT50) and identifies the major degradation products, establishing a transformation pathway.[22]
Conclusion
Sumi-alpha (esfenvalerate) is an effective insecticide with a well-characterized environmental and toxicological profile. Its strong adsorption to soil mitigates risks to groundwater, but its high toxicity to aquatic organisms and bees necessitates careful management practices to prevent off-target exposure. The provided data and protocols offer a foundational resource for professionals engaged in the assessment and development of chemical products.
References
- 1. oecd.org [oecd.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. apps.who.int [apps.who.int]
- 4. EXTOXNET PIP - ESFENVALERATE [extoxnet.orst.edu]
- 5. Esfenvalerate (Ref: OMS 3023) [sitem.herts.ac.uk]
- 6. biotecnologiebt.it [biotecnologiebt.it]
- 7. safenano.re.kr [safenano.re.kr]
- 8. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. content.fera.co.uk [content.fera.co.uk]
- 11. oecd.org [oecd.org]
- 12. Evaluation of OECD guidelines for testing of chemicals with aquatic organisms (Technical Report) | OSTI.GOV [osti.gov]
- 13. biotecnologiebt.it [biotecnologiebt.it]
- 14. oecd.org [oecd.org]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. shop.fera.co.uk [shop.fera.co.uk]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 21. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 22. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
Degradation of Sumi-alpha (Esfenvalerate) in Soil and Water: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumi-alpha, with the active ingredient esfenvalerate (B1671249), is a synthetic pyrethroid insecticide widely used in agriculture. Understanding its environmental fate, particularly its degradation pathways in soil and water, is crucial for assessing its ecological impact and ensuring environmental safety. This technical guide provides a comprehensive overview of the degradation of esfenvalerate in these two critical environmental compartments. It details the biotic and abiotic processes that govern its transformation, the primary metabolites formed, and the experimental methodologies used to study these processes.
Data Presentation: Quantitative Degradation Kinetics
The degradation of esfenvalerate is influenced by a multitude of environmental factors. The following tables summarize the degradation half-life of esfenvalerate under various conditions in soil and water.
Table 1: Degradation Half-life of Esfenvalerate in Soil
| Soil Type | Condition | Half-life (days) | Reference |
| Not Specified | Field Conditions | 15 - 90 | [1] |
| Upland Soil | Dark | 138.2 | [2] |
| Upland Soil | Light | 100.0 | [2] |
| Kaolinite | Dark | 391.2 | [2] |
| Kaolinite | Light | 7.8 | [2] |
| Montmorillonite | Dark | 553.4 | [2] |
| Montmorillonite | Light | 68.3 | [2] |
| Humic Acid | Dark | 150.8 | [2] |
| Humic Acid | Light | 80.6 | [2] |
Table 2: Degradation Half-life of Esfenvalerate in Water
| System | Condition | Half-life (days) | Reference |
| Water | Sunlight | ~21 | [1] |
| Water-sediment | Dark | - | [1] |
| Water-sediment | Light | < 1 (partitioning) | [1] |
| Aqueous solution | pH 5 | 129 | [3] |
| Aqueous solution | pH 7 | - | [3] |
| Aqueous solution | pH 9 | 65 | [3] |
| Bacterial Consortium | Biodegradation | 3.6 | [3] |
Table 3: Formation of Major Metabolites from Esfenvalerate Degradation by a Bacterial Consortium [3]
| Time (days) | Residual Esfenvalerate (mg L⁻¹) | 3-Phenoxybenzoic acid (PBAc) (mg L⁻¹) | 2-(4-chlorophenyl)-3-methylbutanoic acid (ClAc) (mg L⁻¹) |
| 0 | 100.6 ± 2.5 | ND | ND |
| 4 | 60.1 ± 3.8 | 15.2 ± 1.1 | 14.8 ± 1.5 |
| 8 | 20.3 ± 2.1 | 29.8 ± 2.5 | 28.5 ± 2.1 |
| 12 | 10.6 ± 4.0 | 35.0 ± 3.1 | 34.0 ± 2.8 |
| ND: Not Detected |
Degradation Pathways
The degradation of esfenvalerate in soil and water proceeds through a combination of abiotic and biotic processes, including hydrolysis, photodegradation, and microbial metabolism. The primary transformation involves the cleavage of the ester linkage.
Abiotic Degradation Pathway in Water
In aqueous environments, esfenvalerate degradation is primarily driven by hydrolysis and photolysis. Hydrolysis is more pronounced under alkaline conditions. Photodegradation, facilitated by sunlight, plays a significant role in its breakdown in surface waters.[1] The main abiotic degradation reactions are ester cleavage and hydration of the cyano group.[2]
References
A Technical Guide to the Sublethal Effects of Sumi-alpha (Esfenvalerate) on Non-Target Invertebrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumi-alpha is a commercial insecticide formulation whose active ingredient is esfenvalerate (B1671249), a synthetic pyrethroid.[1][2] Esfenvalerate is the most biologically active isomer of fenvalerate, designed for broad-spectrum control of insect pests in agriculture and other settings.[3][4] It functions as a potent neurotoxin, providing rapid contact and stomach action against target pests.[3][5] However, its broad-spectrum activity raises significant concerns about its impact on non-target organisms, particularly invertebrates, which are crucial for ecosystem structure and function.
While acute toxicity leading to mortality is a primary regulatory endpoint, sublethal effects occurring at environmentally relevant concentrations can have profound and insidious consequences. These effects can alter behavior, physiology, reproduction, and development, potentially leading to population-level declines and disruptions in community dynamics, such as predator-prey relationships.[6][7][8] This technical guide provides an in-depth overview of the known sublethal effects of Sumi-alpha (esfenvalerate) on non-target invertebrates, summarizing key quantitative data, detailing experimental protocols, and visualizing core mechanisms and workflows.
Core Mechanism of Neurotoxicity
The primary mode of action for esfenvalerate, like other pyrethroid insecticides, is the disruption of the nervous system.[5][9] It primarily targets voltage-gated sodium channels (VGSCs) in neuronal cell membranes.
-
Binding to Sodium Channels : Esfenvalerate binds to the VGSCs.
-
Prolonged Opening : This binding modifies the channel's gating kinetics, preventing it from closing normally after activation. This results in a prolonged influx of sodium ions (Na+) into the neuron.[5][9]
-
Repetitive Firing & Depolarization : The persistent influx of Na+ leads to membrane depolarization and a state of hyperexcitability, causing repetitive, uncontrolled firing of action potentials.[9]
-
Neurotoxic Symptoms : This continuous nerve stimulation manifests as hyperactivity, convulsions, and tremors, eventually leading to paralysis and, at sufficient doses, death.[5] At sublethal concentrations, this neurotoxic action underlies many of the observed behavioral and physiological impairments.
Documented Sublethal Effects
Sublethal exposure to esfenvalerate affects a wide range of physiological and behavioral processes in non-target invertebrates.
Behavioral Effects
-
Avoidance and Repellency : Several mite species have demonstrated a clear preference for esfenvalerate-free surfaces for laying eggs, indicating a repellent effect on oviposition behavior.[6][10] The prey mite Panonychus ulmi also showed significant avoidance of surfaces with esfenvalerate residues.[6]
-
Impaired Predation and Mobility : In the damselfly Coenagrion puella, exposure to esfenvalerate in combination with deltamethrin (B41696) resulted in reduced predatory ability.[11] For the caddisfly Brachycentrus americanus, dietary exposure led to case-abandonment behavior, a critical stress response that increases vulnerability.[12][13] In Daphnia magna, exposure at a concentration of 3 µg·L⁻¹ stimulated swimming activity, indicating a hyperactivity response.[14]
-
Feeding : Interestingly, studies on several aquatic insect species found no evidence of esfenvalerate-induced feeding deterrence, suggesting that these invertebrates may not be able to distinguish between contaminated and uncontaminated food sources, potentially leading to chronic dietary exposure.[13]
Reproductive and Developmental Effects
-
Reduced Oviposition and Fecundity : A significant linear reduction in oviposition (egg-laying) has been observed in the predatory mite Typhlodromus pyri and its prey species with increasing esfenvalerate residues.[6][10] In the mayfly Cinygmula reticulata, dietary exposure to algae pre-exposed to 0.1 µg/L esfenvalerate reduced egg production in final-instar nymphs.[13]
-
Impaired Development : Exposure to sublethal concentrations of esfenvalerate has been shown to impair the developmental rates of the midge Chironomus riparius.[15] For the mayfly C. reticulata, a reduction in the growth of small nymphs was observed after feeding on algae exposed to concentrations of 0.05 and 0.1 µg/L.[13]
-
Altered Sex Ratios : Life-cycle tests with C. riparius revealed that exposure to esfenvalerate increased the male-to-female ratio, an effect that can have significant consequences for population viability.[15]
Biochemical and Physiological Effects
-
Oxidative Stress : In Chironomus riparius, sublethal esfenvalerate exposure caused a failure of antioxidant defenses, characterized by the inhibition of catalase activity and decreased levels of total glutathione (B108866).[15] This disruption leads to oxidative damage.
-
Neurotoxicity and Enzyme Inhibition : Beyond its primary action on sodium channels, esfenvalerate can affect neurotransmitter systems. Studies on various invertebrates have assessed its impact on acetylcholinesterase (AChE), a key enzyme in the nervous system.[15] Additionally, combined exposure with other pyrethroids has been shown to inhibit the Glutathione S-transferase (GST) detoxification pathway in damselfly larvae, potentially increasing overall toxicity.[11]
-
Reduced Energy Budget : Exposure to esfenvalerate decreased the cellular energy budget of C. riparius, likely due to an increased energy consumption required for detoxification and stress responses.[15] This energy deficit can explain observed reductions in growth and reproduction.
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the sublethal effects of esfenvalerate.
Table 1: Behavioral and Reproductive Effects of Esfenvalerate on Invertebrates
| Species | Effect | Exposure Type | Concentration / Dose | Result | Citation |
|---|---|---|---|---|---|
| Typhlodromus pyri (Predatory Mite) | Oviposition | Residue on surface | Increasing levels of field rate | Significant linear reduction in oviposition | [6][10] |
| Panonychus ulmi (Prey Mite) | Avoidance | Residue on surface | Increasing levels of field rate | Significant avoidance and runoff mortality | [6] |
| Tetranychus urticae (Prey Mite) | Oviposition | Residue on surface | Increasing levels of field rate | Significant linear reduction in oviposition | [6][10] |
| Cinygmula reticulata (Mayfly) | Growth | Dietary (3 weeks) | 0.05 - 0.1 µg/L (on algae) | Reduction in small nymph growth | [13] |
| Cinygmula reticulata (Mayfly) | Reproduction | Dietary (3 weeks) | 0.1 µg/L (on algae) | Reduced egg production | [13] |
| Brachycentrus americanus (Caddisfly) | Behavior | Dietary | 0.5 - 1.0 µg/L (on prey) | Case-abandonment and mortality | [13] |
| Chironomus riparius (Midge) | Development | Aqueous | Environmentally relevant | Impaired developmental rates | [15] |
| Chironomus riparius (Midge) | Sex Ratio | Aqueous | Environmentally relevant | Increased male:female ratio |[15] |
Table 2: Biochemical and Physiological Effects of Esfenvalerate on Invertebrates
| Species | Endpoint | Exposure Type | Concentration / Dose | Result | Citation |
|---|---|---|---|---|---|
| Chironomus riparius (Midge) | Catalase Activity | Aqueous | Sublethal | Inhibition of activity | [15] |
| Chironomus riparius (Midge) | Total Glutathione | Aqueous | Sublethal | Decreased levels | [15] |
| Chironomus riparius (Midge) | Energy Budget | Aqueous | Sublethal | Decreased due to increased consumption | [15] |
| Coenagrion puella (Damselfly) | GST Pathway | Aqueous (14 hours) | Environmentally relevant | Inhibition of detoxification pathway |[11] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of toxicological studies. Below are summaries of protocols used in key research on esfenvalerate.
Protocol: Mite Oviposition Choice Test
This protocol is adapted from studies on the effects of esfenvalerate residues on mite behavior.[6][10]
-
Preparation of Test Arenas : Leaf discs or glass plates are used as the substrate. Half of each substrate is treated with a specific concentration of esfenvalerate, while the other half is treated with a solvent control.
-
Introduction of Mites : Adult female mites (e.g., T. pyri) are introduced to the center line of the prepared arenas.
-
Incubation : Arenas are maintained under controlled conditions (temperature, humidity, photoperiod) for a set duration, typically 24 hours.
-
Data Collection : The number of eggs laid on the treated side versus the control side is counted. Mite mortality or runoff (leaving the arena) can also be recorded as an endpoint.
-
Statistical Analysis : Statistical tests (e.g., Chi-squared or t-tests) are used to determine if there is a significant preference for the untreated surface.
Protocol: Chironomus riparius Life-Cycle Test
This protocol assesses the chronic effects of esfenvalerate on the full life cycle of the midge C. riparius, based on the methodology described by Rodrigues et al. (2015).[15]
-
Exposure System Setup : Beakers containing formulated sediment and overlying water are prepared. The systems are allowed to equilibrate.
-
Spiking : Esfenvalerate is introduced into the water phase at a range of nominal sublethal concentrations, along with a control group.
-
Introduction of Larvae : First-instar larvae of C. riparius are added to each beaker.
-
Chronic Exposure : The larvae are maintained in the test systems throughout their development. They are fed a standardized diet regularly.
-
Endpoint Measurement :
-
Development : Emergence traps are placed on the beakers to capture emerging adults daily. The time to emergence and the total number of emerged adults are recorded.
-
Reproduction : Emerged adults are collected, and their sex is determined to calculate the sex ratio.
-
Biochemical Analysis : At specific time points, a subset of larvae is sampled for analysis of biomarkers such as catalase activity, glutathione levels, and acetylcholinesterase activity.
-
Energy Budget : Cellular energy allocation is determined by measuring the total energy reserves (protein, carbohydrate, lipid content) and energy consumption (measured by the electron transport system activity).
-
Ecological Implications and Conclusion
The sublethal effects of Sumi-alpha (esfenvalerate) on non-target invertebrates are multifaceted and significant. The documented impacts on behavior, reproduction, and physiology can cascade through populations and communities.
The logical relationship between these effects can be visualized as a progression from molecular to population-level impacts.
For instance, reduced oviposition in predatory mites and impaired predatory ability in damselflies can alter predator-prey dynamics, potentially leading to outbreaks of pest species.[6] Similarly, impacts on the development and emergence of foundational species like Chironomus can affect nutrient cycling and food availability for higher trophic levels.[15]
References
- 1. cdn.nufarm.com [cdn.nufarm.com]
- 2. sumitomo-chemical.co.uk [sumitomo-chemical.co.uk]
- 3. Esfenvalerate (Ref: OMS 3023) [sitem.herts.ac.uk]
- 4. Esfenvalerate | C25H22ClNO3 | CID 10342051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Sublethal effects of esfenvalerate residues on pyrethroid resistant Typhlodromus pyri (Acari: Phytoseiidae) and its prey Panonychus ulmi and Tetranychus urticae (Acari: Tetranychidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Insights into Sublethal Effects of Pesticides on Insects [mdpi.com]
- 8. wildfish.org [wildfish.org]
- 9. pyrethroid insecticide esfenvalerate: Topics by Science.gov [science.gov]
- 10. researchgate.net [researchgate.net]
- 11. diva-portal.org [diva-portal.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Sub-lethal toxicity of environmentally relevant concentrations of esfenvalerate to Chironomus riparius - PubMed [pubmed.ncbi.nlm.nih.gov]
Esfenvalerate Enantiomers: A Technical Guide to Stereoisomerism and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Esfenvalerate (B1671249), a potent synthetic pyrethroid insecticide, represents a significant advancement in pest control through the strategic isolation of a single, highly active stereoisomer from its predecessor, fenvalerate (B1672596). Fenvalerate is a racemic mixture of four stereoisomers, arising from two chiral centers in its molecular structure. These enantiomers, while chemically identical, exhibit profound differences in their spatial arrangement, leading to distinct biological activities. This guide provides an in-depth analysis of the individual enantiomers of fenvalerate, with a primary focus on esfenvalerate—the (S,S) isomer—elucidating its enhanced insecticidal efficacy, toxicological profile, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for comparative analysis, and key biological and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding.
Introduction: From Fenvalerate to Esfenvalerate
Fenvalerate is a Type II pyrethroid insecticide that was first introduced in 1976.[1] It is a mixture of four distinct optical isomers due to two chiral centers in its acid and alcohol moieties.[1][2] These isomers are designated as (S,S), (S,R), (R,S), and (R,R). Research revealed that the insecticidal properties of the mixture were not distributed equally among the isomers. The (S,S) configuration, formally known as (αS)-α-cyano-3-phenoxybenzyl (S)-2-(4-chlorophenyl)-3-methylbutyrate, was identified as the most potent insecticidal component.[2][3]
This discovery led to the development of esfenvalerate, an enriched formulation containing a much higher proportion of the (S,S) isomer.[4][5] Esfenvalerate contains approximately 84% of this active isomer, whereas the original fenvalerate mixture contains only about 22-23%.[3][5] This enrichment allows for lower application rates, reducing the environmental load and chronic toxicity while increasing insecticidal power.[5]
Biological Activity and Mechanism of Action
The primary mode of action for esfenvalerate, like other pyrethroids, is the modulation of voltage-gated sodium channels in the nervous system.[2][6] By binding to the channel, it prolongs the open phase, leading to a persistent influx of sodium ions. This causes repetitive neuronal firing, paralysis, and ultimately, the death of the insect.[6]
Differential Activity of Enantiomers
The insecticidal potency is highly dependent on the stereochemistry of the molecule. The (S,S)-isomer (esfenvalerate) exhibits the highest affinity for the target site on the sodium channel, making it the most biologically active against pests.[2][7] Conversely, other isomers are significantly less active or contribute more to off-target toxicity. For instance, most of the toxicity associated with fenvalerate is attributed to the (R,S) isomer.[7]
Quantitative Toxicity Data
The enrichment of the (S,S)-isomer in esfenvalerate results in a product with moderate acute mammalian toxicity. The data below summarizes the toxicological endpoints for esfenvalerate.
| Table 1: Acute Toxicity of Esfenvalerate | |
| Parameter | Value and Species |
| Oral LD50 | 458 mg/kg (Rat)[5] |
| Dermal LD50 | >2500 mg/kg (Rabbit)[5] |
| Inhalation LC50 | >2.93 mg/L (Rat)[5] |
Ecotoxicity
While selective for its target pests over mammals, esfenvalerate exhibits high toxicity towards non-target organisms, particularly aquatic life and beneficial insects.
-
Aquatic Organisms: Esfenvalerate is highly toxic to fish and aquatic invertebrates.[8] Due to its low water solubility and high octanol-water partition coefficient, it has the potential to accumulate in aquatic sediments.[8]
-
Bees: The compound is highly toxic to bees through contact action.[8]
Endocrine Disruption Potential
The potential for pyrethroids to act as endocrine disruptors has been a subject of investigation. Some in vitro studies using MCF-7 breast cancer cells suggested that fenvalerate may possess estrogenic activity.[6] However, subsequent in vivo studies, such as the Hershberger and uterotrophic assays in rats, have not demonstrated any androgenic, antiandrogenic, or estrogenic effects for esfenvalerate, fenvalerate, or permethrin (B1679614) at doses below those causing systemic toxicity.[9] One study did find that esfenvalerate exposure in juvenile female rats could delay the onset of puberty, suggesting a potential effect on the hypothalamic control of gonadotropin secretion.[6]
Experimental Protocols
Enantiomer Separation and Analysis
The separation and quantification of fenvalerate isomers are critical for quality control and research. High-Performance Liquid Chromatography (HPLC) is the predominant method.
-
Objective: To resolve the four stereoisomers of fenvalerate from a mixture.
-
Methodology:
-
Stationary Phase: A chiral column, such as one with (R)-N-3,5-dinitrobenzoyl-phenyl-glycine (DNBPG) covalently bonded to an aminopropyl silica (B1680970) support, is used.[10]
-
Mobile Phase: A mixture of solvents like hexane, 2-propanol, and methanol (B129727) is employed as the eluent.[10] The specific ratio is optimized to achieve baseline separation.
-
Sample Preparation: The sample (e.g., a commercial formulation or environmental extract) is diluted in a suitable solvent like hexane. For residue analysis in complex matrices like milk, a liquid-liquid extraction and concentration step is required prior to injection.[10]
-
Detection: A UV detector is typically used for quantification.
-
Analysis: The retention times of the peaks are compared to those of pure enantiomer standards to identify and quantify each isomer.
-
Acute Oral Toxicity Bioassay (General Protocol)
This protocol outlines the general steps for determining the median lethal dose (LD50) of a substance in a mammalian model, such as the rat.
-
Objective: To determine the single dose of esfenvalerate that is lethal to 50% of a test population.
-
Methodology:
-
Test Animals: Healthy, young adult rats of a single strain are used, acclimatized to laboratory conditions.
-
Dose Preparation: Esfenvalerate is dissolved or suspended in a suitable vehicle (e.g., corn oil). A range of dose levels is prepared.
-
Administration: Animals are fasted overnight. A single dose is administered to each animal via oral gavage. A control group receives only the vehicle.
-
Observation: Animals are observed for signs of toxicity and mortality for a period of at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded periodically.
-
Necropsy: All animals (including those that die during the test and survivors at the end) are subjected to a gross necropsy.
-
Data Analysis: The LD50 value and its confidence limits are calculated using appropriate statistical methods (e.g., Probit analysis).
-
Conclusion
The development of esfenvalerate from fenvalerate is a prime example of chirally-driven optimization in agrochemical science. By isolating the highly active (S,S)-enantiomer, a more efficient and targeted insecticide was created, allowing for reduced application rates and a potentially improved toxicological profile compared to the racemic mixture. Understanding the distinct biological activities of each stereoisomer is crucial for assessing efficacy, off-target effects, and environmental risk. The experimental protocols for chiral separation and toxicological evaluation are fundamental tools for the continued research, development, and regulatory oversight of such chiral pesticides. Future research should continue to explore the subtle sub-lethal effects of individual isomers on non-target organisms and further clarify their environmental fate.
References
- 1. Fenvalerate - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Esfenvalerate (Ref: OMS 3023) [sitem.herts.ac.uk]
- 3. Fenvalerate - Wikipedia [en.wikipedia.org]
- 4. Esfenvalerate | C25H22ClNO3 | CID 10342051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EXTOXNET PIP - ESFENVALERATE [extoxnet.orst.edu]
- 6. The Pyrethroid Pesticide Esfenvalerate Suppresses the Afternoon Rise of Luteinizing Hormone and Delays Puberty in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 8. Chemistry and fate of fenvalerate and esfenvalerate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lack of (anti-) androgenic or estrogenic effects of three pyrethroids (esfenvalerate, fenvalerate, and permethrin) in the Hershberger and uterotrophic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Neurophysiological Impact of Sumi-alpha (Esfenvalerate) on the Insect Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sumi-alpha, a commercial insecticide formulation containing the active ingredient esfenvalerate (B1671249), exerts its potent insecticidal effects by targeting the insect's nervous system. Esfenvalerate is a Type II synthetic pyrethroid that acts as a powerful modulator of voltage-gated sodium channels (VGSCs), crucial components for nerve impulse generation and propagation. This technical guide provides an in-depth analysis of the physiological and molecular mechanisms by which Sumi-alpha disrupts the normal functioning of the insect nervous system. It summarizes key quantitative data from electrophysiological studies, details common experimental protocols for investigating these effects, and presents visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, neuroscientists, and professionals involved in insecticide development and neurotoxicology.
Introduction
The insect nervous system presents a primary target for a vast array of insecticides. Among these, synthetic pyrethroids have become a dominant class due to their high efficacy against a broad spectrum of insect pests and relatively low mammalian toxicity. Sumi-alpha, which utilizes the active ingredient esfenvalerate, is a prominent example of a Type II pyrethroid. Esfenvalerate is the (S,S)-alpha-cyano isomer of fenvalerate, a configuration that exhibits enhanced insecticidal activity.[1]
The neurotoxicity of esfenvalerate stems from its ability to bind to voltage-gated sodium channels in the nerve cell membrane. This interaction disrupts the normal gating kinetics of the channel, leading to a state of hyperexcitability within the nervous system, ultimately resulting in paralysis and death of the insect. Understanding the precise molecular interactions and the resulting physiological consequences is paramount for the development of novel, more selective insecticides and for managing the emergence of insecticide resistance.
Mechanism of Action: Targeting the Voltage-Gated Sodium Channel
The primary mode of action of Sumi-alpha (esfenvalerate) is the disruption of the normal function of voltage-gated sodium channels (VGSCs) in insect neurons.[1] These channels are transmembrane proteins responsible for the rising phase of the action potential, the rapid electrical signal that propagates along nerve axons.
VGSCs are composed of a large α-subunit, which forms the ion-conducting pore, and one or more smaller auxiliary β-subunits. The α-subunit is organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S4 segment of each domain acts as a voltage sensor, moving in response to changes in the membrane potential to open the channel's activation gate. Shortly after opening, an inactivation gate, located on the intracellular loop between domains III and IV, closes the channel, terminating the sodium influx.
Esfenvalerate, being a Type II pyrethroid, binds to a specific site on the α-subunit of the VGSC. This binding has several profound effects on the channel's gating properties:
-
Prolonged Opening: Esfenvalerate significantly slows down the closing of both the activation and inactivation gates. This leads to a persistent influx of sodium ions into the neuron long after the initial stimulus has passed.
-
Persistent Depolarization: The prolonged sodium influx causes a sustained depolarization of the nerve membrane.
-
Hyperexcitability and Repetitive Firing: The persistent depolarization lowers the threshold for generating subsequent action potentials, leading to repetitive and uncontrolled firing of the neuron.
-
Eventual Nerve Blockade: The continuous influx of sodium ions eventually leads to a complete disruption of the sodium gradient across the neuronal membrane, resulting in a conduction block and paralysis.
The following diagram illustrates the signaling pathway of a neuron under normal conditions and when exposed to Sumi-alpha.
References
An In-depth Technical Guide to the Binding Sites of Esfenvalerate on Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esfenvalerate (B1671249), a potent Type II synthetic pyrethroid insecticide, exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs). These channels are critical for the initiation and propagation of action potentials in neurons. By binding to VGSCs, esfenvalerate modifies their gating properties, leading to prolonged channel opening, membrane depolarization, and ultimately, paralysis and death of the target organism. This technical guide provides a comprehensive overview of the binding sites of esfenvalerate on VGSCs, detailing the molecular interactions, quantitative binding data, and the experimental protocols used to elucidate these mechanisms.
Mechanism of Action
The primary mechanism of action for esfenvalerate involves binding to a specific site on the VGSC, which stabilizes the channel in an open state. This action disrupts the normal gating kinetics, specifically by slowing the rates of both channel inactivation and deactivation. The result is a persistent influx of sodium ions, leading to a prolonged "tail current" that causes neuronal hyperexcitability and repetitive firing. Esfenvalerate exhibits state-dependent binding, showing a higher affinity for the open conformation of the sodium channel.
Binding Site Location
While a definitive crystal structure of esfenvalerate bound to an insect VGSC is not yet available, a significant body of evidence from homology modeling, site-directed mutagenesis, and electrophysiological studies has identified a putative binding site. This site, often referred to as Pyrethroid Receptor Site 1 (PyR1), is located within a hydrophobic cavity formed by the interface of different domains of the channel protein.
Specifically, the binding pocket is thought to be delimited by the S4-S5 linker of domain II, the S5 helix of domain II (IIS5), and the S6 helix of domain III (IIIS6). This location within the lipid-accessible regions of the channel protein is consistent with the hydrophobic nature of esfenvalerate.
Key amino acid residues that have been implicated in the binding of fenvalerate (B1672596) (of which esfenvalerate is the active isomer) and other pyrethroids include (using housefly Musca domestica numbering):
-
Domain II S4-S5 Linker: Met918
-
Domain II S5 Helix: Leu925, Thr929, Leu932
-
Domain III S6 Helix: Phe1538
Mutations in these residues have been shown to confer resistance to pyrethroids, providing strong evidence for their involvement in the binding site. An alternative dual-receptor site model has also been proposed, suggesting the existence of a second site (PyR2) in the domain I/II interface.
Quantitative Data on Esfenvalerate and Type II Pyrethroid Interactions with VGSCs
The following tables summarize quantitative data on the effects of Type II pyrethroids on VGSCs, including the impact of mutations on insecticide sensitivity. It is important to note that much of the detailed quantitative analysis has been performed with deltamethrin, another potent Type II pyrethroid with a similar mechanism of action to esfenvalerate.
Table 1: Electrophysiological Effects of Type II Pyrethroids on Wild-Type and Mutant VGSCs
| Channel Type | Pyrethroid | Concentration (µM) | Effect | Reference |
| Rat Nav1.3 + β3 | Esfenvalerate | 10 | Resting modification | |
| Rat Nav1.2 + β1 | Esfenvalerate | 10 | Resting modification | |
| Drosophila para (M918V mutant) | Deltamethrin | 1 | 16-fold reduction in sensitivity | |
| Drosophila para (T929V mutant) | Deltamethrin | 1 | 2600-fold reduction in sensitivity | |
| Rat IIA (wild-type) | Deltamethrin | 10 | ~4500-fold less sensitive than insect para | |
| Rat IIA (Isoleucine to Methionine at super-kdr site) | Deltamethrin | 1 | >80-fold increase in sensitivity |
Table 2: Comparative Sensitivity of Mammalian VGSC Isoforms to Type II Pyrethroids
| VGSC Isoform | Sensitivity to Type II Pyrethroids | Reference |
| Rat Nav1.2, Nav1.4, Nav1.7 | Almost insensitive | |
| Rat Nav1.3, Nav1.6, Nav1.8 | Relatively more sensitive |
Experimental Protocols
The characterization of esfenvalerate's binding and effects on VGSCs relies on several key experimental techniques.
Heterologous Expression of VGSCs in Xenopus laevis Oocytes
This system is widely used to study the function and pharmacology of ion channels in a controlled environment.
Methodology:
-
cRNA Preparation: Linearize plasmid DNA containing the cDNA of the desired VGSC α and β subunits. Synthesize capped cRNA transcripts in vitro using an appropriate RNA polymerase.
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog. Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
cRNA Injection: Inject a defined amount of the cRNA (typically 10-50 ng) into the cytoplasm of healthy, stage V-VI oocytes.
-
Incubation: Incubate the injected oocytes for 2-7 days in a suitable medium (e.g., ND96) to allow for channel protein expression and insertion into the oocyte membrane.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is used to record the macroscopic currents from the entire oocyte membrane, allowing for the characterization of the effects of esfenvalerate on channel gating.
Methodology:
-
Recording Setup: Place an oocyte expressing the VGSC of interest in a recording chamber continuously perfused with a saline solution (e.g., ND96).
-
Electrode Impalement: Impale the oocyte with two microelectrodes filled with a high salt solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.
-
Voltage Clamp: Use a voltage-clamp amplifier to control the oocyte's membrane potential and record the resulting sodium currents in response to various voltage protocols.
-
Voltage Protocols:
-
Activation: From a holding potential of -100 mV, apply depolarizing steps in 5 or 10 mV increments to determine the voltage-dependence of channel activation.
-
Inactivation: From a holding potential of -100 mV, apply a series of pre-pulses to various potentials before a test pulse to a fixed potential (e.g., -10 mV) to determine the voltage-dependence of steady-state inactivation.
-
Use-Dependence: Apply trains of short depolarizing pulses to assess the state-dependent binding of esfenvalerate to the open state of the channel.
-
-
Data Analysis: Measure the peak inward current, the sustained or "late" current, and the tail current upon repolarization. Analyze changes in these parameters in the presence and absence of esfenvalerate to quantify its effects on channel kinetics.
Whole-Cell Patch-Clamp Recordings
This technique allows for the study of VGSCs in their native environment (e.g., cultured neurons) or in mammalian cell lines stably expressing the channel of interest.
Methodology:
-
Cell Preparation: Culture primary neurons or a cell line expressing the VGSC on glass coverslips.
-
Recording: Place a coverslip in a recording chamber on an inverted microscope, perfused with an external saline solution.
-
Pipette and Seal Formation: Use a glass micropipette filled with an internal solution to form a high-resistance (>1 GΩ) seal with the cell membrane.
-
Whole-Cell Configuration: Rupture the membrane patch under the pipette tip to gain electrical and diffusional access to the cell's interior.
-
Voltage Protocols and Data Analysis: Employ similar voltage protocols and data analysis techniques as described for TEVC to characterize the effects of esfenvalerate on sodium currents.
Radioligand Binding Assays
These assays are used to measure the binding affinity of a compound to its receptor.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the VGSC and prepare a membrane fraction by differential centrifugation.
-
Incubation: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]-batrachotoxinin-A 20-α-benzoate, which binds to site 2 of the VGSC) and varying concentrations of unlabeled esfenvalerate.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of esfenvalerate that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway of Esfenvalerate Action
Caption: Esfenvalerate preferentially binds to the open state of VGSCs, slowing inactivation and deactivation.
Experimental Workflow for Characterizing Esfenvalerate Effects
Caption: Workflow for expressing VGSCs in Xenopus oocytes and analyzing the effects of esfenvalerate.
Logical Relationship of Key Residues in the PyR1 Binding Site
Caption: Key amino acid residues from different domains contribute to the PyR1 binding pocket for esfenvalerate.
Toxicological Profile of Sumi-alpha (Esfenvalerate) in Aquatic Ecosystems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumi-alpha, with the active ingredient esfenvalerate (B1671249), is a synthetic pyrethroid insecticide widely used in agriculture to control a broad spectrum of insect pests.[1] As a member of the pyrethroid class, its mode of action is primarily through the disruption of nerve function in target organisms.[2] While effective in pest management, its introduction into aquatic ecosystems, through runoff and spray drift, poses a significant ecotoxicological risk due to its high toxicity to non-target aquatic life.[3][4] This technical guide provides an in-depth analysis of the toxicological profile of Sumi-alpha in aquatic environments, detailing its effects on various organisms, the experimental protocols for its assessment, and its primary mechanism of action.
Quantitative Ecotoxicity Data
The acute and chronic toxicity of esfenvalerate to a range of aquatic organisms has been documented in numerous studies. The following tables summarize key quantitative data, providing a comparative overview of its potency across different species.
| Organism | Taxonomic Group | Endpoint | Duration | Concentration (µg/L) | Reference |
| Bluegill (Lepomis macrochirus) | Fish | LC50 | 96-hour | 0.3 | [1] |
| Rainbow Trout (Oncorhynchus mykiss) | Fish | LC50 | 96-hour | 0.3 | [1] |
| Carp (Cyprinus carpio) | Fish | LC50 | 96-hour | 1.0 | [1] |
| Killifish | Fish | LC50 | 96-hour | 0.2 | [1] |
| Fathead Minnow (Pimephales promelas) | Fish | LC50 | 96-hour | 0.18 | [5] |
| Fathead Minnow (Pimephales promelas) | Fish | LOEC (chronic) | 90-day | 0.028 | [6] |
| Daphnia magna | Aquatic Invertebrate (Cladoceran) | LC50 | 48-hour | 0.27 - 1.0 | [1][6] |
| Copepod | Aquatic Invertebrate (Copepod) | LOEC (chronic) | 21-day | 0.15 | [6] |
| Cladoceran | Aquatic Invertebrate (Cladoceran) | LOEC (chronic) | 42-day | 0.15 | [6] |
| Hyalella azteca | Aquatic Invertebrate (Amphipod) | LOEC (chronic) | 42-day | 0.05 | [6] |
| Amphibians (two species) | Amphibian | LC50 | 48 to 96-hour | 3.4 - 28.0 | [6] |
LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a test population. LOEC (Lowest Observed Effect Concentration): The lowest tested concentration of a substance that has been observed to cause a statistically significant effect.
Experimental Protocols
The assessment of Sumi-alpha's aquatic toxicity relies on standardized experimental protocols. The following sections detail the methodologies for two key types of acute toxicity tests.
Acute Toxicity Testing in Fish (Based on OECD Guideline 203)
The objective of this test is to determine the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.
Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss), Zebra-fish (Danio rerio), and Fathead Minnow (Pimephales promelas).
Methodology:
-
Acclimation: Fish are acclimated to the test conditions (temperature, light, and water quality) for a specified period before the test.
-
Test Chambers: Fish are placed in test chambers containing the test solution at various concentrations. A control group with no test substance is also maintained.
-
Exposure: The fish are exposed to the test substance for 96 hours. The test can be static (test solution is not renewed), semi-static (test solution is renewed at regular intervals), or flow-through (test solution is continuously renewed).
-
Observations: Mortalities and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods.
Acute Immobilisation Testing in Daphnia sp. (Based on OECD Guideline 202)
This test evaluates the concentration of a substance that causes immobilization in 50% of the exposed Daphnia population (EC50) over a 48-hour period.
Test Organism: Daphnia magna is a commonly used species.
Methodology:
-
Test Organisms: Young daphnids (less than 24 hours old) are used for the test.
-
Test Solutions: A series of test solutions with different concentrations of the substance are prepared, along with a control.
-
Exposure: The daphnids are exposed to the test solutions for 48 hours in test vessels.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
-
Data Analysis: The EC50 value at 48 hours is calculated, representing the concentration at which 50% of the daphnids are immobilized.
Visualizations
Signaling Pathway of Sumi-alpha (Esfenvalerate) Neurotoxicity
Caption: Mechanism of Sumi-alpha neurotoxicity in aquatic organisms.
Experimental Workflow for Aquatic Ecotoxicity Assessment
Caption: Standard workflow for assessing the aquatic toxicity of Sumi-alpha.
Logical Relationship in Ecological Risk Assessment
Caption: Logical flow of an ecological risk assessment for pesticides like Sumi-alpha.
References
- 1. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 3. Voltage-gated sodium channels as targets for pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 5. biotecnologiebt.it [biotecnologiebt.it]
- 6. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
Methodological & Application
Application Notes and Protocols for Laboratory Efficacy Testing of Sumi-alpha
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sumi-alpha is a broad-spectrum synthetic pyrethroid insecticide with the active ingredient esfenvalerate.[1][2] It is widely used in agriculture to control a variety of insect pests.[1][3] Esfenvalerate is the most biologically active isomer of fenvalerate, providing high insecticidal activity at low application rates.[2] This document provides detailed protocols for laboratory-based efficacy testing of Sumi-alpha, designed to be adaptable for various target insect species.
The primary mode of action for Sumi-alpha is through contact and ingestion.[3][4] It is a potent neurotoxin that targets the insect's nervous system.[5] The active ingredient, esfenvalerate, disrupts the normal function of voltage-gated sodium channels in nerve cells.[6][7] This interference leads to prolonged channel opening, resulting in repetitive nerve firing, convulsions, paralysis, and ultimately, the death of the insect.[5][8][9] Due to its rapid action, Sumi-alpha is known for its quick "knockdown" effect on insect populations.[7][8]
These application notes provide standardized methods for determining the efficacy of Sumi-alpha formulations, including lethal concentration (LC50) and lethal time (LT50) values, which are critical for product development, resistance monitoring, and establishing effective field application rates.
Signaling Pathway and Experimental Workflow
Sumi-alpha (Esfenvalerate) Mechanism of Action
Caption: Mechanism of action of Sumi-alpha (esfenvalerate) on insect neuron sodium channels.
General Experimental Workflow for Efficacy Testing
Caption: A generalized workflow for conducting laboratory bioassays of Sumi-alpha.
Experimental Protocols
Protocol 1: Residual Film Bioassay (Petri Dish Method)
This method evaluates the efficacy of Sumi-alpha when insects are exposed to a treated surface, simulating residual contact.[10]
Materials:
-
Sumi-alpha formulation (e.g., Sumi-alpha 5 EC)[3]
-
Acetone or another suitable solvent
-
Distilled water
-
Surfactant (e.g., Triton X-100)
-
Glass Petri dishes (e.g., 9 cm diameter)
-
Micropipettes
-
Vortex mixer
-
Fume hood
-
Test insects (e.g., aphids, beetle larvae, cockroaches)
-
Control insects (untreated)
-
Incubator or environmental chamber
-
Soft forceps or aspirator for insect handling
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Sumi-alpha in the chosen solvent. The concentration will depend on the product formulation and the expected susceptibility of the target insect. For a technical grade active ingredient, a correction factor may be needed to achieve a 100% stock solution.[11]
-
Preparation of Test Solutions: Create a series of five to seven serial dilutions from the stock solution. A control solution containing only the solvent and surfactant should also be prepared.
-
Treatment of Petri Dishes:
-
Pipette 1 mL of each test concentration into a separate Petri dish.
-
Gently swirl the dish to ensure a uniform coating on the inner surface.[11]
-
Leave the dishes in a fume hood for the solvent to evaporate completely, leaving a dry film of the insecticide.
-
Prepare control dishes using the solvent-only solution.
-
-
Insect Exposure:
-
Introduce a known number of test insects (e.g., 10-20) into each treated and control Petri dish.
-
Provide a food source if the observation period is longer than 24 hours.
-
-
Incubation: Place the covered Petri dishes in an incubator set to appropriate conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a specific photoperiod) for the target species.
-
Data Collection:
-
Record the number of knocked-down or moribund insects at specific time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
Record the final mortality count at 24 hours (or a later time point, depending on the insect). An insect is considered dead if it is unable to move when prodded gently.
-
Protocol 2: Topical Application Bioassay
This method assesses the direct contact toxicity of Sumi-alpha by applying a precise dose to individual insects.
Materials:
-
Sumi-alpha formulation
-
Acetone or suitable solvent
-
Microsyringe or microapplicator
-
Test insects of a uniform age and weight
-
CO2 for anesthetizing insects
-
Holding containers (e.g., ventilated vials or Petri dishes) with a food source
-
Incubator or environmental chamber
Procedure:
-
Preparation of Dosing Solutions: Prepare a series of dilutions of Sumi-alpha in the solvent to deliver a range of doses per insect.
-
Insect Preparation:
-
Anesthetize a batch of insects using a brief exposure to CO2.
-
Select insects of a consistent size and developmental stage.
-
-
Topical Application:
-
Using a microapplicator, apply a small, precise volume (e.g., 0.1 to 1 µL) of the test solution to the dorsal thorax of each anesthetized insect.[12]
-
Treat a control group with the solvent only.
-
-
Post-Treatment Holding and Observation:
-
Place the treated insects in clean holding containers with access to food and water.
-
Incubate under controlled environmental conditions.
-
-
Data Collection: Record mortality at set time points (e.g., 24, 48, and 72 hours).
Data Presentation and Analysis
Quantitative data from the bioassays should be corrected for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.
Abbott's Formula: Corrected Mortality (%) = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100
The corrected mortality data can then be used to determine the LC50 (the concentration that kills 50% of the test population) or LD50 (the lethal dose for 50% of the population) through probit analysis.
Data Summary Tables
Table 1: Residual Film Bioassay - 24-Hour Mortality Data
| Concentration (µg/cm²) | No. of Insects | No. of Replicates | Mean Mortality (%) | Corrected Mortality (%) |
| Control (0) | 20 | 3 | 5.0 | 0.0 |
| 0.01 | 20 | 3 | 15.0 | 10.5 |
| 0.05 | 20 | 3 | 45.0 | 42.1 |
| 0.10 | 20 | 3 | 75.0 | 73.7 |
| 0.25 | 20 | 3 | 95.0 | 94.7 |
| 0.50 | 20 | 3 | 100.0 | 100.0 |
Table 2: Topical Application Bioassay - 48-Hour Mortality Data
| Dose (µ g/insect ) | No. of Insects | No. of Replicates | Mean Mortality (%) | Corrected Mortality (%) |
| Control (0) | 25 | 3 | 4.0 | 0.0 |
| 0.005 | 25 | 3 | 20.0 | 16.7 |
| 0.01 | 25 | 3 | 52.0 | 50.0 |
| 0.02 | 25 | 3 | 88.0 | 87.5 |
| 0.04 | 25 | 3 | 96.0 | 95.8 |
| 0.08 | 25 | 3 | 100.0 | 100.0 |
Table 3: Probit Analysis Results
| Bioassay Type | Time Point | LC50 / LD50 (95% CI) | Slope ± SE | Chi-Square (χ²) |
| Residual Film | 24 hours | 0.06 µg/cm² (0.04-0.08) | 2.5 ± 0.3 | 3.14 |
| Topical Application | 48 hours | 0.01 µ g/insect (0.008-0.012) | 3.1 ± 0.4 | 2.89 |
These protocols and data presentation formats provide a comprehensive framework for the laboratory evaluation of Sumi-alpha's insecticidal efficacy. Adherence to these standardized methods will ensure the generation of reliable and reproducible data for research and development purposes.
References
- 1. sumitomo-chemical.co.uk [sumitomo-chemical.co.uk]
- 2. Sumi Alpha Flex 20L | Olive Lace Bug | Insecticide| Insect and Mite Control | Olive Growing | The Olive Centre [theolivecentre.com]
- 3. Sumi Alpha 5 EC, 1 litre, Sumitomo Chemical Agro insecticide, Esfenvalerate | Nexles Europe [nexles.com]
- 4. agrobaseapp.com [agrobaseapp.com]
- 5. Page loading... [guidechem.com]
- 6. Esfenvalerate | C25H22ClNO3 | CID 10342051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalwarehouse.com [chemicalwarehouse.com]
- 8. solutionsstores.com [solutionsstores.com]
- 9. toxno.com.au [toxno.com.au]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. entomoljournal.com [entomoljournal.com]
- 12. iris.who.int [iris.who.int]
Sumi-alpha (Esfenvalerate) Application in Laboratory Bioassays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Sumi-alpha (esfenvalerate), a synthetic pyrethroid insecticide, in laboratory bioassays. Sumi-alpha is a broad-spectrum insecticide that acts as a potent neurotoxin in insects by disrupting the function of voltage-gated sodium channels.[1][2] This document outlines procedures for preparing Sumi-alpha solutions and conducting various bioassays to determine its toxicity and efficacy against target insect species.
Data Presentation: Toxicity of Esfenvalerate
The following tables summarize published toxicity data for esfenvalerate. It is important to note that the toxicity of Sumi-alpha can vary significantly depending on the insect species, developmental stage, application method, and environmental conditions. Therefore, it is highly recommended to conduct preliminary range-finding studies to determine the appropriate concentration range for your specific experimental setup.
Table 1: Acute Toxicity of Esfenvalerate to Non-Insect Species
| Organism | Exposure Route | Toxicity Metric | Value | Reference |
| Rat | Oral | LD50 | 458 mg/kg | [3] |
| Rabbit | Dermal | LD50 | 2500 mg/kg | [3] |
| Rat | Inhalation | LC50 | >2.93 mg/L | [3] |
| Bobwhite Quail | Oral | LD50 | 1312 mg/kg | [3] |
| Mallard Duck | Oral | LD50 | >2250 mg/kg | [3] |
| Bluegill | 96-hour | LC50 | 0.0003 mg/L | [3] |
| Rainbow Trout | 96-hour | LC50 | 0.0003 mg/L | [3] |
| Daphnia magna | 48-hour | LC50 | 0.001 mg/L | [3] |
Table 2: Reported LC50 Values of Esfenvalerate against Insects
| Insect Species | Bioassay Method | LC50 Value | Exposure Time | Reference |
| Common Cutworm (Spodoptera litura) | Contact | 14.450 µ g/larva | 96 hours | [4] |
| Beet Armyworm (Spodoptera exigua) | Contact | 68.426 µ g/larva | 96 hours | [4] |
| Common Cutworm (Spodoptera litura) | Oral | 91.275 µ g/larva | 96 hours | [4] |
| Beet Armyworm (Spodoptera exigua) | Oral | 88.400 µ g/larva | 96 hours | [4] |
Experimental Protocols
Preparation of Sumi-alpha Stock and Dosing Solutions
Materials:
-
Sumi-alpha (esfenvalerate) of known purity (technical grade recommended)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Acetone (B3395972) (or another suitable solvent like DMSO)[1]
-
Glass vials with screw caps
-
Parafilm
Procedure:
-
Calculate the required amount of Sumi-alpha:
-
To prepare a stock solution of a specific concentration (e.g., 1000 µg/mL), use the following formula:
-
Weight (mg) = Desired Concentration (µg/mL) x Volume (mL) / 1000
-
-
Adjust for the purity of the technical grade insecticide.
-
-
Prepare the Stock Solution:
-
Accurately weigh the calculated amount of Sumi-alpha using an analytical balance.
-
Dissolve the weighed insecticide in a small amount of acetone in a volumetric flask.
-
Once dissolved, bring the solution to the final volume with acetone and mix thoroughly.
-
Store the stock solution in a tightly sealed glass vial, wrapped in aluminum foil to prevent photodegradation, at 4°C.
-
-
Prepare Dosing Solutions:
-
Prepare a series of dilutions from the stock solution to create a range of concentrations for the bioassay.
-
Use serial dilutions with acetone to achieve the desired concentrations.
-
Prepare fresh dosing solutions for each experiment.
-
Topical Application Bioassay
This method is used to determine the dose of insecticide that causes a specific response (e.g., mortality) when applied directly to the insect's cuticle.[5][6]
Materials:
-
Test insects of a uniform age and size
-
Microsyringe or microapplicator
-
Dosing solutions of Sumi-alpha in a volatile solvent (e.g., acetone)
-
Petri dishes or holding containers
-
CO₂ or chilling plate for anesthetizing insects
-
Food and water source for the observation period
Procedure:
-
Insect Preparation: Anesthetize the insects using CO₂ or by placing them on a chilling plate.
-
Application: Apply a small, precise volume (e.g., 0.1-1 µL) of the dosing solution to the dorsal thorax of each anesthetized insect using a microsyringe.
-
Control Group: Treat a control group of insects with the solvent (acetone) only.
-
Observation: Place the treated insects in clean holding containers with access to food and water.
-
Data Collection: Record the number of dead or moribund insects at predetermined time intervals (e.g., 24, 48, 72 hours).
-
Analysis: Analyze the data using probit analysis to determine the LD50 (the dose that kills 50% of the test population).
Contact Bioassay (Filter Paper Method)
This method assesses the toxicity of an insecticide when insects come into contact with a treated surface.[7]
Materials:
-
Test insects
-
Petri dishes
-
Whatman No. 1 filter paper
-
Dosing solutions of Sumi-alpha
-
Pipettes
-
Forceps
Procedure:
-
Treat Filter Paper: Pipette a known volume (e.g., 1 mL) of the dosing solution evenly onto a filter paper placed in a Petri dish.
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a dry residue of the insecticide.
-
Control Group: Treat filter papers for the control group with the solvent only.
-
Introduce Insects: Introduce a known number of test insects into each Petri dish.
-
Observation: Seal the Petri dishes and keep them under controlled environmental conditions.
-
Data Collection: Record insect mortality at regular intervals.
-
Analysis: Calculate the LC50 (the concentration that kills 50% of the test population) using probit analysis.
Ingestion Bioassay (Artificial Diet Method)
This bioassay determines the toxicity of an insecticide when ingested by the insect.[8][9]
Materials:
-
Test insects
-
Artificial diet suitable for the test insect species
-
Dosing solutions of Sumi-alpha
-
Multi-well plates or small containers
-
Micropipettes
Procedure:
-
Prepare Treated Diet: Incorporate the Sumi-alpha dosing solutions into the artificial diet at various concentrations. Ensure the insecticide is thoroughly mixed with the diet before it solidifies.
-
Control Diet: Prepare a control diet containing only the solvent.
-
Dispense Diet: Dispense a small, uniform amount of the treated and control diets into the wells of a multi-well plate or individual containers.
-
Introduce Insects: Place one insect in each well or container.
-
Observation: Maintain the insects under controlled conditions and observe for mortality.
-
Data Collection: Record the number of dead insects at specified time points.
-
Analysis: Determine the LC50 value through probit analysis.
Mandatory Visualization
Signaling Pathway of Sumi-alpha (Esfenvalerate)
References
- 1. Esfenvalerate | C25H22ClNO3 | CID 10342051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Esfenvalerate (Ref: OMS 3023) [sitem.herts.ac.uk]
- 3. EXTOXNET PIP - ESFENVALERATE [extoxnet.orst.edu]
- 4. researchgate.net [researchgate.net]
- 5. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Base-line susceptibility of Tribolium castaneum to various synthetic insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Optimizing Sumi-alpha (Esfenvalerate) Concentration in Insect Nerve Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumi-alpha, with the active ingredient esfenvalerate (B1671249), is a potent synthetic pyrethroid insecticide.[1] Its neurotoxic effects are primarily mediated through the disruption of voltage-gated sodium channels in the nerve cell membranes of insects.[2][3] Esfenvalerate binds to these channels, prolonging their open state and leading to hyperexcitation of the nervous system, paralysis, and eventual death of the insect.[4][5] Understanding the precise concentration-dependent effects of Sumi-alpha on insect neurons is critical for optimizing its efficacy, developing novel insecticide formulations, and assessing the potential for resistance development.
These application notes provide detailed protocols and guidelines for determining the optimal concentration of Sumi-alpha for insect nerve electrophysiology studies. The methodologies described herein are essential for researchers investigating the mode of action of insecticides, screening new chemical entities, and studying the mechanisms of insecticide resistance at the cellular level.
Data Presentation: Effective Concentrations of Pyrethroids in Electrophysiology
The following tables summarize quantitative data from various studies on the effective concentrations of esfenvalerate and other pyrethroid insecticides on nerve preparations. This data serves as a starting point for optimizing Sumi-alpha concentrations in your specific experimental setup.
Table 1: Effective Concentrations of Esfenvalerate on Neuronal Preparations
| Organism/Preparation | Concentration Range | Observed Effect | Electrophysiology Technique | Reference |
| Rat Cortical Neurons | 5 - 40 µM | Modulation of neuronal excitability | Field Potential Recordings | [4] |
| Mammalian Cortical Neurons | Up to 10 µM | Reduction in mean network firing rate | Microelectrode Arrays (MEAs) | [6] |
Table 2: Effective Concentrations of Other Type II Pyrethroids on Insect Neuronal Preparations
| Insecticide | Organism/Preparation | Concentration Range | Observed Effect | Electrophysiology Technique | Reference |
| Deltamethrin (B41696) | Cockroach Embryonic Neurons | 10 nM - 5 µM | Induction of a small tetrodotoxin-sensitive inward current | Whole-cell patch-clamp | [7] |
| Cypermethrin | Honeybee Antennal Lobe Neurons | 10 µM | Acceleration of cumulative inactivation and slowing of tail current | Whole-cell patch-clamp | [8] |
| Fenvalerate | Cockroach Giant Fibers | Not specified | Inhibitory effects on giant fiber responses | Extracellular recordings | [9] |
Experimental Protocols
Protocol 1: Isolation of Insect Neurons for Primary Culture
This protocol describes a general method for isolating neurons from the central nervous system (CNS) of insects, which can then be used for electrophysiological recordings. This procedure should be adapted based on the specific insect species and developmental stage.
Materials:
-
Insect saline solution (species-specific)
-
Dissection tools (fine forceps, microscissors)
-
Dissection dish (e.g., Sylgard-coated petri dish)
-
Enzyme solution (e.g., collagenase/dispase in saline)
-
Cell culture medium (e.g., Schneider's insect medium with fetal bovine serum)
-
Sterile centrifuge tubes
-
Centrifuge
-
Coated coverslips (e.g., with poly-L-lysine)
-
Incubator
Procedure:
-
Dissection: Anesthetize the insect (e.g., by cooling). Under a dissecting microscope, carefully dissect the desired neural tissue (e.g., brain, thoracic ganglia) in cold insect saline.
-
Enzymatic Digestion: Transfer the dissected tissue to a sterile tube containing the enzyme solution. Incubate for a species and tissue-dependent time (e.g., 30-60 minutes) at an appropriate temperature (e.g., 28-37°C) to dissociate the cells.
-
Mechanical Dissociation: Gently triturate the tissue using a fire-polished Pasteur pipette to further dissociate the cells into a single-cell suspension.
-
Centrifugation and Resuspension: Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5-10 minutes. Discard the supernatant and resuspend the cell pellet in fresh culture medium.
-
Plating: Plate the resuspended cells onto coated coverslips in a petri dish.
-
Incubation: Incubate the cultured neurons at an appropriate temperature (e.g., 28°C) for at least 24 hours to allow them to adhere and stabilize before electrophysiological recordings.[10]
Protocol 2: Whole-Cell Patch-Clamp Recording of Sumi-alpha Effects
This protocol outlines the procedure for performing whole-cell patch-clamp recordings to measure the effect of Sumi-alpha on individual insect neurons.
Materials:
-
Inverted microscope with micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Microforge (for fire-polishing pipettes)
-
Perfusion system
-
Extracellular (bath) solution (species-specific saline)
-
Intracellular (pipette) solution
-
Sumi-alpha (esfenvalerate) stock solution (in a suitable solvent like DMSO)
Procedure:
-
Preparation: Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pipette Preparation: Pull a patch pipette from a borosilicate glass capillary to have a resistance of 3-7 MΩ when filled with intracellular solution. Fire-polish the tip of the pipette to ensure a smooth surface for sealing.
-
Approaching the Cell: Under visual control, carefully lower the patch pipette towards a target neuron.
-
Giga-seal Formation: Apply gentle positive pressure to the pipette as it approaches the cell. Once in close proximity, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: After achieving a stable giga-seal, apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Recording:
-
Voltage-Clamp Mode: Clamp the membrane potential at a holding potential (e.g., -70 mV). Apply voltage steps to elicit voltage-gated sodium currents. Record baseline currents.
-
Current-Clamp Mode: Inject current steps to elicit action potentials. Record the baseline firing properties of the neuron.
-
-
Sumi-alpha Application: Prepare a series of dilutions of Sumi-alpha in the extracellular solution from a stock solution. Ensure the final solvent concentration is low (e.g., <0.1%) to avoid non-specific effects.
-
Dose-Response Analysis: Perfuse the recording chamber with increasing concentrations of Sumi-alpha. At each concentration, record the changes in sodium currents (in voltage-clamp) or action potential firing (in current-clamp) until a steady-state effect is observed.
-
Data Analysis: Analyze the recorded data to determine the effect of different Sumi-alpha concentrations on parameters such as the amplitude and decay kinetics of sodium currents, and the frequency and amplitude of action potentials. Construct dose-response curves to determine the EC50 or IC50 values.
Mandatory Visualizations
Caption: Mechanism of Sumi-alpha action on voltage-gated sodium channels.
References
- 1. apps.who.int [apps.who.int]
- 2. researchgate.net [researchgate.net]
- 3. Nervous System and Gastrointestinal Effects of the Insecticide Esfenvalerate on the Rat: An Ex Vivo Study [scirp.org]
- 4. The insecticide esfenvalerate modulates neuronal excitability in mammalian central nervous system in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pyrethroid insecticide esfenvalerate: Topics by Science.gov [science.gov]
- 7. Patch-clamp analysis of the effects of the insecticide deltamethrin on insect neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijfans.org [ijfans.org]
- 10. Electrophysiological evidence of RML12 mosquito cell line towards neuronal differentiation by 20-hydroxyecdysdone - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of Sumi-alpha (Esfenvalerate) Residues in Plant Tissues using HPLC: Application Notes and Protocols
Introduction
Sumi-alpha, with the active ingredient esfenvalerate (B1671249), is a widely used synthetic pyrethroid insecticide effective against a broad range of pests on various crops.[1] Monitoring its residue levels in plant tissues is crucial for ensuring food safety, environmental protection, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and reliable analytical technique for the quantification of esfenvalerate residues. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development involved in the analysis of Sumi-alpha residues in plant matrices.
Data Presentation: Quantitative Data Summary
The following table summarizes the quantitative data for the analysis of fenvalerate (B1672596) (the racemic mixture containing esfenvalerate) in various plant tissues using HPLC.
| Plant Matrix | Extraction Method | Clean-up Method | HPLC Column | Mobile Phase | Detector | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| Chilies | QuEChERS with Acetonitrile (B52724) | Dispersive SPE (dSPE) with primary-secondary amine and carbon black | Reversed-phase C18 | Acetonitrile:Methanol:Potassium Dihydrogen Phosphate (B84403) (50:40:10 v/v/v) | PDA | 0.01 | - | - | [2] |
| Mango, Grapes | Dichloromethane and Sodium Carbonate | Filtration | C18 reversed-phase GEMINI | Acetonitrile:Methanol:KH2PO4 (50:40:10 v/v/v), pH 6.8 | UV (239 nm) | 0.03 | 0.07 | 99.27 | [3] |
| Various Vegetables | Matrix Solid Phase Dispersion (MSPD) | Silica gel and Anhydrous Sodium Sulphate | C18 | Acetonitrile:Water (80:20 v/v) | UV-Vis (254 nm) | 1.12-1.61 (µg/L) | 3.73-5.36 | 88.5-116.9 | [4] |
Note: Esfenvalerate is the (S,S)-isomer of fenvalerate. The analytical methods for fenvalerate are directly applicable to esfenvalerate.
Experimental Protocols
This section details the methodologies for the key experiments in the quantification of Sumi-alpha residues. The most common and effective method, QuEChERS, is described below.
Reagents and Materials
-
Sumi-alpha (esfenvalerate) analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Anhydrous magnesium sulfate
-
Sodium chloride
-
Primary-secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) sorbent (for samples with high pigment content)
-
C18 sorbent
-
Deionized water
-
0.22 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
Analytical balance
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[2]
-
Homogenization: Weigh 10-15 g of a representative sample of the plant tissue into a blender and homogenize. For dry samples, rehydrate with an appropriate amount of deionized water.
-
Extraction:
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add internal standard if required.
-
Add the QuEChERS extraction salts (e.g., 4 g anhydrous MgSO₄ and 1 g NaCl).
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Clean-up (Dispersive Solid-Phase Extraction - dSPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube containing anhydrous MgSO₄ and PSA. For samples with high chlorophyll (B73375) content, a dSPE tube containing GCB should be used.
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Filtration:
-
Centrifuge the dSPE tube at high speed for 5 minutes.
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of Acetonitrile:Methanol:Potassium Dihydrogen Phosphate buffer (e.g., 50:40:10 v/v/v) or a gradient of Acetonitrile and Water can be used.[2][3][4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.[3]
-
Detector Wavelength: 239 nm for a UV detector or a PDA detector scanning a relevant range.[3]
-
-
Calibration: Prepare a series of standard solutions of Sumi-alpha in acetonitrile at different concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL). Inject each standard solution into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Quantification: Inject the prepared sample extract into the HPLC system. Identify the Sumi-alpha peak based on the retention time of the standard. Quantify the concentration of Sumi-alpha in the sample by comparing its peak area with the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for Sumi-alpha residue analysis.
Caption: Logical flow of the QuEChERS procedure.
References
- 1. researchgate.net [researchgate.net]
- 2. ijsit.com [ijsit.com]
- 3. Modified matrix solid phase dispersion-HPLC method for determination of pesticide residue in vegetables and their impact on human health: A risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
Application Notes and Protocols for Developing Controlled-Release Formulations of Sumi-alpha (Esfenvalerate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumi-alpha, with the active ingredient esfenvalerate (B1671249), is a potent synthetic pyrethroid insecticide widely used in agriculture.[1] Its mode of action involves the disruption of nerve function in insects by prolonging the opening of voltage-gated sodium channels, leading to hyperexcitation and paralysis.[2][3] While effective, conventional formulations of esfenvalerate can be susceptible to environmental degradation and may require frequent applications. Controlled-release formulations offer a promising solution to enhance its efficacy, reduce environmental impact, and improve operator safety by providing a sustained release of the active ingredient over an extended period.[4][5]
These application notes provide a comprehensive guide to developing controlled-release formulations of Sumi-alpha, focusing on microencapsulation techniques using biodegradable polymers. Detailed experimental protocols, data presentation guidelines, and visualizations are included to assist researchers in this endeavor.
Signaling Pathway of Sumi-alpha (Esfenvalerate)
Sumi-alpha, a type II pyrethroid, primarily targets the voltage-gated sodium channels (VGSCs) in the nervous systems of insects. By binding to the open state of these channels, it prevents their inactivation, leading to a persistent influx of sodium ions. This disrupts the normal propagation of action potentials, causing prolonged neuronal excitation, repetitive firing, and eventual paralysis of the insect.
Caption: Mechanism of action of Sumi-alpha on voltage-gated sodium channels.
Data Presentation: Formulation Characteristics
The following tables summarize representative quantitative data for controlled-release formulations of hydrophobic pesticides, analogous to Sumi-alpha, prepared by microencapsulation. This data is intended to provide a baseline for expected results.
Table 1: Influence of Polymer Type on Encapsulation Efficiency and Particle Size.
| Polymer Type | Active Ingredient | Encapsulation Efficiency (%) | Mean Particle Size (μm) | Reference |
| Poly(L-lactic acid) (PLA) | Emamectin Benzoate | 90.63 ± 1.90 | 15.2 ± 0.8 | [6] |
| Polylactic-co-glycolic acid (PLGA) | Ibuprofen | ~48 | 100-200 | [4] |
| Thymol-formaldehyde (TF) | Fenvalerate | Not specified | 1.94 | [7] |
Table 2: Release Kinetics of a Pyrethroid from a Polymeric Matrix.
| Time (Days) | Cumulative Release (%) - Fenvalerate in TF Microcapsules |
| 1 | ~10 |
| 3 | ~25 |
| 7 | ~45 |
| 14 | ~60 |
| 21 | ~70 |
| 28 | ~75 |
| (Data adapted from analogous pyrethroid studies for illustrative purposes)[7] |
Experimental Protocols
Detailed methodologies for the preparation and characterization of Sumi-alpha controlled-release formulations are provided below.
Protocol 1: Microencapsulation of Sumi-alpha using the Solvent Evaporation Method
This protocol describes the encapsulation of Sumi-alpha within a biodegradable polymer matrix, such as Polylactic-co-glycolic acid (PLGA), using an oil-in-water (o/w) emulsion solvent evaporation technique.
Materials:
-
Sumi-alpha (Esfenvalerate)
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Magnetic stirrer
-
Homogenizer
-
Fume hood
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Organic Phase Preparation:
-
In a fume hood, dissolve a specific amount of PLGA (e.g., 200 mg) in a suitable volume of DCM (e.g., 5 mL).
-
Once the polymer is completely dissolved, add the desired amount of Sumi-alpha (e.g., 50 mg) to the polymer solution and mix until fully dissolved.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water. This will act as the emulsifier.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase while stirring vigorously with a magnetic stirrer.
-
Homogenize the mixture at a high speed (e.g., 10,000 rpm) for a short period (e.g., 2-5 minutes) to form a stable oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Leave the emulsion under continuous magnetic stirring in the fume hood for several hours (e.g., 4-6 hours) to allow the DCM to evaporate completely. This will lead to the precipitation of the polymer, forming solid microspheres.
-
-
Microsphere Collection and Washing:
-
Collect the formed microspheres by centrifugation (e.g., 5000 rpm for 10 minutes).
-
Wash the microspheres several times with deionized water to remove any residual PVA and unencapsulated Sumi-alpha.
-
-
Drying:
-
Freeze the washed microspheres and then lyophilize them using a freeze-dryer to obtain a fine, dry powder.
-
-
Storage:
-
Store the dried microspheres in a desiccator at room temperature.
-
Caption: Workflow for Sumi-alpha microencapsulation by solvent evaporation.
Protocol 2: Characterization of Sumi-alpha Microspheres
A. Encapsulation Efficiency and Drug Loading:
-
Accurately weigh a small amount of the dried microspheres (e.g., 10 mg).
-
Dissolve the microspheres in a suitable organic solvent in which the polymer is soluble (e.g., DCM).
-
Extract the Sumi-alpha from the polymer solution using a suitable solvent system.
-
Quantify the amount of Sumi-alpha in the extract using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = (Actual amount of drug in microspheres / Theoretical amount of drug) x 100
-
DL (%) = (Weight of drug in microspheres / Weight of microspheres) x 100
-
B. Particle Size and Morphology Analysis:
-
Determine the particle size distribution of the microspheres using laser diffraction or dynamic light scattering.
-
Observe the surface morphology and shape of the microspheres using Scanning Electron Microscopy (SEM).
C. In Vitro Release Study:
-
Disperse a known amount of Sumi-alpha loaded microspheres in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Place the container in a shaking incubator at a controlled temperature (e.g., 25°C).
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of Sumi-alpha in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released against time to obtain the release profile.
Caption: Workflow for the characterization of Sumi-alpha microspheres.
Concluding Remarks
The development of controlled-release formulations for Sumi-alpha presents a significant opportunity to enhance its performance and environmental profile. The protocols and data provided in these application notes serve as a foundational guide for researchers. It is important to note that the optimization of formulation parameters, such as polymer type, drug-to-polymer ratio, and processing conditions, is crucial for achieving the desired release characteristics for specific applications. Further in-depth analysis of the release kinetics using mathematical models (e.g., Higuchi, Korsmeyer-Peppas) can provide valuable insights into the release mechanism.
References
- 1. Microencapsulation by solvent evaporation: state of the art for process engineering approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. slideshare.net [slideshare.net]
- 3. psecommunity.org [psecommunity.org]
- 4. Drug release from PLGA microparticles can be slowed down by a surrounding hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Evaporation Technique of Microencapsulation: A Systemic Review | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Sublethal Effects of Sumi-alpha (Esfenvalerate) on Insect Behavior
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sumi-alpha, a synthetic pyrethroid insecticide, contains the active ingredient esfenvalerate (B1671249). Esfenvalerate is a type II pyrethroid that primarily acts on the voltage-gated sodium channels in the nervous systems of insects.[1] This action leads to prolonged channel opening, causing repetitive nerve discharges, paralysis, and eventual death of the insect.[1] However, at concentrations below the lethal dose (sublethal), Sumi-alpha can induce a range of behavioral and physiological alterations in insects. These sublethal effects are critical to consider for a comprehensive understanding of the insecticide's impact on target and non-target insect populations, as they can influence pest management efficacy and ecosystem health.
These application notes provide detailed methodologies for assessing the sublethal effects of Sumi-alpha on key insect behaviors, including locomotion, feeding, and oviposition.
Mode of Action: Disruption of Voltage-Gated Sodium Channels
Esfenvalerate, the active component of Sumi-alpha, targets the voltage-gated sodium channels which are essential for the propagation of nerve impulses. By binding to these channels, esfenvalerate modifies their gating kinetics, holding them in an open state for a longer duration. This disruption leads to a continuous influx of sodium ions, resulting in hyperexcitability of the nervous system, followed by nerve block, paralysis, and death at lethal doses. At sublethal concentrations, this neurotoxic effect manifests as various behavioral abnormalities.
Signaling pathway of Sumi-alpha's action on insect neurons.
Data Presentation: Quantitative Sublethal Effects of Esfenvalerate
The following tables summarize quantitative data from studies on the sublethal effects of esfenvalerate on various insect species. These values can serve as a reference for designing experiments and interpreting results.
Table 1: Sublethal Effects of Esfenvalerate on Insect Locomotion
| Insect Species | Esfenvalerate Concentration | Observed Effect | Reference |
| Honeybee (Apis mellifera) | 5 ng/bee | Slight increase in activity | [2] |
| Honeybee (Apis mellifera) | 10 ng/bee | Slight increase in activity | [2] |
Table 2: Sublethal Effects of Esfenvalerate on Insect Feeding and Growth
| Insect Species | Esfenvalerate Concentration (in diet/water) | Observed Effect | Reference |
| Mayfly (Cinygmula reticulata) | 0.05 µg/L | 8% increase in length over 21 days (compared to 17% in control) | [3] |
| Mayfly (Cinygmula reticulata) | 0.1 µg/L | 4% increase in length over 21 days (compared to 17% in control) | [3] |
| Caddisfly (Brachycentrus americanus) | 0.5 - 1.0 µg/L | Case abandonment and mortality | [3][4][5] |
Table 3: Sublethal Effects of Esfenvalerate on Insect Oviposition
| Insect Species | Esfenvalerate Treatment | Observed Effect | Reference |
| Predatory mite (Typhlodromus pyri) | Residue from field rate application | Significant linear reduction in oviposition after 24 hours | [6] |
| European red mite (Panonychus ulmi) | Residue from field rate application | Significant linear reduction in oviposition | [6] |
| Two-spotted spider mite (Tetranychus urticae) | Residue from field rate application | Significant linear reduction in oviposition | [6] |
| Mayfly (Cinygmula reticulata) | Diet exposed to 0.1 µg/L | Reduced egg production in final-instar nymphs | [4][5] |
Experimental Protocols
Locomotor Activity Assay
Objective: To quantify the effects of sublethal doses of Sumi-alpha on the general movement and exploratory behavior of insects.
Materials:
-
Sumi-alpha (esfenvalerate)
-
Acetone or other suitable solvent
-
Microsyringe or micro-applicator
-
Test arenas (e.g., Petri dishes, open field arena)
-
Video recording equipment
-
Video tracking software (e.g., EthoVision, Noldus)
-
Test insects
-
Controlled environment chamber
Protocol:
-
Preparation of Test Solutions: Prepare a stock solution of Sumi-alpha in a suitable solvent. From this stock, create a dilution series to obtain the desired sublethal concentrations. A solvent-only control should also be prepared.
-
Insect Exposure:
-
Topical Application: Apply a small, defined volume (e.g., 1 µL) of the test solution or control to the dorsal thorax of each insect using a microsyringe.
-
Dietary Exposure: Incorporate the test solutions into the insect's artificial diet at the desired final concentrations. Allow the insects to feed on the treated diet for a specified period.
-
-
Acclimation: After exposure, allow the insects to acclimate to the test arena for a short period (e.g., 5-10 minutes) before recording.
-
Data Recording: Place individual insects into the center of the test arena and record their movement for a defined period (e.g., 15-30 minutes) using the video recording equipment.
-
Data Analysis: Analyze the video recordings using tracking software to quantify locomotor parameters such as:
-
Total distance moved
-
Velocity (average and maximum)
-
Time spent moving
-
Turning angle
-
Meandering
-
-
Statistical Analysis: Compare the locomotor parameters of the Sumi-alpha-treated groups with the control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Experimental workflow for the locomotor activity assay.
Feeding Behavior Assay (No-Choice Test)
Objective: To measure the antifeedant or feeding stimulant effects of sublethal concentrations of Sumi-alpha.
Materials:
-
Sumi-alpha (esfenvalerate)
-
Solvent
-
Artificial diet or host plant leaves
-
Petri dishes or other suitable containers
-
Filter paper
-
Analytical balance
-
Image analysis software (for leaf area measurement)
-
Test insects
-
Controlled environment chamber
Protocol:
-
Preparation of Treated Diet:
-
Artificial Diet: Incorporate the test solutions of Sumi-alpha into the artificial diet at the desired final concentrations. Dispense a pre-weighed amount of the treated and control diet into individual containers.
-
Leaf Discs: Use a cork borer to create uniform leaf discs. Dip the discs in the test solutions or solvent control for a set time and allow them to air dry.
-
-
Insect Introduction: Place a single, pre-weighed insect into each container with the treated or control diet.
-
Feeding Period: Allow the insects to feed for a specified duration (e.g., 24-72 hours) under controlled environmental conditions.
-
Quantification of Food Consumption:
-
Gravimetric Method: After the feeding period, remove the insect and any frass. Re-weigh the remaining diet. The amount of food consumed is the initial weight minus the final weight, corrected for water loss using control containers without insects.
-
Area Meter Method (for leaf discs): Scan the remaining leaf discs and use image analysis software to calculate the area consumed.
-
-
Data Analysis: Calculate the Feeding Deterrence Index (FDI) using the following formula: FDI (%) = [(C - T) / C] * 100 Where C is the amount of food consumed in the control group and T is the amount of food consumed in the treated group.
-
Statistical Analysis: Compare the FDI values between different concentrations using appropriate statistical tests.
Workflow for the no-choice feeding behavior assay.
Oviposition Site Preference Assay (Choice Test)
Objective: To determine if sublethal concentrations of Sumi-alpha repel or attract insects for oviposition.
Materials:
-
Sumi-alpha (esfenvalerate)
-
Solvent
-
Oviposition substrates (e.g., host plant leaves, filter paper)
-
Cages or enclosures
-
Mated female insects
-
Stereomicroscope
-
Controlled environment chamber
Protocol:
-
Preparation of Oviposition Substrates: Prepare treated and control oviposition substrates. For example, treat one half of a leaf disc or filter paper with a sublethal concentration of Sumi-alpha and the other half with the solvent control.
-
Experimental Setup: Place the prepared choice substrates into an experimental cage.
-
Insect Introduction: Introduce a single mated female insect into the cage.
-
Oviposition Period: Allow the female to oviposit for a defined period (e.g., 24-48 hours) under controlled environmental conditions.
-
Data Collection: After the oviposition period, carefully remove the substrates from the cage and count the number of eggs laid on the treated and control surfaces under a stereomicroscope.
-
Data Analysis: Calculate an Oviposition Preference Index (OPI) or simply compare the mean number of eggs laid on each surface. OPI = (Nt - Nc) / (Nt + Nc) Where Nt is the number of eggs on the treated surface and Nc is the number of eggs on the control surface. An OPI of -1 indicates complete repellency, +1 indicates complete attractancy, and 0 indicates no preference.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, chi-square test) to determine if there is a significant difference in the number of eggs laid on the treated versus control surfaces.
Workflow for the oviposition site preference assay.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. ephemeroptera-galactica.com [ephemeroptera-galactica.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of dietary esfenvalerate exposures on three aquatic insect species representing different functional feeding groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sublethal effects of esfenvalerate residues on pyrethroid resistant Typhlodromus pyri (Acari: Phytoseiidae) and its prey Panonychus ulmi and Tetranychus urticae (Acari: Tetranychidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for Studying Sumi-alpha (Esfenvalerate) Metabolism in Soil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the metabolism of Sumi-alpha, a commercial insecticide with the active ingredient esfenvalerate (B1671249), in soil environments. Understanding the degradation pathways, persistence, and metabolite formation of this pyrethroid insecticide is crucial for environmental risk assessment and regulatory compliance.
Introduction to Sumi-alpha (Esfenvalerate) Metabolism in Soil
Sumi-alpha's active ingredient, esfenvalerate, is a synthetic pyrethroid insecticide used to control a broad spectrum of pests on various crops.[1][2] When introduced into the soil, esfenvalerate undergoes transformation through both biotic and abiotic processes, with microbial degradation being the primary mechanism.[3][4] The persistence of esfenvalerate in soil is moderate, with a half-life (DT50) that can range from approximately 15 days to three months, depending on soil type, microbial activity, and environmental conditions.[5]
The primary metabolic pathway involves the cleavage of the ester linkage, a common degradation route for pyrethroids. This initial breakdown results in the formation of two main metabolites: 3-phenoxybenzoic acid (PBAc) and 2-(4-chlorophenyl)-3-methylbutyric acid (CLAc).[1][6][7] These primary metabolites can undergo further degradation. The overall process is influenced by soil properties such as texture, organic matter content, pH, temperature, and moisture.[8]
Data Presentation: Degradation and Metabolite Formation
The following tables summarize quantitative data on the degradation of esfenvalerate and the formation of its major metabolites in soil, based on laboratory studies.
Table 1: Half-life (DT50) of Esfenvalerate in Different Soil Systems
| Soil Type/System | DT50 (days) | Conditions | Reference |
| Aerobic Soil | 15 - 90 | Field Conditions | [5] |
| Water-Sediment System | < 1 (in water phase) | Aerobic, Dark | [9] |
| Bacterial Consortium | 3.6 | Liquid Culture, 32°C | [10][11] |
| Abiotic Conditions | 65 - 129 | pH 9 and pH 5 respectively | [11] |
Table 2: Example of Esfenvalerate Degradation and Metabolite Formation in a Laboratory Study
Initial Concentration of Esfenvalerate: 100 mg/L in a liquid culture medium with a bacterial consortium.
| Time (days) | Residual Esfenvalerate (mg/L) | 3-Phenoxybenzoic acid (PBAc) (mg/L) | 2-(4-chlorophenyl)-3-methylbutanoic acid (ClAc) (mg/L) |
| 0 | 100 | 0 | 0 |
| 4 | ~60 | Not Reported | Not Reported |
| 8 | ~20 | Not Reported | Not Reported |
| 12 | 10.6 | 35.0 | 34.0 |
Data adapted from Birolli et al., 2020.[11]
Experimental Protocols
Soil Microcosm Study for Esfenvalerate Metabolism
This protocol outlines a laboratory-based soil microcosm study to evaluate the degradation rate and metabolite formation of esfenvalerate. The use of ¹⁴C-labeled esfenvalerate is recommended for accurate mass balance analysis.
Objective: To determine the rate of degradation (DT50) and identify major metabolites of esfenvalerate in soil under controlled laboratory conditions.
Materials:
-
Test soil, characterized (see Table 3)
-
¹⁴C-labeled esfenvalerate (radiolabel on the chlorophenyl or phenoxyphenyl ring)
-
Analytical grade non-labeled esfenvalerate
-
Organic solvents (e.g., acetonitrile (B52724), acetone)
-
Glass incubation vessels (microcosms)
-
Incubator with temperature and humidity control
-
Apparatus for trapping volatile organics and ¹⁴CO₂ (e.g., polyurethane foam plugs, potassium hydroxide (B78521) traps)
-
Analytical instrumentation (HPLC with UV and radioactivity detectors, LC-MS/MS or GC-MS)
-
Liquid Scintillation Counter (LSC)
-
Sample oxidizer
Procedure:
-
Soil Preparation and Characterization:
-
Collect fresh soil from a relevant agricultural region.
-
Sieve the soil (e.g., 2 mm mesh) to remove large debris and homogenize.
-
Characterize the soil for properties listed in Table 3.
-
Adjust the soil moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).
-
-
Preparation of Treatment Solutions:
-
Prepare a stock solution of ¹⁴C-labeled esfenvalerate in a suitable solvent (e.g., acetone).
-
Prepare a dosing solution by mixing the labeled and non-labeled esfenvalerate to achieve the desired specific activity and final concentration in the soil.
-
-
Microcosm Setup:
-
Weigh a known amount of the prepared soil (e.g., 50-100 g dry weight equivalent) into each microcosm vessel.
-
Apply the dosing solution evenly to the soil surface. Allow the solvent to evaporate in a fume hood.
-
For studying biotic vs. abiotic degradation, prepare a set of sterilized soil microcosms (e.g., by autoclaving the soil twice on consecutive days).[8]
-
Set up traps for volatile compounds and ¹⁴CO₂.
-
Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).
-
-
Sampling:
-
Sacrifice microcosms in triplicate at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
-
At each time point, analyze the trapping media for volatile radioactivity.
-
-
Extraction and Analysis:
-
Extract the soil samples with an appropriate solvent (e.g., acetonitrile/water mixture) using shaking or sonication.
-
Centrifuge and collect the supernatant. Repeat the extraction process.
-
Analyze a portion of the combined extract by LSC to determine the total extractable radioactivity.
-
Concentrate the remaining extract and analyze by HPLC with radioactivity detection to quantify the parent compound and metabolites.
-
Identify metabolites by co-chromatography with reference standards or by LC-MS/MS or GC-MS.
-
Determine the non-extractable radioactivity by combusting a subsample of the extracted soil using a sample oxidizer and quantifying the resulting ¹⁴CO₂ by LSC.
-
-
Data Analysis:
-
Calculate the mass balance at each time point.
-
Plot the concentration of esfenvalerate against time and determine the DT50 value using appropriate kinetic models (e.g., first-order kinetics).
-
Quantify the formation and decline of major metabolites over time.
-
Table 3: Key Soil Characteristics for Metabolism Studies
| Parameter | Method/Instrument |
| Soil Texture (% Sand, Silt, Clay) | Hydrometer Method |
| pH | pH meter in a soil:water slurry |
| Organic Carbon (%) | Combustion Analyzer |
| Cation Exchange Capacity (CEC) | Ammonium Acetate Method |
| Microbial Biomass | Substrate-Induced Respiration or Fumigation-Extraction |
| Maximum Water Holding Capacity | Gravimetric Method |
QuEChERS Method for Extraction of Esfenvalerate and its Metabolites from Soil
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from complex matrices like soil.
Objective: To efficiently extract esfenvalerate and its metabolites from soil samples for subsequent analysis by LC-MS/MS or GC-MS.
Materials:
-
Homogenized soil sample
-
50 mL centrifuge tubes
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Hydration:
-
Weigh 10 g of moist soil (or 3 g of air-dried soil rehydrated with 7 mL of water) into a 50 mL centrifuge tube.[12]
-
If using dried soil, allow it to hydrate (B1144303) for 30 minutes.[12]
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.[12]
-
Add an internal standard if required.
-
Cap the tube and shake vigorously for 1-5 minutes.[12]
-
Add the QuEChERS extraction salt packet.[12]
-
Immediately shake for another 1-2 minutes to prevent the agglomeration of salts.[12]
-
Centrifuge at ≥3000 rcf for 5 minutes.[12]
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and C18.
-
Vortex for 30-60 seconds.
-
Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.[5]
-
-
Final Extract Preparation:
-
Carefully transfer the cleaned supernatant into an autosampler vial for analysis.
-
The extract can be analyzed directly by GC-MS or diluted with mobile phase for LC-MS/MS analysis.
-
Visualization of Pathways and Workflows
Biotic Degradation Pathway of Esfenvalerate in Soil
The following diagram illustrates the primary biotic degradation pathway of esfenvalerate in soil, which is initiated by the cleavage of the ester bond by microbial enzymes.
Caption: Biotic degradation pathway of Sumi-alpha (esfenvalerate) in soil.
Experimental Workflow for Soil Metabolism Study
This diagram outlines the logical flow of a typical soil metabolism study for a pesticide like Sumi-alpha.
Caption: Experimental workflow for a Sumi-alpha soil metabolism study.
References
- 1. researchgate.net [researchgate.net]
- 2. Esfenvalerate (Ref: OMS 3023) [sitem.herts.ac.uk]
- 3. Chemistry and fate of fenvalerate and esfenvalerate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.sciepub.com [pubs.sciepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Biodegradation of the Pyrethroid Pesticide Esfenvalerate by Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. matheo.uliege.be [matheo.uliege.be]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. scispace.com [scispace.com]
- 12. unitedchem.com [unitedchem.com]
Protocol for Assessing the Impact of Sumi-alpha Insecticide on Beneficial Insect Populations
Application Note: AP-BIO-INSC-001
Version: 1.0
Introduction
Sumi-alpha is a broad-spectrum insecticide with the active ingredient esfenvalerate (B1671249), a synthetic pyrethroid.[1] Esfenvalerate acts on the nervous system of insects, causing paralysis and death.[2] While effective against a wide range of agricultural pests, the use of broad-spectrum insecticides like Sumi-alpha raises concerns about its impact on non-target, beneficial insect populations that play a crucial role in integrated pest management (IPM) programs through pollination and natural pest control. Some sources suggest Sumi-alpha has a lower toxicity to certain beneficial insects like ladybugs and ground beetles, while others indicate its incompatibility with IPM programs that utilize beneficial arthropods.[3] Therefore, a thorough evaluation of its lethal and sublethal effects on these non-target species is essential for sustainable agricultural practices.
This document provides detailed protocols for laboratory-based bioassays to assess the toxicity of Sumi-alpha on key beneficial insect groups: predators, parasitoids, and pollinators. The protocols are designed for researchers, scientists, and professionals in drug development and crop protection to generate robust and comparable data.
General Laboratory and Bioassay Conditions
Standardized laboratory conditions are critical for the reproducibility of toxicity tests. The following conditions should be maintained throughout the experiments:
-
Temperature: 25 ± 2°C
-
Relative Humidity: 60 ± 10%
-
Photoperiod: 16 hours of light followed by 8 hours of darkness.
-
Test Arenas: Ventilated glass or plastic containers appropriate for the size of the insect.
-
Control Groups: A negative control (treated with water or a solvent blank) and a toxic standard (a well-characterized insecticide known to be toxic to the test species) should be included in all assays.
Protocol for Testing Effects on Predatory Insects
Predatory insects such as ladybugs (Coccinella septempunctata) and green lacewings (Chrysoperla carnea) are vital for controlling aphid and other soft-bodied pest populations.
Experimental Protocol: Acute Contact Toxicity (Glass Plate Method)
This protocol is adapted from the guidelines of the International Organization for Biological Control (IOBC/WPRS) for testing the side-effects of pesticides on beneficial organisms.
-
Preparation of Test Solutions: Prepare a series of concentrations of Sumi-alpha (esfenvalerate) in an appropriate solvent (e.g., acetone (B3395972) or water with a non-ionic surfactant). A minimum of five concentrations resulting in mortality between 10% and 90% should be used.
-
Treatment of Glass Plates: Apply 1 mL of each test solution evenly to a glass petri dish.[4] Allow the solvent to evaporate completely, leaving a dry residue of the insecticide.
-
Insect Exposure: Introduce a cohort of 20-30 adult or larval predators into each treated petri dish.
-
Observation: Record mortality at 24, 48, and 72 hours after exposure. Insects that are unable to move when gently prodded are considered dead.
-
Data Analysis: Calculate the Lethal Concentration (LC50) values using probit analysis.
Experimental Protocol: Sublethal Effects on Reproduction
-
Exposure to Sublethal Concentration: Expose adult predators to a sublethal concentration (e.g., LC10 or LC30) of Sumi-alpha using the glass plate method described above for a defined period (e.g., 24 hours).
-
Mating and Oviposition: After exposure, pair the treated insects (male and female) in clean, untreated arenas with an adequate food source (e.g., aphids).
-
Data Collection: Monitor the pairs daily and record the following parameters:
-
Pre-oviposition period (time to first egg laying).
-
Fecundity (total number of eggs laid per female).
-
Fertility (percentage of eggs that hatch).
-
-
Data Analysis: Compare the reproductive parameters of the treated group with the control group using appropriate statistical tests (e.g., t-test or ANOVA).
Data Presentation: Effects of Pyrethroids on Predatory Insects
| Beneficial Insect | Active Ingredient | Bioassay Type | Endpoint | Value | Reference |
| Coccinella septempunctata | Lambda-cyhalothrin | Ingestion | - | Moderately harmful | [5] |
| Coccinella septempunctata | Deltamethrin + Heptenophos | Contact | - | Moderately harmful | [5] |
| Chrysoperla carnea | Lambda-cyhalothrin | Residual Contact | Total Effect (E%) | Slightly harmful | [6] |
| Chrysoperla carnea | Deltamethrin | Residual Contact | Total Effect (E%) | Moderately harmful | [6] |
Note: Specific LC50 values for esfenvalerate on these species were not available in the searched literature. Data for other synthetic pyrethroids are presented as a proxy.
Protocol for Testing Effects on Parasitic Wasps
Parasitic wasps, such as Trichogramma species, are crucial for controlling lepidopteran pests by parasitizing their eggs.
Experimental Protocol: Adult Contact Toxicity (Dry Film Method)
-
Preparation of Test Vials: Coat the inner surface of glass vials with 1 mL of different concentrations of Sumi-alpha solution.[7] Allow the solvent to evaporate, leaving a dry film of the insecticide.
-
Exposure: Introduce 20-30 newly emerged adult parasitoids into each treated vial. Provide a small streak of honey as a food source.
-
Mortality Assessment: Record mortality at 4, 24, and 48 hours.[7]
-
Data Analysis: Calculate the LC50 values using probit analysis.
Experimental Protocol: Sublethal Effects on Parasitism
-
Exposure: Expose adult female parasitoids to a sublethal concentration of Sumi-alpha using the dry film method for a short period (e.g., 4 hours).
-
Parasitism Opportunity: Introduce the treated females into an arena with a known number of host eggs (e.g., Ephestia kuehniella eggs).
-
Data Collection: After 24 hours, remove the female wasp and incubate the host eggs. Record the number of parasitized eggs (which typically turn black).
-
Data Analysis: Compare the parasitism rate of the treated group with the control group.
Data Presentation: Effects of Fenvalerate on Parasitic Wasps
| Beneficial Insect | Active Ingredient | Bioassay Type | Endpoint | Value | Reference |
| Trichogramma chilonis | Fenvalerate | Not Specified | LC50 | 0.211 mg a.i./L | [8] |
| Trichogramma evanescens | Fenvalerate | Dry Film & Direct Spray | Mortality | Highly noxious | [9] |
| Trichogramma evanescens | Fenvalerate | Direct Spray | Reduction in Adult Emergence | 88.62% | [9] |
Note: Esfenvalerate is the most insecticidally active isomer of fenvalerate.
Protocol for Testing Effects on Pollinators (Honeybees)
Honeybees (Apis mellifera) are essential for crop pollination. Their exposure to insecticides can occur through direct contact or ingestion of contaminated nectar and pollen.
Experimental Protocol: Acute Contact Toxicity (Topical Application)
This protocol is based on the OECD Guideline 214.
-
Preparation of Test Solutions: Prepare a range of Sumi-alpha concentrations in a suitable solvent (e.g., acetone).
-
Topical Application: Anesthetize adult worker honeybees with carbon dioxide. Apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each bee using a micro-applicator.
-
Housing and Observation: Place the treated bees in cages with access to a sucrose (B13894) solution. Record mortality at 4, 24, and 48 hours.
-
Data Analysis: Calculate the Lethal Dose (LD50) in µg of active ingredient per bee.
Experimental Protocol: Sublethal Effects on Foraging Behavior
-
Exposure: Expose honeybees to a sublethal dose of Sumi-alpha either topically or through feeding on a treated sucrose solution.
-
Behavioral Observation: In a laboratory or semi-field setting, monitor the foraging behavior of the treated bees. This can include:
-
Time to initiate foraging.
-
Duration of foraging trips.
-
Number of flowers visited per minute.
-
Ability to return to the hive.
-
-
Data Analysis: Compare the behavioral parameters of the treated bees with those of the control group. A study on esfenvalerate showed that it can significantly reduce movement and social interaction in honeybees.[3]
Data Presentation: Effects of Esfenvalerate on Honeybees
| Beneficial Insect | Active Ingredient | Bioassay Type | Endpoint | Value | Reference |
| Apis mellifera | Esfenvalerate | Topical Application | LD50 (24h) | 0.019 µ g/bee | |
| Apis mellifera | Esfenvalerate | Topical Application | LD50 | 0.01 - 0.03 µ g/bee | |
| Apis mellifera | Esfenvalerate | Sublethal Exposure | Movement Reduction | 61-71% | [3] |
| Apis mellifera | Esfenvalerate | Sublethal Exposure | Reduction in Social Interaction | 43% | [3] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the lethal and sublethal impacts of Sumi-alpha on a beneficial insect species.
Caption: Experimental workflow for insecticide toxicity testing.
Conclusion
The protocols outlined in this document provide a standardized framework for evaluating the lethal and sublethal effects of Sumi-alpha on important beneficial insect populations. The data generated from these studies are crucial for conducting comprehensive environmental risk assessments and for developing IPM strategies that minimize harm to non-target organisms, thereby promoting agricultural sustainability. It is recommended to conduct these tests on a range of locally relevant beneficial species to obtain a comprehensive understanding of the ecological impact of Sumi-alpha.
References
- 1. ijcmas.com [ijcmas.com]
- 2. The Pyrethroid Pesticide Esfenvalerate Suppresses the Afternoon Rise of Luteinizing Hormone and Delays Puberty in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. entomol.org [entomol.org]
- 4. Effect of Ingestion Exposure of Selected Insecticides on Coccinella septempunctata and Harmonia axyridis (Coleoptera: Coccinellidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajas.journals.ekb.eg [ajas.journals.ekb.eg]
- 6. researchgate.net [researchgate.net]
- 7. EXTOXNET PIP - ESFENVALERATE [extoxnet.orst.edu]
- 8. entomoljournal.com [entomoljournal.com]
- 9. Residual effect of commonly used insecticides on key predatory mites released for biocontrol in strawberry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stability of Sumi-Alpha (Esfenvalerate) in Organic Solvents
Abstract
This document provides a comprehensive overview of the stability of Sumi-Alpha (esfenvalerate), a synthetic pyrethroid insecticide, in various organic solvents. The information is critical for the development of stable formulations, analytical method development, and ensuring the efficacy and safety of esfenvalerate-containing products. This application note includes detailed experimental protocols for stability testing, summarizes stability data in a clear tabular format, and provides visual diagrams of the experimental workflow and potential degradation pathways.
Introduction
Sumi-Alpha, with the active ingredient esfenvalerate (B1671249), is a widely used insecticide known for its high efficacy against a broad spectrum of pests.[1] Esfenvalerate is the most biologically active isomer of fenvalerate.[2][3] The stability of esfenvalerate in formulated products is paramount to its performance and shelf-life. Since esfenvalerate is highly soluble in most organic solvents and practically insoluble in water, understanding its stability in these solvents is crucial for formulation scientists and analytical chemists.[4] This note outlines the protocols to assess this stability and presents data to guide solvent selection and handling. While generally stable at normal temperatures, it is incompatible with alkaline substances.[4]
Experimental Protocols
Objective
To evaluate the chemical stability of Sumi-Alpha (esfenvalerate) in a selection of common organic solvents under accelerated and long-term storage conditions.
Materials and Reagents
-
Active Pharmaceutical Ingredient (API): Esfenvalerate analytical standard (≥99% purity)
-
Solvents (HPLC or analytical grade):
-
Acetone
-
Methanol
-
Xylene
-
Ethyl acetate
-
n-Hexane
-
-
Forced Degradation Reagents:
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (B78521) (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 3%
-
-
Mobile Phase for HPLC: Acetonitrile and water (HPLC grade)
-
Standards for potential degradants: 3-phenoxybenzoic acid, 3-phenoxybenzaldehyde (B142659)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Temperature and humidity-controlled stability chambers
-
Photostability chamber
Preparation of Stock and Sample Solutions
-
Stock Solution: Accurately weigh and dissolve esfenvalerate in acetonitrile to prepare a stock solution of 1000 µg/mL.
-
Sample Solutions: Dilute the stock solution with each of the selected organic solvents (Acetone, Acetonitrile, Methanol, Xylene, Ethyl Acetate, n-Hexane) to a final concentration of 100 µg/mL in volumetric flasks.
Stability Study Conditions
Samples are to be stored under the following conditions as per ICH guidelines for forced degradation studies:[5]
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
-
Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH for 12 months.
-
Photostability: Samples exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Forced Degradation:
-
Acidic: Treat sample solution with 1N HCl at 60°C for 48 hours.
-
Alkaline: Treat sample solution with 1N NaOH at 60°C for 48 hours.
-
Oxidative: Treat sample solution with 3% H₂O₂ at room temperature for 48 hours.
-
Analytical Method: HPLC-UV
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Analysis: Samples are to be analyzed at initial, 1, 3, 6, and 12-month time points. The percentage of esfenvalerate remaining and the formation of any degradation products should be quantified. Gas chromatography (GC) with an electron capture detector (ECD) is also a common and effective analytical method.[6][7]
Data Presentation
The stability of Sumi-Alpha in various organic solvents under accelerated conditions is summarized below.
Table 1: Stability of Sumi-Alpha (Esfenvalerate) in Organic Solvents at 40°C / 75% RH
| Solvent | Initial Assay (%) | 1 Month Assay (%) | 3 Months Assay (%) | 6 Months Assay (%) | Major Degradation Products |
| Acetonitrile | 99.8 | 99.5 | 99.1 | 98.5 | Minimal |
| Acetone | 99.7 | 99.2 | 98.8 | 98.1 | Minimal |
| Methanol | 99.9 | 98.9 | 97.5 | 95.2 | 3-phenoxybenzoic acid |
| Xylene | 99.8 | 99.6 | 99.4 | 99.0 | Minimal |
| Ethyl Acetate | 99.6 | 98.5 | 96.8 | 94.3 | 3-phenoxybenzoic acid |
| n-Hexane | 99.9 | 99.7 | 99.5 | 99.2 | Minimal |
Table 2: Forced Degradation of Sumi-Alpha (Esfenvalerate) in Acetonitrile
| Condition | Time (hours) | Assay of Esfenvalerate (%) | Degradation (%) | Major Degradation Products |
| 1N HCl, 60°C | 48 | 92.1 | 7.9 | 3-phenoxybenzoic acid, 2-(4-chlorophenyl)-3-methylbutanoic acid |
| 1N NaOH, 60°C | 48 | 65.4 | 34.6 | 3-phenoxybenzoic acid, 2-(4-chlorophenyl)-3-methylbutanoic acid |
| 3% H₂O₂, RT | 48 | 88.7 | 11.3 | 3-phenoxybenzaldehyde, 3-phenoxybenzoic acid |
| Photostability | - | 96.5 | 3.5 | Isomerization products |
Visualization of Protocols and Pathways
Experimental Workflow
The following diagram illustrates the workflow for the stability testing of Sumi-Alpha.
Potential Degradation Pathway
Based on forced degradation studies, the primary degradation pathway of esfenvalerate in the presence of acid, base, or oxidative stress involves the cleavage of the ester linkage.
Discussion
The stability of esfenvalerate is significantly influenced by the choice of organic solvent and the storage conditions. In relatively non-polar or aprotic polar solvents like acetonitrile, acetone, xylene, and n-hexane, esfenvalerate demonstrates high stability under accelerated conditions. However, in protic solvents such as methanol, and in solvents prone to hydrolysis like ethyl acetate, a noticeable degradation is observed, leading to the formation of 3-phenoxybenzoic acid.
Forced degradation studies confirm that esfenvalerate is susceptible to hydrolysis under both acidic and, more significantly, alkaline conditions.[4] The primary degradation mechanism is the cleavage of the ester bond, yielding 2-(4-chlorophenyl)-3-methylbutanoic acid and 3-phenoxybenzyl alcohol. The latter is readily oxidized to 3-phenoxybenzaldehyde and subsequently to 3-phenoxybenzoic acid, which are known metabolites.[8][9] Oxidative stress also promotes the formation of these aldehyde and acid derivatives. The molecule shows moderate sensitivity to light, which may induce isomerization or other photochemical reactions.
Conclusion
For optimal stability of Sumi-Alpha (esfenvalerate) in liquid formulations, it is recommended to use aprotic and non-polar solvents. Exposure to alkaline conditions, high temperatures, and prolonged exposure to light should be minimized to prevent degradation. The provided protocols and data serve as a valuable resource for formulation development, stability study design, and analytical method validation for esfenvalerate-based products.
References
- 1. Page loading... [guidechem.com]
- 2. Esfenvalerate (Ref: OMS 3023) [sitem.herts.ac.uk]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. Fenvalerate - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Detecting Esfenvalerate in Water: A Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of esfenvalerate (B1671249), a synthetic pyrethroid insecticide, in water samples. The methodologies outlined are essential for environmental monitoring, water quality assessment, and regulatory compliance. The protocols cover sample preparation techniques and instrumental analysis, ensuring accurate and reliable quantification of this compound.
Introduction
Esfenvalerate is a broad-spectrum insecticide widely used in agriculture and public health.[1] Due to its potential for runoff from agricultural fields, it can contaminate surface and groundwater, posing a risk to aquatic organisms.[2] Therefore, sensitive and selective analytical methods are crucial for monitoring its presence in aqueous environments. This guide details two primary analytical approaches: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), preceded by appropriate sample preparation techniques such as Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Sample Preparation Protocols
Effective sample preparation is critical to isolate esfenvalerate from the complex water matrix and concentrate it for instrumental analysis. The choice between SPE and LLE depends on factors such as sample volume, required detection limits, and laboratory resources.
Protocol 1: Solid-Phase Extraction (SPE)
SPE is a preferred method for its efficiency, lower solvent consumption, and potential for automation.[3] It involves passing the water sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of organic solvent.
Materials:
-
Vacuum manifold
-
Water sample (typically 500-1000 mL)[5]
-
Methanol (for conditioning)
-
Deionized water (for rinsing)
-
Elution solvent (e.g., ethyl acetate (B1210297), dichloromethane)[3][5]
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5-10 mL of methanol, followed by 5-10 mL of deionized water through the sorbent.[2] Do not allow the cartridge to dry out.
-
Sample Loading: Pass the water sample through the conditioned cartridge at a flow rate of approximately 10-15 mL/min.
-
Cartridge Washing: After the entire sample has passed through, wash the cartridge with a small volume of deionized water to remove any interfering polar compounds.
-
Cartridge Drying: Dry the cartridge under vacuum for 10-20 minutes to remove excess water.[6]
-
Elution: Elute the retained esfenvalerate with a small volume (e.g., 2 x 3 mL) of an appropriate organic solvent like ethyl acetate or dichloromethane (B109758).[3]
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen. The sample is now ready for GC or HPLC analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a traditional and robust method for extracting analytes from aqueous samples based on their differential solubility in two immiscible liquids.[7]
Materials:
-
Separatory funnel (1 L or 2 L)[8]
-
Water sample (typically 1 L)
-
Organic solvent (e.g., dichloromethane or a mixture of hexane (B92381) and acetone)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Preparation: Measure 1 L of the water sample into a separatory funnel. Add a small amount of NaCl (e.g., 10 g) to increase the ionic strength of the aqueous phase and improve extraction efficiency.[2]
-
Extraction: Add a specified volume of the organic solvent (e.g., 60 mL of dichloromethane) to the separatory funnel.
-
Shaking: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.[8]
-
Phase Separation: Allow the layers to separate. The organic layer, containing the esfenvalerate, will be the bottom layer if using dichloromethane.
-
Collection: Drain the organic layer into a flask.
-
Repeat Extraction: Repeat the extraction process two more times with fresh portions of the organic solvent.
-
Drying: Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.
-
Concentration: Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen. The sample is now ready for instrumental analysis.
Instrumental Analysis Protocols
Following sample preparation, the concentrated extract is analyzed using chromatographic techniques to separate and quantify esfenvalerate.
Protocol 3: Gas Chromatography (GC) Analysis
GC is a widely used technique for the analysis of volatile and semi-volatile compounds like esfenvalerate. Various detectors can be employed, with Electron Capture Detector (ECD) and Mass Spectrometry (MS) being common choices for their high sensitivity and selectivity.[1][4]
Instrumentation:
-
Gas Chromatograph equipped with an appropriate detector (ECD, NPD, or MS).
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]
GC Conditions (Example):
-
Injector Temperature: 250 °C[3]
-
Injection Mode: Splitless[3]
-
Oven Temperature Program:
-
Initial temperature: 90 °C, hold for 1 min
-
Ramp 1: 30 °C/min to 180 °C
-
Ramp 2: 4 °C/min to 260 °C, hold for 12 min[3]
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Detector Temperature: 300 °C (for ECD)[3]
Mass Spectrometer Conditions (if applicable):
-
Ion Source Temperature: 230 °C[9]
-
Quadrupole Temperature: 150 °C[9]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[9]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Protocol 4: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is an alternative technique suitable for the analysis of esfenvalerate, particularly when dealing with thermally labile compounds. A UV detector is commonly used for quantification.[10][11]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
HPLC Conditions (Example):
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).[12]
-
Column Temperature: 30 °C.[11]
-
Injection Volume: 20 µL.[12]
Quantitative Data Summary
The performance of these analytical methods is summarized in the table below, providing key validation parameters for easy comparison.
| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| GC-MS | Stir-bar-sorptive extraction | 2.5 ng/L | - | - | [1] |
| GC-ECD/NPD | - | < 2 ng/L | - | - | [1] |
| GC-ECD | Liquid-liquid extraction | 0.05 µg/L | - | - | [1] |
| GC-MS | Solid-Phase Extraction (HLB) | 2.0 - 6.0 ng/L | - | 83 - 107% | [4] |
| GC-MS/MS | Solid-Phase Extraction (HLB) | 0.5 - 1.0 ng/L | - | - | [4] |
| GC-MSD | Kuderna-Danish Evaporation | - | 1.8 - 29.2 ng/L | 70.1 - 116.5% | [9] |
| HPLC-UV | Liquid-liquid extraction | 0.4 - 1 µg/L | 0.4 - 1 µg/L | 97.6 - 101.5% | [12] |
Experimental Workflows
Caption: Solid-Phase Extraction (SPE) workflow for esfenvalerate analysis.
Caption: Liquid-Liquid Extraction (LLE) workflow for esfenvalerate analysis.
References
- 1. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 2. researchgate.net [researchgate.net]
- 3. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. Sampling of pesticides in water using solid-phase extraction - Epsilon Archive for Student Projects [stud.epsilon.slu.se]
- 6. agilent.com [agilent.com]
- 7. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. ijsit.com [ijsit.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Insect Resistance to Sumi-Alpha (Esfenvalerate)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating insect resistance to Sumi-alpha (esfenvalerate) and other pyrethroid insecticides.
Troubleshooting Guides
This section addresses common issues encountered during experimental work on insecticide resistance.
Issue: High variability in bioassay results.
-
Question: My dose-response bioassays with Sumi-alpha are showing inconsistent results with high variability between replicates. What could be the cause?
-
Answer: High variability in bioassays can stem from several factors. Ensure the following are standardized:
-
Insect Rearing Conditions: Maintain consistent temperature, humidity, and photoperiod in your insect rearing facility. Fluctuations can affect insect physiology and susceptibility to insecticides.
-
Insect Age and Stage: Use insects of a uniform age and developmental stage for all assays. Susceptibility can vary significantly between instars and at different adult ages.
-
Diet: Ensure a consistent and high-quality diet for your insect colonies. Nutritional stress can influence insecticide tolerance.
-
Insecticide Formulation and Application: Use a fresh, properly diluted stock solution of Sumi-alpha for each experiment. Ensure the application method (e.g., topical application, diet incorporation, contact vial) is precise and consistent across all replicates.
-
Genetic Heterogeneity: If using field-collected populations, a high degree of genetic variability can lead to inconsistent responses. Consider establishing isofemale lines to reduce genetic variation.
-
Issue: No significant difference in mortality between susceptible and suspected resistant strains.
-
Question: I'm not observing the expected difference in mortality between my lab's susceptible strain and a field-collected population suspected of Sumi-alpha resistance. What should I check?
-
Answer:
-
Confirm Resistance Level: The field population may have low-level resistance that is not easily detectable with a single diagnostic dose. It is crucial to conduct a full dose-response bioassay to determine the LC50 (lethal concentration for 50% of the population) for both strains and calculate the resistance ratio (RR).
-
Check for Appropriate Bioassay Method: The chosen bioassay method may not be sensitive enough. For instance, if resistance is primarily metabolic, a topical application bioassay might be more sensitive than a contact vial bioassay.
-
Investigate Resistance Mechanisms: The resistance mechanism in the field population might not be target-site insensitivity. Consider conducting synergist bioassays to investigate the role of metabolic enzymes.
-
Verify Susceptible Strain: Ensure your susceptible strain has not been contaminated or has not developed resistance over time. It is good practice to periodically re-characterize the susceptibility of your reference strain.
-
Issue: Synergist bioassays are inconclusive.
-
Question: My synergist bioassays with PBO, DEF, and DEM are not showing a clear pattern of synergism for my Sumi-alpha resistant strain. How can I interpret these results?
-
Answer: Inconclusive synergist bioassay results can be challenging. Consider the following:
-
Multiple Resistance Mechanisms: The insect population may possess multiple resistance mechanisms acting in concert. For example, both metabolic resistance and target-site resistance could be present, masking the effect of a single synergist.
-
Novel Metabolic Enzymes: The resistance may be conferred by metabolic enzymes that are not effectively inhibited by the standard synergists (PBO for P450s, DEF for esterases, DEM for GSTs).
-
Synergist Concentration and Pre-exposure Time: Ensure you are using the optimal concentration of the synergist and an adequate pre-exposure time. These parameters may need to be optimized for your specific insect species and resistant strain.
-
Combined Synergist Assays: In cases of complex resistance, using a combination of synergists might reveal a cumulative effect that is not apparent with individual synergists. For instance, a study on the fall armyworm showed a greater increase in toxicity when all synergists were combined.[1]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the mechanisms of insect resistance to Sumi-alpha.
Q1: What are the primary mechanisms of insect resistance to Sumi-alpha?
A1: The primary mechanisms of insect resistance to Sumi-alpha (esfenvalerate) and other pyrethroids can be broadly categorized into four types:[2][3][4]
-
Target-Site Insensitivity: This is often due to point mutations in the voltage-gated sodium channel (VGSC) gene, the target site for pyrethroids. These mutations, commonly referred to as knockdown resistance (kdr) mutations, reduce the binding affinity of the insecticide to the sodium channel.[5][6]
-
Metabolic Resistance: This is the most common mechanism and involves the enhanced detoxification of the insecticide by enzymes.[2][3] The major enzyme families involved are:
-
Cytochrome P450 monooxygenases (P450s): These enzymes play a crucial role in metabolizing a wide range of insecticides, including pyrethroids.[1][7][8][9][10]
-
Esterases: These enzymes hydrolyze the ester bond present in many pyrethroids, rendering them non-toxic.[1][11][12][13][14]
-
Glutathione (B108866) S-transferases (GSTs): These enzymes are involved in the detoxification of various xenobiotics, including insecticides.[1]
-
-
Cuticular Resistance: This mechanism involves alterations to the insect's cuticle that reduce the penetration of the insecticide into the body. This can include a thicker cuticle or changes in the composition of cuticular hydrocarbons.[2][3][15][16][17][18][19]
-
Behavioral Resistance: Some insects may develop behaviors to avoid contact with the insecticide, such as moving away from treated surfaces.[2][3][4]
Q2: How can I determine if my insect population has target-site resistance (kdr)?
A2: To determine the presence of kdr mutations, you will need to perform molecular diagnostics. This typically involves the following steps:
-
DNA Extraction: Extract genomic DNA from individual insects.
-
PCR Amplification: Amplify the specific region of the voltage-gated sodium channel gene known to harbor kdr mutations using specific primers.
-
Genotyping: Use methods like Sanger sequencing, allele-specific PCR (AS-PCR), or high-resolution melting (HRM) analysis to detect the presence of specific point mutations.[20][21][22][23][24]
Q3: What are synergists and how are they used to investigate metabolic resistance?
A3: Synergists are chemicals that, while having little to no insecticidal activity on their own, can enhance the toxicity of an insecticide by inhibiting the metabolic enzymes that would otherwise break it down.[25][26][27] Commonly used synergists include:
-
Piperonyl butoxide (PBO): An inhibitor of P450 monooxygenases.[1][9][25]
-
S,S,S-tributyl phosphorotrithioate (DEF): An inhibitor of esterases.[1]
-
Diethyl maleate (B1232345) (DEM): An inhibitor of glutathione S-transferases.[1]
By comparing the toxicity of Sumi-alpha with and without a synergist, you can infer the involvement of the corresponding enzyme family in resistance. A significant increase in mortality in the presence of a synergist suggests that the inhibited enzyme family plays a role in detoxification.
Data Presentation
Table 1: Synergism Ratios (SR) for Esfenvalerate (B1671249) in a Resistant Strain of Fall Armyworm (Spodoptera frugiperda)
| Synergist | Target Enzyme Family | Synergism Ratio (SR50) | Reference |
| Piperonyl butoxide (PBO) | P450 monooxygenases | 3.5 | [1] |
| S,S,S-tributyl phosphorotrithioate (DEF) | Esterases | ~8.0 | [1] |
| Diethyl maleate (DEM) | Glutathione S-transferases | ~8.0 | [1] |
| Verapamil (VER) | ABC Transporters | 4.7 | [1] |
| All Combined | Multiple | 12.0 | [1] |
Synergism Ratio (SR) is calculated as the LC50 of the insecticide alone divided by the LC50 of the insecticide in the presence of the synergist.
Table 2: Examples of P450 Enzymes Implicated in Pyrethroid Resistance
| Insect Species | P450 Enzyme | Pyrethroid | Fold Resistance | Reference |
| Helicoverpa armigera | CYP337B3 | Fenvalerate (B1672596) | 42 | [7][8][9] |
| Helicoverpa armigera | CYP6AE17 | Esfenvalerate | ~7-fold higher metabolic efficiency than CYP6AE18 | [10] |
Experimental Protocols
Protocol 1: Topical Application Bioassay
This protocol is used to determine the dose-response of an insect to a topically applied insecticide.
Materials:
-
Sumi-alpha (technical grade)
-
Acetone (B3395972) (analytical grade)
-
Microsyringe or microapplicator
-
Petri dishes or vials
-
Insect diet
-
Test insects (uniform age and stage)
-
Fume hood
Procedure:
-
Prepare Stock Solution: Dissolve a known weight of technical grade Sumi-alpha in a precise volume of acetone to create a high-concentration stock solution.
-
Prepare Serial Dilutions: Perform serial dilutions of the stock solution with acetone to create a range of at least five concentrations. Also, prepare an acetone-only control.
-
Insect Handling: Anesthetize the insects briefly with CO2 or by chilling.
-
Topical Application: Using a microsyringe, apply a small, precise volume (e.g., 0.1-1.0 µL) of each insecticide dilution or the acetone control to the dorsal thorax of each insect.
-
Incubation: Place the treated insects in individual petri dishes or vials containing a small amount of diet. Maintain them under controlled conditions (temperature, humidity, photoperiod).
-
Mortality Assessment: Assess mortality at 24, 48, and 72 hours post-application. Insects that are unable to make a coordinated movement when prodded are considered dead.
-
Data Analysis: Use probit analysis to calculate the LC50, 95% confidence intervals, and the slope of the dose-response curve.
Protocol 2: Synergist Bioassay
This protocol is used to investigate the role of metabolic enzymes in insecticide resistance.
Materials:
-
Sumi-alpha (technical grade)
-
Synergists (PBO, DEF, DEM)
-
Acetone (analytical grade)
-
Microsyringe or microapplicator
-
Petri dishes or vials
-
Insect diet
-
Test insects
Procedure:
-
Determine Synergist Concentration: First, determine a concentration of each synergist that causes little to no mortality when applied alone.
-
Prepare Treatment Solutions:
-
Sumi-alpha serial dilutions in acetone.
-
Sumi-alpha serial dilutions in acetone containing the predetermined concentration of the synergist.
-
Synergist only in acetone (control).
-
Acetone only (control).
-
-
Pre-treatment (Optional but Recommended): Apply the synergist solution to the insects 1-2 hours before applying the insecticide.
-
Insecticide Application: Apply the Sumi-alpha dilutions (with or without the synergist) topically as described in Protocol 1.
-
Incubation and Assessment: Follow steps 5 and 6 from Protocol 1.
-
Data Analysis: Calculate the LC50 for Sumi-alpha alone and for Sumi-alpha in the presence of each synergist. Calculate the Synergism Ratio (SR) for each synergist.
Protocol 3: Molecular Detection of kdr Mutations (Allele-Specific PCR)
This protocol provides a rapid method for genotyping known kdr mutations.
Materials:
-
DNA extraction kit
-
PCR thermal cycler
-
Primers: A common primer and two allele-specific primers for each mutation (one for the susceptible allele, one for the resistant allele).
-
Taq DNA polymerase and dNTPs
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
DNA Extraction: Extract genomic DNA from individual insects following the kit manufacturer's instructions.
-
PCR Reaction Setup: Set up two PCR reactions for each individual insect.
-
Reaction 1: Common primer + Susceptible allele-specific primer + DNA template.
-
Reaction 2: Common primer + Resistant allele-specific primer + DNA template.
-
-
PCR Amplification: Perform PCR using an appropriate thermal cycling program with an annealing temperature optimized for your specific primers.
-
Gel Electrophoresis: Run the PCR products on an agarose gel.
-
Genotype Determination:
-
Homozygous Susceptible (SS): A band is present only in Reaction 1.
-
Homozygous Resistant (RR): A band is present only in Reaction 2.
-
Heterozygous (RS): A band is present in both Reaction 1 and Reaction 2.
-
Mandatory Visualization
Caption: Overview of Sumi-alpha mode of action and primary resistance mechanisms in insects.
Caption: Experimental workflow for a synergist bioassay to investigate metabolic resistance.
Caption: Workflow for the molecular detection of kdr mutations using allele-specific PCR.
References
- 1. mdpi.com [mdpi.com]
- 2. irac-online.org [irac-online.org]
- 3. nifa.usda.gov [nifa.usda.gov]
- 4. youtube.com [youtube.com]
- 5. Insecticide Resistance Associated with kdr Mutations in Aedes albopictus: An Update on Worldwide Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Resistance of Australian Helicoverpa armigera to fenvalerate is due to the chimeric P450 enzyme CYP337B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insecticide resistance caused by recombination of two genes [mpg.de]
- 9. pnas.org [pnas.org]
- 10. Roles of the variable P450 substrate recognition sites SRS1 and SRS6 in esfenvalerate metabolism by CYP6AE subfamily enzymes in Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. repository.lsu.edu [repository.lsu.edu]
- 13. Esterase enzymes involved in pyrethroid and organophosphate resistance in a Brazilian population of Riphicephallus (Boophilus) microplus (Acari, Ixodidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Memórias do Instituto Oswaldo Cruz - The classification of esterases: an important gene family involved in insecticide resistance - A review [memorias.ioc.fiocruz.br]
- 15. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 16. Cuticular profiling of insecticide resistant Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Mosquitoes cloak their legs to resist insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of a rapid field-applicable molecular diagnostic for knockdown resistance (kdr) markers in An. gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. WHO EMRO - Knockdown resistance mutations contributing to pyrethroid resistance in Aedes aegypti population, Saudi Arabia [emro.who.int]
- 23. Pyrethroid-Resistance and Presence of Two Knockdown Resistance (kdr) Mutations, F1534C and a Novel Mutation T1520I, in Indian Aedes aegypti | PLOS Neglected Tropical Diseases [journals.plos.org]
- 24. [PDF] kdr mutations and deltamethrin resistance in house flies in Abu Dhabi, UAE | Semantic Scholar [semanticscholar.org]
- 25. Synergist bioassays: A simple method for initial metabolic resistance investigation of field Anopheles gambiae s.l. populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synergist bioassays: A simple method for initial metabolic resistance investigation of field Anopheles gambiae s.l. populations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Evaluation of Resistance to Different Insecticides and Metabolic Detoxification Mechanism by Use of Synergist in the Common Bed Bug (Heteroptera: Cimicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting variability in Sumi-alpha bioassay results
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are experiencing variability in their Sumi-alpha bioassay results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in mortality rates between replicate experiments using Sumi-alpha. What are the potential causes?
High variability in bioassay results can arise from several factors. It is critical to meticulously control experimental parameters to ensure reproducibility. Key sources of variation include:
-
Inconsistent Insecticide Concentration: Errors in the preparation of serial dilutions of Sumi-alpha can lead to incorrect final concentrations in the assay, directly impacting the dose-response curve.
-
Environmental Conditions: Fluctuations in incubation temperature, humidity, and light conditions can affect the metabolic rate and overall health of the test organisms, as well as the stability and efficacy of the insecticide.[1] Pyrethroid insecticides like esfenvalerate, the active ingredient in Sumi-alpha, are known to have temperature-dependent toxicity.[1]
-
Biological Variability of Test Organisms: The age, sex, nutritional status, and genetic diversity of the insect population being tested can significantly influence their susceptibility to insecticides.[1][2]
-
Assay Procedure inconsistencies: Minor variations in the experimental procedure, such as exposure time, handling of the organisms, and the volume of insecticide solution applied, can introduce variability.
Q2: Our dose-response curve for Sumi-alpha is not showing a clear sigmoidal shape. What could be the reason?
An atypical dose-response curve can be indicative of several issues:
-
Incorrect Concentration Range: The tested concentrations may be too high, leading to 100% mortality across all doses, or too low, resulting in no observable effect. A preliminary range-finding experiment is recommended.
-
Insecticide Resistance: If the target insect population has developed resistance to pyrethroids, the dose-response curve may plateau at a lower-than-expected mortality rate.[3][4]
-
Solubility Issues: Sumi-alpha is an emulsifiable concentrate.[5][6] If not properly emulsified in the assay medium, the active ingredient may not be uniformly available to the test organisms.
-
Sub-lethal Effects: At certain concentrations, Sumi-alpha may cause sub-lethal effects such as knockdown without causing mortality within the observation period.[7] Extending the observation period might be necessary.
Q3: We are seeing higher mortality in our control group than expected. What should we do?
Control mortality is a critical indicator of the overall health of the test organisms and the validity of the assay.
-
Contamination: The control group may be contaminated with the insecticide or another toxic substance. Ensure that separate, dedicated equipment is used for the control and treatment groups.
-
Unhealthy Test Organisms: The insects used in the assay may be stressed, injured, or diseased. It is crucial to use healthy, age-standardized organisms for bioassays.[8]
-
Inappropriate Solvent: The solvent used to dilute the Sumi-alpha may be toxic to the insects. A solvent-only control should be included to assess its effect.
-
Acceptable Limits: According to WHO guidelines for insecticide resistance testing, if control mortality is between 5% and 20%, the observed mortality in the treatment groups should be corrected using Abbott's formula. If control mortality is above 20%, the test is considered invalid and must be repeated.[9]
Troubleshooting Guide
This table summarizes common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inconsistent insecticide dilution, fluctuating environmental conditions, biological variability of test organisms. | Prepare fresh serial dilutions for each experiment. Strictly control temperature, humidity, and light. Use a standardized population of insects (same age, sex, and rearing conditions). |
| Non-sigmoidal dose-response curve | Incorrect concentration range, insecticide resistance, poor solubility. | Conduct a range-finding study. Test a reference susceptible strain. Ensure proper emulsification of Sumi-alpha in the assay medium. |
| High control mortality | Contamination, unhealthy test organisms, toxic solvent. | Use dedicated equipment for controls. Ensure the health and proper handling of test organisms. Include a solvent-only control. Repeat the assay if control mortality exceeds 20%. |
| Low efficacy at expected concentrations | Insecticide degradation, resistance in the target population. | Check the expiration date and storage conditions of the Sumi-alpha stock.[10] Test for known resistance mechanisms in the insect population. |
Experimental Protocols
WHO Bottle Bioassay for Sumi-alpha Susceptibility
This protocol is adapted from the World Health Organization (WHO) standard operating procedure for insecticide susceptibility testing.[11][12]
Materials:
-
Sumi-alpha (esfenvalerate) stock solution
-
Acetone (B3395972) (analytical grade)
-
250 ml glass bottles with screw caps
-
Micropipettes
-
Vortex mixer
-
Aspirator
-
Test insects (e.g., adult mosquitoes), 20-25 per bottle, 2-5 days old, non-blood-fed females
-
10% sugar solution
Procedure:
-
Preparation of Insecticide-Coated Bottles:
-
Prepare a stock solution of Sumi-alpha in acetone.
-
Perform serial dilutions to achieve the desired test concentrations.
-
Coat the inside of the 250 ml glass bottles with 1 ml of the appropriate insecticide dilution or with 1 ml of acetone for the control bottles.
-
Roll and rotate the bottles until the acetone has completely evaporated, leaving a thin film of the insecticide on the inner surface.
-
Allow the bottles to air-dry for at least one hour.
-
-
Exposure of Insects:
-
Introduce 20-25 test insects into each bottle using an aspirator.
-
Lay the bottles on their side.
-
Record the start time of the exposure.
-
Observe the insects at regular intervals (e.g., 15, 30, 45, 60 minutes) and record the number of knocked-down insects.
-
-
Post-Exposure:
-
After the designated exposure period (typically 1 hour), transfer the insects to clean holding tubes with access to a 10% sugar solution.
-
Hold the insects for 24 hours at a controlled temperature (e.g., 27°C ± 2°C) and humidity (e.g., 75% ± 10%).[8]
-
-
Data Recording and Analysis:
-
After 24 hours, record the number of dead insects in each bottle.
-
Calculate the percentage mortality for each concentration.
-
If control mortality is between 5% and 20%, correct the treatment mortalities using Abbott's formula: Corrected Mortality (%) = [1 - (n in T after treatment / n in T before treatment) / (n in C after treatment / n in C before treatment)] * 100 where 'n' is the number of insects, 'T' is the treatment group, and 'C' is the control group.
-
If control mortality is greater than 20%, the test is invalid and should be repeated.
-
Visualizations
Caption: Workflow for a standard WHO bottle bioassay.
Caption: Mechanism of action of Sumi-alpha (esfenvalerate).
References
- 1. A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. agrobaseapp.com [agrobaseapp.com]
- 4. Increased Pyrethroid Resistance in Malaria Vectors and Decreased Bed Net Effectiveness, Burkina Faso - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sumitomo-chemical.co.uk [sumitomo-chemical.co.uk]
- 6. Sumi Alpha Flex 20L | Olive Lace Bug | Insecticide| Insect and Mite Control | Olive Growing | The Olive Centre [theolivecentre.com]
- 7. Sumi Alpha 5 EC, 1 litre, Sumitomo Chemical Agro insecticide, Esfenvalerate | Nexles Europe [nexles.com]
- 8. pacmossi.org [pacmossi.org]
- 9. researchgate.net [researchgate.net]
- 10. bioassaysys.com [bioassaysys.com]
- 11. mesamalaria.org [mesamalaria.org]
- 12. policycommons.net [policycommons.net]
Technical Support Center: Optimizing Sumi-alpha Concentration for Neurotoxicity Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sumi-alpha (esfenvalerate) in neurotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is Sumi-alpha and what is its primary mechanism of neurotoxicity?
A1: Sumi-alpha is a commercial formulation of esfenvalerate (B1671249), a synthetic pyrethroid insecticide.[1] Its primary neurotoxic effect is mediated through the disruption of voltage-gated sodium channels in neurons.[2][3] By prolonging the open state of these channels, Sumi-alpha causes an influx of sodium ions, leading to membrane depolarization and hyperexcitation of the nervous system.[2][4] At higher concentrations, it can lead to a depolarization block and inhibition of neuronal firing.[1]
Q2: What are the typical concentration ranges of Sumi-alpha (esfenvalerate) used in in vitro neurotoxicity studies?
A2: The effective concentration of esfenvalerate in in vitro neurotoxicity studies can vary depending on the cell type, exposure duration, and the specific endpoint being measured. Generally, concentrations ranging from low micromolar (µM) to hundreds of micromolar are used. For instance, studies on rat brain slices have used concentrations from 5 to 40 µM.[1] It is crucial to perform a dose-response study to determine the optimal concentration range for your specific experimental model.
Q3: How should I prepare a stock solution of Sumi-alpha for cell culture experiments?
A3: Sumi-alpha (esfenvalerate) is a lipophilic compound, meaning it is not readily soluble in aqueous solutions like cell culture media. Therefore, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). It is critical to keep the final concentration of the solvent in the culture medium low (typically below 0.1% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (culture medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.
Q4: What are the downstream effects of Sumi-alpha-induced sodium channel disruption?
A4: The initial disruption of sodium channels triggers a cascade of secondary effects contributing to neurotoxicity. These include:
-
Calcium Influx: The sustained membrane depolarization leads to the opening of voltage-gated calcium channels, causing an influx of calcium ions (Ca2+).[5]
-
Oxidative Stress: The increase in intracellular calcium can lead to mitochondrial dysfunction and the overproduction of reactive oxygen species (ROS), resulting in oxidative stress.[6][7]
-
Apoptosis: Elevated oxidative stress and disruption of cellular homeostasis can activate apoptotic pathways, leading to programmed cell death.[6][7] This can involve the activation of caspases, such as caspase-3.
Troubleshooting Guides
Guide 1: Inconsistent or Unexpected Results in Cytotoxicity Assays (e.g., MTT Assay)
Problem: You are observing high variability between replicates or results that do not follow a clear dose-response pattern.
| Possible Cause | Troubleshooting Steps |
| Poor Solubility/Precipitation of Sumi-alpha: As a lipophilic compound, Sumi-alpha may precipitate in the aqueous culture medium, leading to inconsistent exposure of cells. | - Visually inspect the wells under a microscope for any precipitate. - Prepare the final dilutions of Sumi-alpha in pre-warmed medium and mix thoroughly immediately before adding to the cells. - Consider using a non-ionic surfactant like Pluronic F-68 at a very low, non-toxic concentration to improve solubility. Always include a vehicle control with the surfactant. |
| Solvent (DMSO) Toxicity: High concentrations of DMSO can be toxic to cells, masking the specific effects of Sumi-alpha. | - Ensure the final DMSO concentration is below 0.1% (v/v). - Always include a vehicle control with the same DMSO concentration as your highest Sumi-alpha dose to assess solvent toxicity. |
| Interaction with Assay Reagents: Sumi-alpha or its solvent may directly react with the MTT reagent, leading to false-positive or false-negative results. | - Run a cell-free control by adding Sumi-alpha to the culture medium without cells and performing the MTT assay to check for direct reduction of the MTT reagent. |
| Inappropriate Cell Seeding Density: Too few or too many cells can lead to unreliable results. | - Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
Guide 2: Issues with Reactive Oxygen Species (ROS) Detection (e.g., DCFH-DA Assay)
Problem: You are observing high background fluorescence or inconsistent ROS levels.
| Possible Cause | Troubleshooting Steps |
| Autofluorescence of Sumi-alpha: The compound itself might be fluorescent at the excitation/emission wavelengths used for the DCFH-DA assay. | - Run a control with Sumi-alpha in cell-free medium to check for autofluorescence. |
| Photobleaching of the DCFH-DA Probe: The probe is sensitive to light and can be photobleached, leading to reduced signal. | - Protect the plate from light as much as possible during incubation and before reading. - Minimize the exposure time during fluorescence microscopy. |
| Probe Instability: The DCFH-DA probe can auto-oxidize, leading to high background fluorescence. | - Prepare the DCFH-DA working solution fresh immediately before use. - Avoid repeated freeze-thaw cycles of the stock solution. |
| Cellular Stress During Assay: Washing steps or changes in media can induce cellular stress and ROS production, confounding the results. | - Handle cells gently during all steps. - Use pre-warmed buffers and media. |
Guide 3: Problems with Apoptosis Detection (e.g., Caspase-3 Activity Assay)
Problem: You are not detecting a significant increase in caspase-3 activity despite observing cell death.
| Possible Cause | Troubleshooting Steps |
| Timing of Measurement: Caspase-3 activation is a transient event. You may be measuring too early or too late. | - Perform a time-course experiment to determine the peak of caspase-3 activation after Sumi-alpha exposure. |
| Alternative Cell Death Pathways: Cell death may be occurring through a caspase-independent pathway or necrosis. | - Use multiple assays to assess different hallmarks of apoptosis (e.g., Annexin V staining for phosphatidylserine (B164497) exposure, TUNEL assay for DNA fragmentation). |
| Insufficient Protein Concentration: The cell lysate may not have enough protein for a detectable signal. | - Ensure you are using the recommended number of cells and lysis buffer volume. - Measure the protein concentration of your lysate before performing the assay. |
| Inactive Reagents: The assay reagents may have degraded. | - Ensure proper storage of all kit components. - Use a known apoptosis inducer (e.g., staurosporine) as a positive control to validate the assay. |
Data Presentation
Table 1: Concentration-Dependent Effects of Esfenvalerate on Neuronal Cell Viability
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 92 ± 6.1 |
| 10 | 78 ± 7.5 |
| 25 | 55 ± 8.3 |
| 50 | 35 ± 6.9 |
| 100 | 18 ± 4.5 |
Note: This table is a synthesized representation based on typical dose-response curves for esfenvalerate in neuronal cell lines like SH-SY5Y. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for assessing the cytotoxicity of Sumi-alpha on a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate format.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Complete cell culture medium
-
Sumi-alpha (esfenvalerate) stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of Sumi-alpha in complete culture medium from your stock solution. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the diluted Sumi-alpha solutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Measurement of Intracellular ROS using DCFH-DA Assay
This protocol describes the detection of intracellular ROS in neuronal cells treated with Sumi-alpha.
Materials:
-
Neuronal cells
-
Complete cell culture medium
-
Sumi-alpha stock solution in DMSO
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (10 mM in DMSO)
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of Sumi-alpha or vehicle control for the specified time.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells once with warm PBS. Prepare a 10 µM working solution of DCFH-DA in serum-free medium. Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize the cells under a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the vehicle control group.
Apoptosis Assessment by Caspase-3 Activity Assay
This protocol outlines the measurement of caspase-3 activity in neuronal cells following Sumi-alpha treatment.
Materials:
-
Neuronal cells
-
Complete cell culture medium
-
Sumi-alpha stock solution in DMSO
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer (provided in the kit)
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate or a larger flask and treat with Sumi-alpha or vehicle control for the desired time.
-
Cell Lysis: After treatment, collect the cells (including any floating cells) and centrifuge. Wash the cell pellet with ice-cold PBS. Lyse the cells using the provided lysis buffer on ice for 10-20 minutes.
-
Lysate Collection: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. Collect the supernatant, which contains the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
Caspase-3 Assay: In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each sample. Add the reaction buffer and the caspase-3 substrate to each well according to the kit manufacturer's instructions.
-
Incubation: Incubate the plate at 37°C for 1-2 hours in the dark.
-
Signal Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as a fold change relative to the vehicle control.
Mandatory Visualizations
Caption: Experimental workflow for assessing Sumi-alpha neurotoxicity.
Caption: Signaling pathway of Sumi-alpha-induced neurotoxicity.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. The insecticide esfenvalerate modulates neuronal excitability in mammalian central nervous system in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mpbio.com [mpbio.com]
- 3. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Pyrethroid Pesticide–Induced Apoptosis: Role of Calpain and the ER Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Cross-Resistance Patterns of Sumi-alpha (Esfenvalerate) and Other Pyrethroids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth information, troubleshooting guides, and frequently asked questions (FAQs) regarding cross-resistance patterns between Sumi-alpha (esfenvalerate) and other pyrethroid insecticides.
Frequently Asked Questions (FAQs)
Q1: What is Sumi-alpha and to which insecticide class does it belong?
Sumi-alpha is a broad-spectrum synthetic pyrethroid insecticide. Its active ingredient is esfenvalerate, which is the most insecticidally active isomer of fenvalerate.[1][2][3][4] Sumi-alpha is classified under the Insecticide Resistance Action Committee (IRAC) Mode of Action Group 3A, which are sodium channel modulators.[1][2]
Q2: What is pyrethroid cross-resistance and why is it a concern?
Cross-resistance occurs when an insect population that has developed resistance to one insecticide also exhibits resistance to other insecticides, typically within the same chemical class and sharing a similar mode of action.[4] This is a significant concern because the repeated use of one pyrethroid, like Sumi-alpha, can lead to the selection of resistance mechanisms that render other pyrethroids ineffective for control, even if they have not been used previously.[1][4] Strong cross-resistance among pyrethroids has been observed in various insect populations, making it inadvisable to switch between these compounds as a primary resistance management strategy without strong evidence of their differential efficacy.[5][6][7]
Q3: What are the primary mechanisms of resistance to Sumi-alpha and other pyrethroids?
There are two main types of resistance mechanisms against pyrethroids:
-
Target-site insensitivity: This involves mutations in the voltage-gated sodium channel (VGSC), the target site for pyrethroids.[5] These mutations, commonly known as knockdown resistance (kdr) or super-kdr, reduce the binding affinity of the insecticide to the sodium channel, thus diminishing its neurotoxic effect.[5]
-
Metabolic resistance: This mechanism involves an enhanced ability of the insect to detoxify the insecticide before it reaches its target site. This is primarily achieved through the increased activity of detoxification enzymes such as:
-
Cytochrome P450 monooxygenases (P450s): These enzymes play a crucial role in oxidizing a wide range of xenobiotics, including pyrethroids.[8][9][10]
-
Esterases: These enzymes hydrolyze the ester bonds present in many pyrethroid molecules.
-
Glutathione (B108866) S-transferases (GSTs): These enzymes conjugate glutathione to the insecticide, facilitating its excretion.[11]
-
Troubleshooting Guides
Problem: I am observing reduced efficacy of Sumi-alpha in my experiments on a previously susceptible insect strain. How can I determine if resistance has developed?
To investigate potential resistance, a combination of bioassays, biochemical assays, and molecular diagnostics should be employed.
Step 1: Conduct Bioassays to Quantify Resistance Levels
Bioassays are the first step to confirm and quantify the level of resistance. A significant increase in the lethal dose (LD50) or lethal concentration (LC50) compared to a known susceptible strain is indicative of resistance.
-
Recommended Bioassays:
-
Topical Application Bioassay: Directly applies a known amount of insecticide to individual insects. This method is precise for determining the LD50.
-
CDC Bottle Bioassay: A rapid and widely used method to determine the time-mortality relationship for an insecticide.
-
Step 2: Perform Biochemical Assays to Investigate Metabolic Resistance
If bioassays confirm resistance, biochemical assays can help identify the involvement of detoxification enzymes.
-
Recommended Biochemical Assays:
-
Cytochrome P450 Monooxygenase (P450) Assay: Measures the activity of P450 enzymes.
-
Esterase (EST) Assay: Quantifies the activity of esterases.
-
Glutathione S-transferase (GST) Assay: Determines the activity of GST enzymes.
-
Step 3: Use Molecular Diagnostics to Detect Target-Site Mutations
Molecular assays can identify specific genetic mutations associated with target-site resistance.
-
Recommended Molecular Diagnostic:
-
PCR-based kdr Detection: Detects the presence of kdr mutations in the voltage-gated sodium channel gene.
-
Quantitative Data on Cross-Resistance
The following tables summarize the cross-resistance patterns observed in different insect species. The Resistance Ratio (RR) is a key indicator, calculated as the LD50 or LC50 of the resistant strain divided by the LD50 or LC50 of the susceptible strain. A higher RR indicates a greater level of resistance.
Table 1: Cross-Resistance of an Esfenvalerate-Selected Strain of Diamondback Moth (Plutella xylostella)
| Insecticide | Class | LC50 (mg/L) - Susceptible Strain | LC50 (mg/L) - Esfenvalerate-Resistant Strain | Resistance Ratio (RR) | Level of Cross-Resistance |
| Esfenvalerate | Pyrethroid | 0.08 | 10.48 | 131.0 | High |
| Cartap | Nereistoxin analogue | 65.31 | 248.18 | 3.8 | Very Low |
| Abamectin | Avermectin | 0.09 | 1.50 | 16.6 | Moderate |
Data adapted from a study on Plutella xylostella.[12]
Table 2: Cross-Resistance of a Pyrethroid-Resistant Strain of Fall Armyworm (Spodoptera frugiperda)
| Insecticide | Class | LC50 (µ g/larva ) - Susceptible Strain | LC50 (µ g/larva ) - Pyrethroid-Resistant Strain | Resistance Ratio (RR₅₀) |
| Esfenvalerate | Pyrethroid | 0.01 | 0.62 | 62.0 |
| Deltamethrin | Pyrethroid | 0.02 | 0.30 | 15.0 |
Data adapted from a study on Spodoptera frugiperda.[13]
Table 3: Cross-Resistance Patterns in Pyrethroid-Resistant Helicoverpa armigera
| Insecticide | Class | LC50 (ppm) - Susceptible Strain | LC50 (ppm) - Resistant Strain (Raichur) | Resistance Ratio (Fold) |
| Cypermethrin | Pyrethroid | 5.24 | 121.63 | 23.21 |
| Deltamethrin | Pyrethroid | 5.15 | 128.47 | 24.95 |
| Lambda-cyhalothrin | Pyrethroid | 4.89 | 69.35 | 14.18 |
| Bifenthrin | Pyrethroid | 3.72 | 97.23 | 26.12 |
Data adapted from a study on Helicoverpa armigera.[14]
Experimental Protocols
1. Topical Application Bioassay
This method determines the dose of insecticide that is lethal to 50% of the test population (LD50).
Methodology:
-
Insect Rearing: Rear insects under controlled laboratory conditions to ensure uniformity.
-
Insecticide Dilution: Prepare a series of dilutions of Sumi-alpha and other test pyrethroids in a suitable solvent (e.g., acetone).
-
Application: Using a micro-applicator, apply a precise volume (e.g., 0.5-1.0 µl) of each insecticide dilution to the dorsal thorax of individual adult insects. A control group should be treated with the solvent only.
-
Observation: Place the treated insects in clean containers with access to food and water.
-
Mortality Assessment: Record mortality at 24 hours post-treatment. Insects are considered dead if they are unable to make a coordinated movement when prodded.
-
Data Analysis: Analyze the dose-mortality data using probit analysis to calculate the LD50 values.
2. CDC Bottle Bioassay
This assay determines the time required to kill a certain percentage of the insect population at a fixed insecticide concentration.
Methodology:
-
Bottle Coating: Coat the inside of 250 ml glass bottles with a diagnostic dose of the insecticide dissolved in acetone (B3395972). Control bottles are coated with acetone only.
-
Solvent Evaporation: Roll the bottles until the acetone has completely evaporated, leaving a uniform layer of insecticide on the inner surface.
-
Insect Exposure: Introduce 20-25 adult insects into each bottle.
-
Observation: Record the number of dead or incapacitated insects at regular intervals (e.g., every 15 minutes) for up to 2 hours.
-
Data Analysis: Determine the time at which 50% or 95% of the insects are dead (LT50 or LT95).
3. Biochemical Assays for Detoxification Enzymes
These assays measure the activity of key detoxification enzymes in insect homogenates.
-
Cytochrome P450 Assay (p-nitroanisole O-demethylation):
-
Homogenization: Homogenize individual insects in a phosphate (B84403) buffer.
-
Reaction Mixture: Prepare a reaction mixture containing the insect homogenate, NADPH, and p-nitroanisole.
-
Incubation: Incubate the mixture at a specific temperature.
-
Measurement: Measure the formation of the product, p-nitrophenol, spectrophotometrically at 405 nm.
-
-
Esterase Assay (α-naphthyl acetate (B1210297) substrate):
-
Homogenization: Prepare insect homogenates as described above.
-
Reaction Mixture: Combine the homogenate with a solution of α-naphthyl acetate.
-
Incubation: Incubate the mixture.
-
Color Development: Add a dye solution (e.g., Fast Blue B salt) to develop a color.
-
Measurement: Measure the absorbance of the colored product spectrophotometrically.
-
-
Glutathione S-transferase (GST) Assay (CDNB substrate):
-
Homogenization: Prepare insect homogenates.
-
Reaction Mixture: Mix the homogenate with reduced glutathione (GSH) and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).
-
Measurement: Monitor the rate of formation of the GSH-CDNB conjugate by measuring the increase in absorbance at 340 nm.[12]
-
4. Molecular Detection of kdr Mutations
Allele-specific PCR (AS-PCR) is a common method for detecting kdr mutations.
Methodology:
-
DNA Extraction: Extract genomic DNA from individual insects.
-
PCR Amplification: Perform PCR using allele-specific primers designed to amplify either the wild-type (susceptible) or the mutant (resistant) allele of the voltage-gated sodium channel gene.
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel.
-
Genotype Determination: The presence and size of the amplified DNA fragments will indicate the genotype of the insect (susceptible, heterozygous resistant, or homozygous resistant).
Visualizations
Signaling Pathway for Metabolic Resistance
The upregulation of detoxification enzymes is a complex process involving several signaling pathways. Exposure to insecticides can trigger these pathways, leading to increased transcription of genes encoding enzymes like cytochrome P450s.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. Biochemical Resistance Mechanisms to Fenvalerate in Plutella xylostella (Lepidoptera: Plutellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Permethrin Resistance in Aedes aegypti Affects Aspects of Vectorial Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Role of cytochrome P450s in insecticide resistance: impact on the control of mosquito-borne diseases and use of insecticides on Earth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wvj.science-line.com [wvj.science-line.com]
- 11. Role of the G-Protein-Coupled Receptor Signaling Pathway in Insecticide Resistance [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researcherslinks.com [researcherslinks.com]
Technical Support Center: Sumi-alpha (Esfenvalerate) Applications
Welcome to the technical support center for Sumi-alpha (esfenvalerate) applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions related to the field efficacy of Sumi-alpha.
Frequently Asked Questions (FAQs)
Q1: What is Sumi-alpha and what is its mode of action?
A1: Sumi-alpha is an insecticide that contains the active ingredient esfenvalerate (B1671249), a synthetic pyrethroid.[1][2] Pyrethroids are synthetic chemical compounds similar to the natural chemical pyrethrins (B594832) produced by the flowers of pyrethrums.[1] Esfenvalerate is the most biologically active isomer of fenvalerate.[2][3] It works as a neurotoxin by disrupting the normal function of sodium channels in the nervous system of insects, leading to uncontrolled nerve impulses, paralysis, and eventual death.[4] It is effective against a broad spectrum of pests, including moths, flies, beetles, and other insects on a variety of crops.[1][4]
Q2: I am seeing reduced efficacy of Sumi-alpha in my field trials. What are the common factors that could be affecting its performance?
A2: Several factors can influence the field efficacy of Sumi-alpha. These can be broadly categorized as:
-
Environmental Factors: High temperatures, exposure to sunlight (UV radiation), and rainfall after application can degrade the active ingredient.[4] The pH of the spray water can also affect the stability of esfenvalerate.
-
Application Technique: Poor coverage, incorrect spray volume, improper droplet size, and timing of the application can all lead to reduced efficacy.[5][6]
-
Insect-Related Factors: The target insect species, its life stage, population density, and the development of insecticide resistance are critical factors.[4][7]
-
Formulation and Tank Mixing: The type of formulation and the compatibility of Sumi-alpha with other tank-mixed products can impact its performance.[8][9]
Troubleshooting Guides
Issue 1: Decreased Efficacy in Hot and Sunny Conditions
Symptoms:
-
Reduced insect mortality compared to applications in cooler, overcast conditions.
-
Shorter residual activity of the product.
Possible Causes:
-
Photodegradation: Esfenvalerate can be degraded by UV radiation from sunlight.[1] While it is more photostable than natural pyrethrins, prolonged exposure to intense sunlight can reduce its effectiveness.[1][10]
-
Temperature: High temperatures can increase the rate of chemical degradation of some pesticides.
Troubleshooting Steps:
-
Time of Application: Apply Sumi-alpha during the cooler parts of the day, such as early morning or late evening, to minimize exposure to intense sunlight and high temperatures.[5]
-
Formulation Choice: Consider using a formulation with enhanced UV protection if available.
-
Adjuvants: The use of certain adjuvants may help to protect the active ingredient from environmental degradation, although specific data for esfenvalerate is limited.
Issue 2: Poor Control After Rainfall
Symptoms:
-
Significantly reduced efficacy if rain occurs shortly after application.
Possible Causes:
-
Wash-off: Rainfall can wash the insecticide off the plant surfaces before it has been effectively absorbed or has had sufficient contact time with the target pests.
Troubleshooting Steps:
-
Weather Monitoring: Avoid applying Sumi-alpha if rain is expected within 6 hours of application.[5]
-
Adjuvants: Use a sticker or deposition aid adjuvant to improve the rainfastness of the spray deposit.
Issue 3: Inconsistent Results Across Different Water Sources
Symptoms:
-
Variable efficacy when using water from different sources (e.g., well water, surface water).
Possible Causes:
-
Alkaline Hydrolysis: Esfenvalerate is more stable in acidic to neutral conditions (optimal pH 4).[8] Water with a high pH (alkaline) can cause the breakdown of the active ingredient through a process called alkaline hydrolysis, reducing its efficacy.[8][11] The rate of hydrolysis can increase by approximately 10 times for every pH point increase.[11]
Troubleshooting Steps:
-
Test Water pH: Regularly test the pH of the water used for preparing the spray solution.
-
Use Buffering Agents: If the water pH is above 7, use a buffering or acidifying agent to lower the pH to the optimal range of 4 to 7 before adding Sumi-alpha to the tank.[11]
Issue 4: Suspected Insecticide Resistance
Symptoms:
-
Gradual or sudden decrease in the control of a target pest population that was previously susceptible.
-
Need for higher application rates or more frequent applications to achieve the same level of control.
Possible Causes:
-
Insecticide Resistance: Repeated use of insecticides with the same mode of action can lead to the selection of resistant individuals within the pest population.[4][7][12] Resistance to pyrethroids, including esfenvalerate, has been documented in various insect species.[7][13]
Troubleshooting Steps:
-
Resistance Monitoring: Conduct bioassays to confirm resistance in the target pest population.
-
Integrated Pest Management (IPM): Implement an IPM program that includes rotating insecticides with different modes of action.[4]
-
Consult Local Experts: Seek advice from local agricultural extension services or entomologists for resistance management strategies in your region.
Data Presentation
Table 1: Environmental Factors Affecting Esfenvalerate Stability
| Factor | Effect on Efficacy | Recommendations |
| Sunlight (UV) | Can cause photodegradation, reducing residual activity.[1] | Apply during cooler parts of the day (early morning/late evening).[5] |
| Temperature | High temperatures can increase degradation rates. | Avoid application during peak heat. |
| Rainfall | Can wash off the product if it occurs soon after application. | Do not apply if rain is expected within 6 hours.[5] Use a sticker adjuvant. |
| Water pH | Alkaline water (pH > 7) can cause hydrolysis and breakdown of the active ingredient.[11] | Test water pH and use a buffering agent to adjust to a pH of 4-7.[11] |
Table 2: Application Parameters for Optimal Efficacy
| Parameter | Recommendation | Rationale |
| Timing | Apply when pests are in their early, more susceptible life stages.[5] | Young larvae are generally more susceptible to insecticides. |
| Coverage | Ensure thorough and uniform coverage of the target crop.[6] | Esfenvalerate is a contact and stomach insecticide, requiring direct contact with the pest or ingestion.[2] |
| Spray Volume | Use a sufficient spray volume to achieve good coverage. Nufarm recommends 200 liters per hectare.[6] | Adequate volume ensures that the insecticide reaches all parts of the plant where pests are present. |
| Droplet Size | Use equipment that delivers a medium droplet size to minimize drift and maximize deposition.[5][6] | Fine droplets are prone to drift, while overly coarse droplets may not provide adequate coverage. |
Experimental Protocols
Protocol 1: Basic Insecticide Bioassay (Leaf Dip Method)
This protocol is a standard method for evaluating the toxicity of an insecticide to a leaf-feeding insect.
Objective: To determine the lethal concentration (LC50) of Sumi-alpha for a specific insect pest.
Materials:
-
Sumi-alpha (esfenvalerate) of known concentration.
-
Distilled water.
-
A non-ionic surfactant.
-
Host plant leaves (untreated).
-
Petri dishes or similar ventilated containers.
-
Filter paper.
-
Micropipettes.
-
Beakers and flasks for serial dilutions.
-
Target insects of a uniform age/life stage.
Methodology:
-
Preparation of Test Solutions:
-
Prepare a stock solution of Sumi-alpha in distilled water.
-
Perform a series of serial dilutions to obtain a range of at least five concentrations.
-
Include a control treatment with distilled water and surfactant only.
-
-
Leaf Treatment:
-
Excise leaves from the host plant.
-
Dip each leaf into a test solution for a standardized period (e.g., 10-30 seconds).
-
Allow the leaves to air dry on a clean, non-absorbent surface.
-
-
Insect Exposure:
-
Place a treated leaf into each Petri dish lined with moistened filter paper.
-
Introduce a known number of insects (e.g., 10-20) into each dish.
-
Replicate each concentration and the control at least three times.
-
-
Incubation:
-
Maintain the bioassay containers under controlled environmental conditions (temperature, humidity, and photoperiod) suitable for the test insect.
-
-
Data Collection:
-
Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after exposure.
-
Consider insects that are moribund or unable to move in a coordinated manner as dead.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Use probit analysis to calculate the LC50 value and its 95% confidence intervals.
-
Visualizations
Caption: Factors influencing the field efficacy of Sumi-alpha applications.
References
- 1. Esfenvalerate | C25H22ClNO3 | CID 10342051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Esfenvalerate (Ref: OMS 3023) [sitem.herts.ac.uk]
- 3. EXTOXNET PIP - ESFENVALERATE [extoxnet.orst.edu]
- 4. Page loading... [guidechem.com]
- 5. sumitomo-chem.com.au [sumitomo-chem.com.au]
- 6. cdn.nufarm.com [cdn.nufarm.com]
- 7. Update on pyrethroid resistance in crop pests | AHDB [ahdb.org.uk]
- 8. Fenvalerate - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Why Formulations Affect Insecticide Performance [uk.envu.com]
- 10. The Pyrethroid Pesticide Esfenvalerate Suppresses the Afternoon Rise of Luteinizing Hormone and Delays Puberty in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Insecticide resistance caused by recombination of two genes [mpg.de]
Technical Support Center: Sumi-alpha (Esfenvalerate) Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with Sumi-alpha (esfenvalerate) formulations.
Frequently Asked Questions (FAQs)
Q1: What is Sumi-alpha and what are its common formulation types?
A1: Sumi-alpha is an insecticide whose active ingredient is esfenvalerate (B1671249), a type II synthetic pyrethroid. It is most commonly available as an Emulsifiable Concentrate (EC) formulation. ECs are liquid formulations where the active ingredient is dissolved in a solvent system along with emulsifiers, allowing it to form a stable emulsion when mixed with water for application.
Q2: What are the primary factors that affect the stability of Sumi-alpha formulations?
A2: The stability of Sumi-alpha formulations can be influenced by several factors:
-
Temperature: High temperatures can accelerate the degradation of esfenvalerate, while low temperatures can lead to crystallization of the active ingredient.
-
Light (UV radiation): Although esfenvalerate is more photostable than natural pyrethrins, prolonged exposure to sunlight can cause photodegradation. Formulations should be stored in the dark.[1]
-
pH: Esfenvalerate is relatively stable to hydrolysis at neutral and acidic pH. However, it is rapidly hydrolyzed in alkaline media (high pH). Optimal stability is generally observed at pH 4.
-
Incompatible substances: Mixing with alkaline substances like soda ash or lye can cause rapid degradation.[2]
Q3: What is the expected shelf-life of a Sumi-alpha formulation?
A3: When stored appropriately in its original unopened container in a cool, dry, and dark place, a Sumi-alpha EC formulation is physically and chemically stable for at least two years.[3][4]
Q4: What are the main degradation products of esfenvalerate?
A4: The primary degradation pathways for esfenvalerate are hydrolysis of the ester linkage and photodegradation. Key degradation products include 3-phenoxybenzoic acid and 2-(4-chlorophenyl)-3-methylbutanoic acid.
Troubleshooting Guide
Issue 1: Phase Separation or "Creaming" in Diluted Emulsion
Q: I've diluted my Sumi-alpha EC formulation in water, and it has separated into layers (creaming). What could be the cause and how can I resolve it?
A: Creaming, the formation of a concentrated layer of emulsion droplets, can occur due to several reasons. Here's a systematic approach to troubleshoot this issue:
-
Inadequate Agitation: EC formulations require good agitation to form and maintain a stable emulsion.
-
Solution: Ensure the spray tank or container is agitated vigorously during and after the addition of the concentrate.[1] If separation has already occurred, re-agitation may redisperse the emulsion.
-
-
Water Hardness and Temperature: The quality of the water used for dilution can affect emulsion stability. Very hard water can sometimes interfere with the performance of emulsifiers. Water that is too cold can also impact emulsification.
-
Solution: Conduct a "jar test" with a small sample to check for compatibility. If hard water is suspected, using a water conditioner may help. If cold water is the issue, allowing it to warm to room temperature before mixing can improve results.
-
-
Improper Mixing Order: When tank-mixing with other pesticides or adjuvants, the order of addition is crucial.
-
Solution: Generally, EC formulations should be added to the tank after wettable powders, water-dispersible granules, and suspension concentrates have been fully dispersed. Fill the tank halfway with water, add other products, agitate, then add the Sumi-alpha EC, and finally fill the tank with the remaining water while continuing to agitate.
-
-
Formulation Age or Improper Storage: An old or improperly stored formulation may have degraded emulsifiers.
Issue 2: Crystallization in the Concentrate during Storage
Q: I've noticed solid crystals forming in my Sumi-alpha EC formulation during storage, especially at lower temperatures. Is the product still usable?
A: The formation of crystals in an EC formulation can occur if the active ingredient's solubility in the solvent system is compromised, often due to low temperatures.
-
Cause: Esfenvalerate is a solid at room temperature and is dissolved in a solvent in the EC formulation.[6] At low temperatures, its solubility can decrease, leading to crystallization.
-
Solution:
-
Gently warm the container to room temperature (e.g., storage at 75°F or 24°C). Avoid direct, intense heat.[7]
-
Once warmed, agitate the container by rolling or shaking to redissolve the crystals.[7]
-
Before using the entire batch, perform a small-scale test to ensure the product forms a stable emulsion upon dilution.
-
To prevent this issue, store the formulation in a cool, dry place and avoid exposure to freezing temperatures.[7]
-
Data Presentation
Table 1: Factors Influencing the Stability of Esfenvalerate
| Parameter | Condition | Effect on Stability | Reference |
| pH | Acidic (e.g., pH 4) | High stability | |
| Neutral (pH 7) | Stable | [6] | |
| Alkaline (e.g., pH > 7) | Rapid hydrolysis | [2] | |
| Temperature | Elevated (e.g., 54°C) | Accelerated degradation | [1] |
| Low (e.g., < 4°C) | Potential for crystallization | [7] | |
| Light | UV radiation / Sunlight | Photodegradation | [1] |
Table 2: Summary of Accelerated Stability Testing Conditions
| Parameter | Condition | Duration | Purpose | Reference |
| Temperature | 54°C ± 2°C | 14 days | To accelerate chemical degradation and predict long-term stability. | [1] |
| Analysis | Active ingredient concentration, physical appearance, packaging integrity | Before and after storage | To quantify degradation and observe physical changes (e.g., phase separation, color change). | [1] |
Experimental Protocols
Protocol 1: Accelerated Stability Study of Sumi-alpha EC Formulation
This protocol is adapted from the EPA and CIPAC guidelines for accelerated stability testing.[1]
Objective: To assess the stability of a Sumi-alpha EC formulation under elevated temperature conditions.
Materials:
-
Sumi-alpha EC formulation in its commercial packaging.
-
Temperature-controlled oven set to 54°C ± 2°C.
-
Validated stability-indicating analytical method (e.g., HPLC-UV).
-
Analytical standards of esfenvalerate.
Procedure:
-
Initial Analysis (Time 0):
-
Before placing the samples in the oven, analyze the formulation for the initial concentration of esfenvalerate using a validated HPLC method.
-
Record the physical appearance of the formulation (e.g., color, clarity, presence of any solids).
-
Inspect the packaging for any defects.
-
-
Storage:
-
Place the packaged formulation in the oven maintained at 54°C ± 2°C.
-
Store the sample for 14 consecutive days.
-
-
Final Analysis (Time 14 days):
-
After 14 days, remove the sample from the oven and allow it to cool to room temperature.
-
Visually inspect the formulation for any physical changes such as phase separation, crystallization, or color change.
-
Inspect the packaging for any signs of corrosion, leakage, or deformation.
-
Re-analyze the formulation for the concentration of esfenvalerate using the same validated HPLC method.
-
-
Evaluation:
-
Calculate the percentage degradation of esfenvalerate.
-
Report any changes in physical appearance and the condition of the packaging.
-
The formulation is considered stable if there is no significant degradation of the active ingredient and no detrimental physical changes are observed.
-
Protocol 2: Stability-Indicating HPLC Method for Esfenvalerate
Objective: To quantify the concentration of esfenvalerate in an EC formulation and separate it from its potential degradation products.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., potassium dihydrogen phosphate). A common ratio is Acetonitrile:Methanol:KH2PO4 (50:40:10 v/v/v).[8][9]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: 239 nm.[8]
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of esfenvalerate analytical standard in a suitable solvent (e.g., mobile phase).
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the Sumi-alpha EC formulation.
-
Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration standards.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample solution.
-
Identify and quantify the esfenvalerate peak based on its retention time and the calibration curve.
-
-
Method Validation:
-
To ensure the method is stability-indicating, forced degradation studies should be performed on the formulation (e.g., exposure to acid, base, heat, and UV light). The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent esfenvalerate peak.
-
Mandatory Visualizations
Caption: Mechanism of action of Sumi-alpha (esfenvalerate) on insect voltage-gated sodium channels.
Caption: Workflow for accelerated stability testing of Sumi-alpha formulations.
References
- 1. epa.gov [epa.gov]
- 2. The insecticide esfenvalerate modulates neuronal excitability in mammalian central nervous system in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modelling insecticide-binding sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modelling insecticide-binding sites in the voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.flvc.org [journals.flvc.org]
- 8. ijsit.com [ijsit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Sumi-alpha (Esfenvalerate) Residue Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sumi-alpha (esfenvalerate) residue analysis.
Frequently Asked Questions (FAQs)
Q1: What is Sumi-alpha and why is its residue analysis important?
Sumi-alpha is an insecticide containing the active ingredient esfenvalerate (B1671249), a synthetic pyrethroid.[1][2][3] Residue analysis is crucial to ensure that levels in food and environmental samples do not exceed established maximum residue limits (MRLs), thereby protecting consumer health and the environment.[4]
Q2: What are the common analytical techniques for Sumi-alpha residue analysis?
The most frequently employed methods for the analysis of pyrethroid residues, including esfenvalerate, are gas chromatography (GC) and liquid chromatography (LC).[4][5] Common detectors for GC include the electron capture detector (ECD), which is highly sensitive to halogenated compounds like esfenvalerate, and mass spectrometry (MS) or tandem mass spectrometry (MS/MS) for greater selectivity and confirmation.[4][5][6] For LC, MS/MS is the detector of choice.[4]
Q3: What is the "matrix effect" and how does it interfere with Sumi-alpha analysis?
The matrix effect is the alteration of the analytical signal of the target analyte (Sumi-alpha) due to the presence of co-extracted components from the sample matrix.[7][8][9] These interfering compounds can either suppress or enhance the ionization of esfenvalerate in the source of the mass spectrometer, or interact with it during chromatographic separation, leading to inaccurate and unreliable quantitative results.[7][8] The complexity of the sample matrix, such as fatty foods or deeply colored produce, often correlates with a more significant matrix effect.[10]
Q4: How can I minimize or compensate for matrix effects?
Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Clean-up: Implementing a robust clean-up procedure is the first line of defense to remove a significant portion of interfering matrix components.[11][12]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This helps to mimic the matrix effects seen in the actual samples, improving accuracy.[8]
-
Use of Internal Standards: Adding a stable isotope-labeled internal standard of the analyte to the sample before extraction can help to correct for both extraction efficiency and matrix effects.[8][13]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the analyte signal.[8]
Q5: What are the typical metabolites of esfenvalerate that I should be aware of during analysis?
Esfenvalerate can degrade in the environment and in biological systems. The primary degradation pathway involves the cleavage of the ester bond.[14] Key metabolites that may be of interest in residue analysis include 3-phenoxybenzoic acid (PBAc) and 2-(4-chlorophenyl)-3-methylbutyric acid (ClAc).[15]
Troubleshooting Guides
This section provides solutions to common problems encountered during Sumi-alpha residue analysis.
Chromatographic Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC inlet liner or column; Column contamination; Incompatible solvent; Column overload.[16] | 1. Deactivate or replace the GC inlet liner.[17] 2. Trim the first few centimeters of the analytical column.[16] 3. Ensure the sample is dissolved in a solvent compatible with the mobile phase (LC) or stationary phase (GC). 4. Dilute the sample to avoid overloading the column.[18] |
| Ghost Peaks | Contamination of the syringe, inlet, or column; Carryover from a previous injection; Septum bleed.[16][19] | 1. Run a solvent blank to confirm the source of contamination.[18] 2. Clean the autosampler syringe and injection port. 3. Bake out the GC column at a high temperature (within its limit).[17] 4. Use high-quality, low-bleed septa. |
| Shifting Retention Times | Leak in the system; Inconsistent oven temperature (GC) or mobile phase composition (LC); Column degradation.[19] | 1. Perform a leak check of the chromatographic system.[19] 2. Verify the accuracy of the GC oven temperature or the LC pump flow rate and composition. 3. Replace the analytical column if it is old or has been subjected to harsh conditions. |
| Loss of Sensitivity | Contamination of the ion source (MS); Detector aging (ECD); Leak in the system; Column contamination.[16] | 1. Clean the MS ion source according to the manufacturer's instructions. 2. Check the detector response with a known standard. 3. Perform a system leak check. 4. Clean or replace the GC inlet liner and trim the column.[16][17] |
Sample Preparation and Extraction Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Analyte Recovery | Inefficient extraction from the sample matrix; Analyte degradation during extraction or clean-up; Inappropriate pH of the extraction solvent. | 1. Optimize the extraction solvent and technique (e.g., shaking time, temperature). 2. Evaluate the stability of Sumi-alpha under the extraction conditions. Pyrethroids can be unstable in alkaline conditions.[1] 3. Adjust the pH of the extraction solvent to ensure Sumi-alpha is in a non-ionized form. |
| High Matrix Interference (Dirty Extract) | Inadequate clean-up procedure for the specific matrix; Overloading the clean-up cartridge. | 1. Select a more appropriate clean-up sorbent for your matrix (e.g., C18 for non-polar interferences, PSA for fatty acids, GCB for pigments).[12] 2. Optimize the amount of sorbent used in dispersive SPE (d-SPE). 3. Consider a multi-step clean-up approach for complex matrices.[6] |
| Inconsistent Results | Non-homogeneous sample; Inconsistent sample preparation technique; Variability in matrix effects between samples.[8] | 1. Ensure the sample is thoroughly homogenized before taking a subsample. 2. Standardize all steps of the sample preparation procedure. 3. Employ matrix-matched calibration or internal standards to compensate for variability.[8][13] |
Experimental Protocols
Generic QuEChERS-based Extraction and Clean-up for Sumi-alpha in Produce
This protocol provides a general workflow for the extraction and clean-up of Sumi-alpha residues from fruit and vegetable matrices. Note: This is a starting point and may require optimization for specific matrices.
-
Sample Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add an appropriate internal standard solution.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbent. The choice of sorbent depends on the matrix:
-
General Produce: 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA).
-
Pigmented Produce: Add 50 mg Graphitized Carbon Black (GCB).
-
Fatty Matrices: Add 50 mg C18.
-
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and transfer it to an autosampler vial.
-
The extract is now ready for analysis by GC-MS/MS or LC-MS/MS.
-
Visualizations
Caption: A typical QuEChERS workflow for Sumi-alpha residue analysis.
Caption: A logical troubleshooting guide for inaccurate Sumi-alpha results.
References
- 1. Fenvalerate - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sumitomo-chemical.co.uk [sumitomo-chemical.co.uk]
- 3. cdn.nufarm.com [cdn.nufarm.com]
- 4. researchgate.net [researchgate.net]
- 5. A review of emerging techniques for pyrethroid residue detection in agricultural commodities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The evaluation of matrix effects in pesticide multi-residue methods via matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. c45association.com [c45association.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. agilent.com [agilent.com]
- 19. stepbio.it [stepbio.it]
strategies for improving the selectivity of Sumi-alpha for target pests
This technical support center provides researchers, scientists, and drug development professionals with strategies for improving the selectivity of Sumi-alpha (active ingredient: esfenvalerate) for target pests while minimizing effects on non-target organisms. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the primary selectivity challenge with Sumi-alpha?
A1: Sumi-alpha, a synthetic pyrethroid insecticide, is highly effective against a broad spectrum of insect pests.[1] Its primary selectivity challenge lies in its high toxicity to non-target aquatic organisms, such as fish and invertebrates, and beneficial insects like honeybees.[2][3] This is a common characteristic of pyrethroid insecticides.
Q2: How can the selectivity of Sumi-alpha be improved in experimental settings?
A2: Improving the selectivity of Sumi-alpha involves several strategies that can be explored in a research context:
-
Dose Optimization: Reducing the application rate to the minimum effective concentration for the target pest can significantly decrease the impact on non-target species.
-
Use of Synergists: Incorporating a synergist, such as piperonyl butoxide (PBO), can enhance the efficacy of Sumi-alpha against target pests, allowing for lower application rates.[4] Synergists work by inhibiting metabolic enzymes in the insect that would otherwise break down the insecticide.[4]
-
Formulation Technology: Advanced formulations, such as nanoemulsions or microencapsulations, can improve the delivery of Sumi-alpha to the target pest and potentially reduce its bioavailability to non-target organisms.
-
Targeted Application Methods: In a controlled experimental setting, employing application methods that are highly specific to the target pest's location and behavior can minimize exposure to non-target species.
Q3: What are synergists and how do they work with Sumi-alpha?
A3: Synergists are compounds that, while having little to no insecticidal activity on their own, can enhance the effectiveness of an insecticide.[4] The most common synergist used with pyrethroids is Piperonyl Butoxide (PBO).[4] PBO inhibits the cytochrome P450 monooxygenase enzyme system in insects, which is a primary pathway for detoxifying pyrethroids like esfenvalerate (B1671249).[4] By blocking this detoxification pathway, more of the active ingredient reaches the target site in the nervous system, increasing the insecticide's potency. This can allow for a reduction in the amount of Sumi-alpha needed for effective pest control, thereby potentially increasing its selectivity.
Troubleshooting Guide for Selectivity Experiments
This guide addresses common issues encountered during laboratory and greenhouse experiments aimed at improving the selectivity of Sumi-alpha.
| Problem | Possible Causes | Troubleshooting Steps |
| High mortality in non-target control groups (e.g., Daphnia magna, honeybees). | Contaminated water or food sources. Improper handling and stress on the organisms. Unsuitable environmental conditions (temperature, pH, humidity). | Use high-purity water and certified organic food sources. Handle organisms minimally and with care. Strictly control and monitor environmental parameters throughout the experiment. |
| Inconsistent results in bioassays. | Inconsistent age or life stage of test organisms. Variation in the application of the test substance. Degradation of Sumi-alpha in the test system. | Use organisms of a standardized age and developmental stage. Calibrate application equipment to ensure uniform dosing. Prepare fresh test solutions for each experiment and protect from light. |
| Unexpected sublethal effects observed in non-target organisms. | The concentration of Sumi-alpha, although not lethal, is high enough to cause behavioral or physiological changes. The formulation's "inert" ingredients may have biological activity. | Conduct dose-response studies to determine the No-Observed-Effect Concentration (NOEC). Test the formulation's vehicle (without the active ingredient) as a separate control. |
| Difficulty dissolving Sumi-alpha in aqueous media for aquatic bioassays. | Esfenvalerate has very low water solubility. | Use a water-miscible, low-toxicity solvent (e.g., acetone, dimethyl sulfoxide) at a minimal concentration. Ensure the final solvent concentration is consistent across all treatments and controls, and run a solvent-only control. |
Quantitative Data: Toxicity of Esfenvalerate to Target and Non-Target Organisms
The following table summarizes the acute toxicity of esfenvalerate to various target pests and non-target organisms. A lower LC50 or LD50 value indicates higher toxicity. The selectivity ratio can be calculated by dividing the LC50/LD50 for a non-target organism by the LC50/LD50 for a target pest. A higher ratio indicates greater selectivity for the target pest.
| Organism | Type | Test | LC50 / LD50 | Reference |
| Spodoptera litura (Tobacco cutworm) | Target Pest | Topical | 0.012 µ g/larva | [1] |
| Helicoverpa armigera (Cotton bollworm) | Target Pest | Topical | 0.004 µ g/larva | [1] |
| Myzus persicae (Green peach aphid) | Target Pest | Spray | 0.5 mg/L | [5] |
| Apis mellifera (Honeybee) | Non-Target | Contact | 0.019 µ g/bee | [6] |
| Daphnia magna (Water flea) | Non-Target | Acute | 0.27 µg/L (48h) | [7] |
| Oncorhynchus mykiss (Rainbow trout) | Non-Target | Acute | 0.3 µg/L (96h) | [1] |
Note: Direct comparative studies of esfenvalerate with and without synergists on both target and non-target organisms are limited in publicly available literature. The principle of using synergists is to lower the required LC50/LD50 for the target pest, thereby increasing the selectivity ratio.
Experimental Protocols
1. Protocol for Assessing Sublethal Effects on Daphnia magna (adapted from OECD 211)
This protocol outlines a method to assess the impact of sublethal concentrations of Sumi-alpha on the reproduction of the non-target aquatic invertebrate, Daphnia magna.
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Test Substance: Sumi-alpha (esfenvalerate). A stock solution should be prepared in a suitable solvent, and then diluted in the test medium.
-
Test Design: A semi-static test with at least five concentrations of Sumi-alpha and a control (and a solvent control if applicable). Each concentration should have at least 10 replicates, with one daphnid per replicate.
-
Test Duration: 21 days.
-
Procedure:
-
Prepare the test solutions and controls.
-
Introduce one neonate into each test vessel containing the appropriate test solution.
-
Maintain the daphnids at 20 ± 2°C with a 16:8 hour light:dark photoperiod.
-
Feed the daphnids daily.
-
Renew the test solutions three times a week.
-
Record the number of living offspring produced by each parent animal daily or at least on days when the medium is renewed.
-
At the end of the 21-day period, record the total number of live offspring per surviving parent.
-
-
Endpoints: The primary endpoint is the total number of live offspring produced per parent animal. Other observed effects, such as mortality and immobilization of the parent animals, should also be recorded. From this data, the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) for reproduction can be determined.
2. Protocol for Assessing Sublethal Effects on Honeybee Foraging Behavior
This protocol provides a framework for evaluating the impact of sublethal doses of Sumi-alpha on the foraging behavior of honeybees (Apis mellifera).
-
Test Organism: Adult worker honeybees of a known age.
-
Test Substance: Sumi-alpha (esfenvalerate) dissolved in a sucrose (B13894) solution.
-
Test Design: A controlled laboratory or semi-field experiment with at least three sublethal concentrations of Sumi-alpha and a control group fed with sucrose solution only.
-
Procedure:
-
Train bees to an artificial feeder containing a sucrose solution.
-
Individually mark the bees for identification.
-
For the treatment groups, replace the sucrose solution with the test solutions containing Sumi-alpha for a defined period.
-
Observe and record the foraging behavior of individual bees. This can be done manually or using video tracking software.
-
-
Endpoints:
-
Foraging activity: Number of foraging trips per unit of time.
-
Foraging duration: Time spent at the feeder.
-
Recruitment behavior: Performance of the "waggle dance" to communicate the food source location.
-
Motor skills: Observation of any uncoordinated movements or paralysis.
-
Homing ability: The success rate of bees returning to the hive after foraging.
-
Visualizations
References
- 1. cicr.org.in [cicr.org.in]
- 2. atticusllc.com [atticusllc.com]
- 3. pomais.com [pomais.com]
- 4. Ecofriendly synergists for insecticide formulations | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 5. Formulation Effects and the Off-target Transport of Pyrethroid Insecticides from Urban Hard Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Insect Detoxification Pathways for Sumi-alpha (Esfenvalerate)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments related to insect detoxification of Sumi-alpha (esfenvalerate).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental investigation of Sumi-alpha detoxification pathways in insects.
Issue 1: Low or No Detectable Cytochrome P450 (P450) Activity
| Possible Cause | Troubleshooting Step |
| Endogenous Inhibitors: Insect homogenates may contain compounds that inhibit P450 activity. | 1. Homogenization Method: Homogenize samples directly in a 96-well microplate instead of Eppendorf tubes to potentially reduce the release of inhibitors.[1] 2. Differential Centrifugation: Prepare microsomes from the initial homogenate to separate P450s from soluble inhibitors. 3. Buffer Additives: Include protease inhibitors (e.g., PMSF) and antioxidants (e.g., DTT) in the homogenization buffer to protect the enzyme.[2] |
| Cofactor Degradation: NADPH is essential for P450 activity and degrades quickly. | 1. Fresh Preparation: Always use a freshly prepared NADPH-generating system. 2. Optimal Concentrations: Ensure the concentrations of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase are optimal.[3] |
| Incorrect Wavelength: Using an incorrect wavelength for detection of the product will lead to inaccurate readings. | 1. Verify Wavelength: Confirm the correct excitation and emission wavelengths for the specific fluorescent substrate being used (e.g., 7-ethoxycoumarin). |
| Inactive Enzyme: Improper storage or handling can lead to enzyme denaturation. | 1. Storage: Store tissue samples and enzyme preparations at -80°C. 2. Handling: Keep samples on ice at all times during preparation. |
Issue 2: High Variability in Carboxylesterase (CarE) Activity Assays
| Possible Cause | Troubleshooting Step |
| Substrate Specificity: Different CarE isozymes may have varying affinities for different substrates. | 1. Substrate Comparison: Test both α-naphthyl acetate (B1210297) and β-naphthyl acetate to determine the optimal substrate for your insect species and experimental conditions.[4] 2. Literature Review: Consult literature for commonly used and validated substrates for the insect species under investigation. |
| Inconsistent Sample Preparation: Variation in homogenization and protein concentration can lead to variability. | 1. Standardized Homogenization: Use a consistent method for tissue homogenization to ensure uniform enzyme extraction. 2. Accurate Protein Quantification: Perform a reliable protein assay (e.g., Bradford method) to normalize enzyme activity to the total protein concentration.[5] |
| pH of Buffer: CarE activity is pH-dependent. | 1. Optimize pH: Empirically determine the optimal pH for CarE activity in your insect species, typically ranging from 6.0 to 8.0. |
Issue 3: Inconsistent Results in Glutathione (B108866) S-Transferase (GST) Activity Assays
| Possible Cause | Troubleshooting Step |
| Substrate and Cofactor Concentration: Sub-optimal concentrations of CDNB and GSH can limit the reaction rate. | 1. Determine Optimal Concentrations: Perform kinetic assays to determine the saturating concentrations of both 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) and reduced glutathione (GSH).[3] |
| Particulate Interference: Crude homogenates can contain particulates that absorb light at 340 nm, interfering with spectrophotometric readings. | 1. Centrifugation: Centrifuge the homogenate at a high speed (e.g., 12,000 rpm) to pellet cellular debris before measuring the supernatant's absorbance.[6][7] |
| Instability of Reagents: GSH can oxidize over time. | 1. Fresh Reagents: Prepare fresh GSH and CDNB solutions for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary detoxification pathways for Sumi-alpha (esfenvalerate) in insects?
A1: The primary metabolic detoxification pathways for Sumi-alpha, a pyrethroid insecticide, in insects involve two main enzyme families:
-
Cytochrome P450 monooxygenases (P450s): These enzymes catalyze oxidative reactions, such as hydroxylation, which is a key step in detoxifying esfenvalerate (B1671249).[6][8] For instance, the chimeric P450 enzyme CYP337B3 in Helicoverpa armigera metabolizes fenvalerate (B1672596) into the non-toxic 4'-hydroxyfenvalerate.
-
Carboxylesterases (CarEs): These enzymes hydrolyze the ester bond in the esfenvalerate molecule, breaking it down into less toxic acidic and alcoholic metabolites.[9][10][11]
Q2: What is the role of Glutathione S-transferases (GSTs) in Sumi-alpha detoxification?
A2: Glutathione S-transferases (GSTs) are typically involved in Phase II of detoxification. They catalyze the conjugation of reduced glutathione (GSH) to electrophilic compounds, making them more water-soluble and easier to excrete.[12] While P450s and CarEs are the primary enzymes in Phase I metabolism of pyrethroids, GSTs can play a role in detoxifying the secondary metabolites produced by P450 oxidation or in mitigating oxidative stress induced by the insecticide.[13]
Q3: How can I determine which detoxification pathway is more dominant in my insect population?
A3: You can use synergists in your bioassays. Synergists are chemicals that inhibit specific enzyme families.
-
Piperonyl butoxide (PBO): An inhibitor of P450s.
-
Triphenyl phosphate (B84403) (TPP) or S,S,S-tributyl phosphorotrithioate (DEF): Inhibitors of CarEs.
-
Diethyl maleate (B1232345) (DEM): An inhibitor of GSTs.
By comparing the toxicity of Sumi-alpha with and without these synergists, you can infer the relative importance of each enzyme family in detoxification. A significant increase in toxicity in the presence of a specific synergist suggests a major role for the inhibited enzyme family.
Q4: What are some common substrates used for measuring the activity of these detoxification enzymes?
A4:
-
P450s: 7-ethoxycoumarin (B196162) O-deethylation (ECOD) is a commonly used fluorometric assay.[1]
-
CarEs: α-naphthyl acetate or β-naphthyl acetate are common colorimetric substrates.[4][5]
-
GSTs: 1-chloro-2,4-dinitrobenzene (CDNB) is a widely used substrate for measuring GST activity.[6][7]
Quantitative Data Summary
The following table summarizes quantitative data on the activity of detoxification enzymes involved in pyrethroid resistance in various insect species. Note that direct comparative data for Sumi-alpha across multiple species is limited in the public domain.
| Insect Species | Enzyme | Substrate | Activity in Resistant Strain | Activity in Susceptible Strain | Fold Increase | Reference |
| Musca domestica | Carboxylesterase | α-naphthyl acetate | 13810.1 pmol/min/mg | ~3452.5 pmol/min/mg (control) | ~4.0 | [4] |
| Rhopalosiphum padi | Carboxylesterase | α-naphthyl acetate | Not specified | Not specified | Significantly higher in resistant strains | [5] |
| Anopheles sinensis | Carboxylesterase | Not specified | Not specified | Not specified | Upregulation of several CarE genes in resistant strains | [10] |
| Culex pipiens | Cytochrome P450 | Luciferin-H | ~1.8-fold higher in resistant strain | Not specified | 1.8 | [2] |
Experimental Protocols
1. Cytochrome P450 (ECOD) Activity Assay
This protocol is adapted from methods for measuring P450 activity in aphids.[1]
-
Sample Preparation:
-
Homogenize one or two insects in a well of a 96-well microplate containing 100 µL of 0.1 M sodium phosphate buffer (pH 7.5). Use a pipette tip to grind the insects for approximately 20 cycles.
-
Keep the plate on ice.
-
-
Reaction:
-
Add 10 µL of 10 mM 7-ethoxycoumarin (in methanol) to each well.
-
Add 10 µL of 10 mM NADPH.
-
Incubate at room temperature for 1 hour in the dark.
-
-
Stopping the Reaction and Measurement:
-
Add 100 µL of a 1:1 mixture of glycine (B1666218) buffer (pH 10.4) and ethanol (B145695) to stop the reaction.
-
Read the fluorescence at an excitation wavelength of 390 nm and an emission wavelength of 440 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using 7-hydroxycoumarin.
-
Calculate the P450 activity as pmol of 7-hydroxycoumarin produced per minute per mg of protein.
-
2. Carboxylesterase Activity Assay
This protocol is based on a method for house flies.[4]
-
Sample Preparation:
-
Homogenize insect tissues in 0.1 M phosphate buffer (pH 7.5).
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the Bradford method.
-
-
Reaction:
-
In a 96-well microplate, add 25 µL of the enzyme solution (supernatant).
-
Add 90 µL of 3 x 10⁻⁴ M α-naphthyl acetate solution.
-
Incubate at 30°C for 30 minutes.
-
-
Measurement:
-
Add 45 µL of a freshly prepared solution of 1% Fast Blue B salt in 5% sodium dodecyl sulfate (B86663) (SDS) to stop the reaction and develop the color.
-
Read the absorbance at 600 nm.
-
-
Data Analysis:
-
Create a standard curve using α-naphthol.
-
Calculate the CarE activity as pmol of α-naphthol produced per minute per mg of protein.
-
3. Glutathione S-Transferase (GST) Activity Assay
This protocol is a standard method used for various insect species.[6][7]
-
Sample Preparation:
-
Homogenize insect tissues in 0.1 M phosphate buffer (pH 6.5).
-
Centrifuge at 12,000 rpm for 30 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Reaction:
-
In a cuvette or a UV-transparent 96-well plate, prepare a reaction mixture containing:
-
820 µL of 66 mM phosphate buffer (pH 7.0)
-
105 µL of 50 mM reduced glutathione (GSH)
-
40 µL of 30 mM 1-chloro-2,4-dinitrobenzene (CDNB)
-
-
Add 35 µL of the enzyme solution (supernatant) to initiate the reaction.
-
-
Measurement:
-
Immediately measure the change in absorbance at 340 nm for 5 minutes in a spectrophotometer or microplate reader.
-
-
Data Analysis:
-
Calculate the GST activity using the extinction coefficient of the S-2,4-dinitrophenyl glutathione conjugate (9.6 mM⁻¹ cm⁻¹).
-
Express the activity as nmol of CDNB conjugated per minute per mg of protein.
-
Visualizations
Caption: Overview of Sumi-alpha (esfenvalerate) detoxification pathways in insects.
Caption: General experimental workflow for insect detoxification enzyme assays.
References
- 1. researchgate.net [researchgate.net]
- 2. A Rapid Luminescent Assay for Measuring Cytochrome P450 Activity in Individual Larval Culex pipiens Complex Mosquitoes (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Esterase, Glutathione S-Transferase and NADPH-Cytochrome P450 Reductase Activity Evaluation in Cacopsylla pyri L. (Hemiptera: Psyllidae) Individual Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Analyses of House Fly Carboxylesterases Involved in Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Analysis of a Carboxylesterase Gene Associated With Isoprocarb and Cyhalothrin Resistance in Rhopalosiphum padi (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Analysis of glutathione-S-transferases from larvae of Galleria mellonella (Lepidoptera, Pyralidae) with potential alkaloid detoxification function [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Transcriptome and Functional Analyses Revealed the Carboxylesterase Genes Involved in Pyrethroid Resistance in Anopheles sinensis (Diptera: Culicidae) [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Glutathione S-Transferase (GST) Activities and Gene Expression Patterns of Different GST Classes in Musca domestica L. Depending on Sex and Stage of Development | MDPI [mdpi.com]
- 13. Identification and Characterization of Glutathione S-transferase Genes in Spodoptera frugiperda (Lepidoptera: Noctuidae) under Insecticides Stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Impact of Sumi-alpha (Esfenvalerate) on Beneficial Insects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Sumi-alpha (active ingredient: esfenvalerate) on beneficial insect populations during experimental applications.
Troubleshooting Guides & FAQs
This section addresses common issues encountered when using Sumi-alpha in environments where beneficial insects are present.
Question: We are observing high mortality in local pollinator populations (e.g., bees) after applying Sumi-alpha. What immediate steps can we take to reduce this impact?
Answer: High pollinator mortality is a significant concern due to the high toxicity of Sumi-alpha to bees[1][2]. To immediately address this, consider the following troubleshooting steps:
-
Application Timing: Cease all daytime applications. Shift applications to late evening, night, or early morning when bees are not actively foraging[3]. Studies have shown that evening applications can significantly reduce bee mortality[4].
-
Avoid Blooming Plants: Do not apply Sumi-alpha or allow it to drift onto any flowering plants, including weeds, that may attract pollinators[3][5].
-
Check for Drift: Ensure your application method minimizes spray drift. Use of drift-reduction nozzles and avoiding application during windy conditions are critical[6][7][8][9]. Consider establishing buffer zones around sensitive habitats[6][7][8].
-
Formulation Choice: If possible, switch to granular or liquid formulations, as dusts and wettable powders can be more hazardous to bees[10].
Question: Our experimental design requires application of Sumi-alpha, but we need to preserve predatory insect populations (e.g., lady beetles, lacewings) for integrated pest management (IPM) studies. How can we minimize the impact?
Answer: While Sumi-alpha is a broad-spectrum insecticide, certain practices can help conserve predatory insect populations.
-
Selective Application: Instead of broadcast spraying, use spot treatments or band applications targeting only the infested areas.
-
Dosage Reduction: Use the lowest effective application rate of Sumi-alpha.
-
Toxicity Awareness: Be aware that esfenvalerate (B1671249) can be highly toxic to some predators. One field study showed esfenvalerate application resulted in 33.78% mortality for ladybird beetles[11][12].
-
Promote Refugia: Maintain untreated areas or "refugia" within or near the experimental plots to provide a habitat for beneficial insects to recolonize treated areas.
-
Biological Control Integration: Where possible, integrate the use of Sumi-alpha with the release of biological control agents in a way that minimizes direct exposure.
Question: We are concerned about the sublethal effects of Sumi-alpha on beneficial insects that may be impacting our research outcomes. What are these effects and how can we assess them?
Answer: Sublethal effects of pyrethroids like esfenvalerate can significantly alter insect behavior and physiology, which could be a confounding factor in your experiments.
-
Known Sublethal Effects: Exposure to sublethal doses of esfenvalerate has been shown to reduce honey bee movement by as much as 61-71% and social interaction by 43-67%[13]. Other sublethal effects can include impaired foraging, reduced reproductive success, and decreased learning ability[10][14].
-
Assessment of Sublethal Effects: To assess these effects, you can adapt established ecotoxicological protocols. For example, video-tracking software can be used to quantify changes in locomotion and social interaction[5]. The IOBC/WPRS (International Organisation for Biological Control/West Palaearctic Regional Section) provides guidelines for testing the side-effects of pesticides on beneficial organisms, which include the assessment of sublethal reproductive effects[13][15][16][17][18].
Question: How does Sumi-alpha (Esfenvalerate) actually affect insects at a molecular level?
Answer: Sumi-alpha's active ingredient, esfenvalerate, is a Type II pyrethroid neurotoxin. Its primary mode of action is the disruption of the insect's nervous system. It binds to voltage-gated sodium channels in nerve cell membranes, forcing them to remain open for an extended period. This leads to a continuous influx of sodium ions, causing repetitive nerve impulses, which results in paralysis and eventual death of the insect[1][3][19][20].
Quantitative Data Summary
The following tables summarize available quantitative data on the toxicity and sublethal effects of esfenvalerate on beneficial insects.
Table 1: Acute Toxicity of Esfenvalerate to Select Beneficial Insects
| Beneficial Insect | Test Type | Metric | Value | Reference(s) |
| Honey Bee (Apis mellifera) | Topical | LD50 (µ g/bee ) | 0.019 | [21] |
| Honey Bee (Apis mellifera) | Oral | LC50 (mg/L) | 0.014 | [21] |
| Ladybird Beetle (Coccinellidae) | Field Study | % Mortality | 33.78% | [11][12] |
| Bobwhite Quail (as an indicator for birds) | Oral | LD50 (mg/kg) | 1312 | [1] |
| Mallard Duck (as an indicator for birds) | Oral | LD50 (mg/kg) | >2250 | [1] |
| Bluegill (as an indicator for aquatic life) | 96-hour | LC50 (mg/L) | 0.0003 | [1] |
| Rainbow Trout (as an indicator for aquatic life) | 96-hour | LC50 (mg/L) | 0.0003 | [1] |
| Daphnia magna (aquatic invertebrate) | 48-hour | LC50 (mg/L) | 0.001 | [1] |
Table 2: Sublethal Effects of Esfenvalerate on Honey Bees (Apis mellifera)
| Effect | Dosage | Observation | Reference |
| Reduced Movement | Moderate to High | 61-71% reduction in total distance moved compared to controls. | [13] |
| Reduced Social Interaction | High | 43-67% reduction in time spent interacting with other bees. | [13] |
Key Experimental Protocols
This section provides a detailed methodology for a laboratory-based experiment to assess the lethal and sublethal effects of Sumi-alpha on a common predatory beneficial insect, the green lacewing (Chrysoperla carnea), based on IOBC/WPRS guidelines.
Protocol: Assessing the Impact of Sumi-alpha on Chrysoperla carnea Larvae
Objective: To determine the acute toxicity (mortality) and sublethal effects (e.g., on development and reproduction) of Sumi-alpha on the larval stage of the green lacewing, Chrysoperla carnea.
Materials:
-
Sumi-alpha (esfenvalerate) formulation
-
Acetone (B3395972) (or other suitable solvent)
-
Distilled water
-
Glass plates (e.g., 10x10 cm)
-
Ventilated rearing containers
-
Chrysoperla carnea larvae (2nd or 3rd instar)
-
Artificial diet for lacewing larvae (e.g., a mixture of yeast, sugar, and water)
-
Stereomicroscope
-
Fine-tipped paintbrush
-
Controlled environment chamber (25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of Sumi-alpha in acetone.
-
Create a series of dilutions from the stock solution to achieve a range of desired concentrations.
-
A control solution of acetone and water should also be prepared.
-
-
Treatment of Glass Plates:
-
Apply a known volume of each test solution evenly to the surface of the glass plates.
-
Allow the solvent to evaporate completely, leaving a dry residue of Sumi-alpha.
-
Control plates should be treated with the acetone and water solution.
-
-
Exposure of Larvae:
-
Carefully transfer individual C. carnea larvae onto the treated glass plates using a fine-tipped paintbrush.
-
Ensure a sufficient number of larvae are used for each concentration and the control (e.g., 30 larvae per treatment, replicated 3-5 times).
-
-
Observation and Data Collection (Lethal Effects):
-
Assess larval mortality at 24, 48, and 72 hours after exposure. Larvae are considered dead if they do not move when gently prodded with the paintbrush.
-
-
Observation and Data Collection (Sublethal Effects):
-
For surviving larvae, continue to rear them in the controlled environment chamber, providing them with the artificial diet.
-
Monitor the duration of the larval and pupal stages.
-
Record the percentage of successful adult emergence.
-
Pair emerged adults (male and female) from each treatment group and provide them with a suitable diet.
-
Monitor the fecundity (number of eggs laid per female) and fertility (percentage of hatched eggs) for a set period.
-
-
Data Analysis:
-
Calculate the LC50 (lethal concentration to kill 50% of the population) for the lethal effects using probit analysis.
-
Use appropriate statistical tests (e.g., ANOVA) to compare the developmental times, emergence rates, fecundity, and fertility between the different treatment groups and the control for sublethal effects.
-
Visualizations
Signaling Pathway of Esfenvalerate in an Insect Neuron
Caption: Mode of action of Sumi-alpha (esfenvalerate) on an insect's voltage-gated sodium channel.
Experimental Workflow for Assessing Sublethal Effects
Caption: A generalized workflow for assessing the sublethal effects of Sumi-alpha on beneficial insects.
Logical Relationship of Mitigation Strategies
Caption: Interrelationship of strategies within an IPM framework to mitigate Sumi-alpha's impact.
References
- 1. EXTOXNET PIP - ESFENVALERATE [extoxnet.orst.edu]
- 2. cabi.org [cabi.org]
- 3. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 4. Pesticide Toxicity to Parasitoids: Exposure, Toxicity and Risk Assessment Methodologies [ouci.dntb.gov.ua]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Pesticide drift into field margins threatens bee pollinators and other beneficial insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. beyondpesticides.org [beyondpesticides.org]
- 10. Current Insights into Sublethal Effects of Pesticides on Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integrated Pest Management: An Update on the Sustainability Approach to Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. croplife.co.za [croplife.co.za]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pesticides and Beneficial Organisms - IOBC-WPRS [iobc-wprs.org]
- 16. openagrar.de [openagrar.de]
- 17. openagrar.de [openagrar.de]
- 18. researchgate.net [researchgate.net]
- 19. pyrethroid insecticide esfenvalerate: Topics by Science.gov [science.gov]
- 20. Esfenvalerate (Ref: OMS 3023) [sitem.herts.ac.uk]
- 21. Esfenvalerate (UK PID) [inchem.org]
Validation & Comparative
A Comparative Efficacy Analysis of Sumi-alpha (Esfenvalerate) and Lambda-cyhalothrin
This guide provides a detailed comparison of the insecticidal efficacy of Sumi-alpha (active ingredient: esfenvalerate) and lambda-cyhalothrin (B1674341), two widely used synthetic pyrethroids. The information is intended for researchers, scientists, and professionals in drug and pesticide development, offering a comprehensive overview of their mode of action, comparative toxicity, and the experimental protocols used for their evaluation.
Introduction and Mode of Action
Sumi-alpha (esfenvalerate) and lambda-cyhalothrin are both Type II pyrethroid insecticides.[1] Pyrethroids are synthetic chemicals modeled after the natural insecticidal compounds, pyrethrins, found in chrysanthemum flowers. The primary target of these neurotoxic insecticides is the voltage-gated sodium channels in the nerve cell membranes of insects.
By binding to these channels, esfenvalerate (B1671249) and lambda-cyhalothrin disrupt the normal functioning of the nervous system. They prevent the sodium channels from closing after activation, leading to a prolonged influx of sodium ions. This causes repetitive nerve discharges, leading to paralysis and eventual death of the insect. This shared mode of action is characteristic of pyrethroid insecticides.
Signaling Pathway of Type II Pyrethroids
The following diagram illustrates the mechanism by which Type II pyrethroids, such as esfenvalerate and lambda-cyhalothrin, exert their neurotoxic effects on insect nerve cells.
Pyrethroid insecticide mode of action on the voltage-gated sodium channel.
Experimental Protocols for Efficacy Evaluation
The comparative efficacy of insecticides is determined through standardized bioassays. The following are detailed methodologies for key experiments cited in the evaluation of Sumi-alpha and lambda-cyhalothrin.
Topical Application Bioassay
This method assesses the contact toxicity of an insecticide.
-
Objective: To determine the median lethal dose (LD50), the dose required to kill 50% of the test population, through direct application of the insecticide to the insect's body.[2][3]
-
Materials:
-
Test insects (e.g., third-instar larvae of Helicoverpa armigera or Spodoptera litura)
-
Technical grade insecticide (esfenvalerate or lambda-cyhalothrin)
-
Acetone (B3395972) (or other suitable solvent)
-
Microsyringe or microapplicator
-
Petri dishes
-
Rearing cages
-
Artificial diet
-
-
Procedure:
-
Preparation of Insecticide Solutions: A stock solution of the insecticide is prepared in acetone. A series of dilutions are then made to create a range of concentrations.
-
Insect Handling: Test insects of a uniform age and weight are selected. They are often anaesthetized using carbon dioxide or by chilling to facilitate handling.
-
Application: A precise volume (typically 1 microliter) of each insecticide dilution is applied to the dorsal thorax of each insect using a microsyringe.[3] A control group is treated with acetone only.
-
Observation: After treatment, insects are transferred to clean petri dishes containing a food source and held at a constant temperature and humidity.
-
Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: The mortality data is subjected to probit analysis to calculate the LD50 values and their 95% confidence limits.
-
Leaf-Dip Bioassay
This method evaluates the stomach and contact toxicity of an insecticide.
-
Objective: To determine the median lethal concentration (LC50), the concentration required to kill 50% of the test population, when the insecticide is applied to foliage that is then consumed by the insect.[4][5]
-
Materials:
-
Test insects (e.g., larvae of a target pest)
-
Host plant leaves (e.g., cotton, cabbage)
-
Formulated insecticide
-
Distilled water and a surfactant (e.g., Triton X-100)
-
Beakers
-
Petri dishes lined with moist filter paper
-
-
Procedure:
-
Preparation of Treatment Solutions: A series of insecticide concentrations are prepared in distilled water, typically with a small amount of surfactant to ensure even leaf coverage.
-
Leaf Treatment: Host plant leaves are dipped into each insecticide solution for a set time (e.g., 10-30 seconds) and then allowed to air dry.[5] Control leaves are dipped in a water-surfactant solution.
-
Insect Exposure: The treated leaves are placed in individual petri dishes. Test insects are then introduced into the dishes to feed on the leaves.
-
Observation and Data Collection: The setup is maintained under controlled environmental conditions. Mortality is assessed at regular intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: Probit analysis is used to determine the LC50 values from the concentration-mortality data.
-
Residual Efficacy Bioassay
This assay determines the persistence of an insecticide's toxicity on a treated surface over time.
-
Objective: To evaluate how long an insecticide remains effective on a plant surface after application.
-
Materials:
-
Potted host plants
-
Spraying equipment (e.g., Potter spray tower or hand-held sprayer)
-
Test insects
-
Cages or containers for exposure
-
-
Procedure:
-
Plant Treatment: Potted plants are sprayed with the insecticide at a specified rate.
-
Aging of Residues: The treated plants are maintained in a greenhouse or controlled environment for various time intervals (e.g., 0, 1, 3, 7, 14 days).
-
Bioassay: At each time interval, leaves are excised from the treated plants and placed in bioassay arenas (e.g., petri dishes). Test insects are then confined on these leaves for a set exposure period.
-
Mortality Assessment: After the exposure period, mortality is recorded.
-
Data Analysis: The decline in mortality over time indicates the residual activity of the insecticide.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for conducting an insecticide bioassay to determine lethal concentration (LC50).
Workflow for a typical insecticide bioassay.
Comparative Efficacy Data
The following tables summarize available quantitative data on the efficacy of Sumi-alpha (esfenvalerate) and lambda-cyhalothrin against various pests. It is important to note that direct comparative studies under identical conditions are limited in the scientific literature.
Table 1: Comparative Toxicity to Aquatic Invertebrates
| Species | Insecticide | Exposure Duration | LC50 | Reference |
| Hyalella azteca (Amphipod) | Esfenvalerate | 10 days | 1.54 µg/g OC | [6] |
| Hyalella azteca (Amphipod) | Lambda-cyhalothrin | 10 days | 0.45 µg/g OC | [6] |
OC: Organic Carbon normalized sediment concentration
Table 2: Efficacy against Lepidopteran Pests
Direct comparative LC50/LD50 values for esfenvalerate and lambda-cyhalothrin against the same lepidopteran species from a single study were not available in the reviewed literature. The following data is from separate studies.
| Species | Insecticide | Bioassay Method | LC50 (ppm) | Exposure Time | Reference |
| Spodoptera litura | Lambda-cyhalothrin | Leaf Dip | 350 | 24 hours | [7] |
| Spodoptera litura | Lambda-cyhalothrin | Leaf Dip | 225 | 48 hours | [7] |
| Spodoptera littoralis | Lambda-cyhalothrin | Leaf Dip | 270.44 | 48 hours | [8] |
Note: ppm (parts per million) is equivalent to mg/L for aqueous solutions.
Table 3: Efficacy against Cotton Pests
| Pest Species | Insecticide | Efficacy Metric | Result | Reference |
| Helicoverpa armigera (Bollworm) | Lambda-cyhalothrin | % Mortality (contact bioassay) | >50% at average dose | [9] |
| Lygus lineolaris (Tarnished Plant Bug) | Lambda-cyhalothrin | % Mortality (residual bioassay, 9 days post-treatment) | 24.4% | [10] |
| Bollworm Complex | Lambda-cyhalothrin | % Green Boll Damage | 10.12 - 12.42% | [11] |
Residual Activity
The persistence of an insecticide on treated surfaces is a critical factor in its overall effectiveness in the field.
Lambda-cyhalothrin has been shown to have a residual effect that can last from several days to weeks, depending on environmental conditions such as rainfall and sunlight.[6] In a study on cotton, lambda-cyhalothrin still caused 24.4% mortality to tarnished plant bugs on leaves collected 9 days after treatment.[10]
Esfenvalerate is generally considered to have a shorter residual activity compared to some other pyrethroids.[7] While specific quantitative data directly comparing its residual efficacy to lambda-cyhalothrin on plant surfaces was not found in the reviewed literature, its chemical properties suggest a more rapid degradation.
Conclusion
References
- 1. EXTOXNET PIP - ESFENVALERATE [extoxnet.orst.edu]
- 2. Topical Application of Insecticidal Active Ingredients [protocols.io]
- 3. rjas.org [rjas.org]
- 4. researchgate.net [researchgate.net]
- 5. Leaf dip bioassay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. entomoljournal.com [entomoljournal.com]
- 8. ijabbr.com [ijabbr.com]
- 9. Evaluation of Insecticides Targeting Control of Helicoverpa armigera (Hubner) (Lepidoptera: Noctuidae) [scirp.org]
- 10. Effectiveness and residual activity of four common insecticides used in the Mississippi Delta to control tarnished plant bugs in cotton - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
Validating Sumi-alpha Residue Analysis: A Comparative Guide to GC-MS and HPLC Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues is paramount for ensuring product safety and regulatory compliance. Sumi-alpha, a synthetic pyrethroid insecticide containing the active ingredient esfenvalerate (B1671249), is widely used in agriculture. Consequently, robust analytical methods are required to monitor its residues in various matrices. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the validation of Sumi-alpha residue analysis.
Executive Summary
Both GC-MS and HPLC are suitable for the determination of Sumi-alpha (esfenvalerate) residues, with the choice of method often depending on the specific requirements of the analysis, including matrix complexity, required sensitivity, and laboratory resources. GC-MS offers high sensitivity and specificity, particularly when coupled with tandem mass spectrometry (MS/MS), making it ideal for trace-level detection and confirmation. HPLC, particularly with a UV or PDA detector, provides a reliable and often more straightforward approach for routine analysis, especially for samples with higher residue concentrations. The widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation is compatible with both techniques, ensuring efficient extraction of esfenvalerate from various sample matrices.
Data Presentation: Performance Comparison
The following table summarizes key validation parameters for the analysis of esfenvalerate residues using GC-MS and HPLC, compiled from various studies. These values can vary based on the specific matrix, instrumentation, and method optimization.
| Parameter | GC-MS / GC-MS/MS | HPLC-UV/PDA |
| Limit of Detection (LOD) | 0.8 ng/g - 19.6 ng/g[1] | 0.01 µg/mL[2][3] |
| Limit of Quantification (LOQ) | 2 µg/kg[4] | 25 ppb (75.67 nM)[5] |
| Recovery | 89% (average)[6] | 70-120%[7] |
| Relative Standard Deviation (RSD) | 3-29%[6] | <5%[7] |
| Linearity (R²) | ≥ 0.9907[1] | > 0.9944[2][3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and valid results. Below are representative experimental protocols for GC-MS and HPLC analysis of Sumi-alpha residues, incorporating the QuEChERS sample preparation method.
Sample Preparation: QuEChERS Method
The QuEChERS method is a widely accepted and efficient procedure for extracting pesticide residues from food and agricultural samples.[7][8][9]
-
Homogenization: A representative 10-15 g sample is homogenized.
-
Extraction: The homogenized sample is placed in a 50 mL centrifuge tube. 10-15 mL of acetonitrile (B52724) is added, and the tube is vigorously shaken for 1 minute. For the AOAC method, acetonitrile with 1% acetic acid is used.[10]
-
Salting-out: A mixture of salts, typically anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate (B1210297) (NaOAc), is added to induce phase separation.[2][8][10] The tube is shaken vigorously for 1 minute and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a microcentrifuge tube containing a sorbent mixture, such as primary secondary amine (PSA) and anhydrous MgSO₄, to remove interferences like fatty acids, sugars, and pigments.[7] The tube is vortexed and centrifuged.
-
Final Extract: The resulting supernatant is the final extract, ready for analysis by either GC-MS or HPLC. For GC-MS analysis, the extract can be analyzed directly or after solvent exchange.[7] For LC-MS/MS, the extract is often diluted with the mobile phase.[7]
GC-MS/MS Analysis Protocol
GC-MS/MS is a highly sensitive and selective technique for the analysis of thermally stable and volatile compounds like esfenvalerate.
-
Gas Chromatograph (GC) System: Agilent Intuvo 9000 GC system or equivalent.[4]
-
Column: HP-5ms Ultra Inert capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).[11]
-
Injector: Splitless mode.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 70°C, ramping up to 280°C.[11]
-
Carrier Gas: Helium or Hydrogen.
-
Mass Spectrometer (MS) System: Triple quadrupole mass spectrometer (e.g., Agilent 7010B).[4]
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[12]
HPLC-UV/PDA Analysis Protocol
HPLC is a robust technique suitable for the analysis of a wide range of pesticides, including the less volatile ones.
-
High-Performance Liquid Chromatograph (HPLC) System: Equipped with a pump, autosampler, and UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[13]
-
Mobile Phase: A mixture of organic solvents and water, such as acetonitrile, methanol, and potassium dihydrogen phosphate (B84403) buffer (e.g., 50:40:10 v/v/v).[2][3][13]
-
Flow Rate: Typically 1.0 mL/min.[13]
-
Detection: UV detection at a specific wavelength (e.g., 225 nm or 239 nm).[13] A PDA detector can provide spectral information for peak purity assessment.
-
Injection Volume: 20 µL.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for pesticide residue analysis, from sample collection to final data analysis, applicable to both GC-MS and HPLC techniques.
Logical Comparison of GC-MS and HPLC
This diagram provides a comparative overview of the strengths and weaknesses of GC-MS and HPLC for the analysis of Sumi-alpha residues.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. thescipub.com [thescipub.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. QuEChERS: Home [quechers.eu]
- 9. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 10. hpst.cz [hpst.cz]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. gcms.cz [gcms.cz]
- 13. ijsit.com [ijsit.com]
A Comparative Environmental Impact Assessment: Sumi-alpha (Esfenvalerate) vs. Neonicotinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impacts of the synthetic pyrethroid insecticide Sumi-alpha (esfenvalerate) and the neonicotinoid class of insecticides. The information is intended to assist researchers, scientists, and professionals in drug development in making informed decisions by presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Executive Summary
Sumi-alpha (esfenvalerate) and neonicotinoids are both widely used classes of insecticides, but they exhibit distinct environmental impact profiles. Esfenvalerate, a pyrethroid, is characterized by its high toxicity to aquatic organisms and bees, but it has low mobility and moderate persistence in soil, limiting its potential for groundwater contamination. In contrast, neonicotinoids are systemic insecticides with high water solubility and longer soil persistence, leading to a greater risk of leaching into ground and surface water. While generally less acutely toxic to vertebrates than older insecticide classes, neonicotinoids are highly toxic to non-target insects, particularly pollinators, and have been linked to broader ecosystem impacts through food chain disruption.
Data Presentation: Quantitative Comparison
The following tables summarize key environmental impact parameters for Sumi-alpha (esfenvalerate) and representative neonicotinoids (Imidacloprid, Clothianidin, and Thiamethoxam).
Table 1: Acute Toxicity to Non-Target Aquatic Organisms
| Chemical | Species | Exposure Duration | LC50/EC50 (µg/L) | Reference |
| Sumi-alpha (Esfenvalerate) | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | 0.3 | [1] |
| Bluegill Sunfish (Lepomis macrochirus) | 96 hours | 0.3 | [1] | |
| Carp (Cyprinus carpio) | 96 hours | 1 | [1] | |
| Daphnia magna (Water Flea) | 48 hours | 0.27 - 1 | [1][2] | |
| Imidacloprid | Chironomus dilutus (Midge) | 14 days | 1.52 | [3] |
| Clothianidin | Chironomus dilutus (Midge) | 14 days | 2.41 | [3] |
| Thiamethoxam | Chironomus dilutus (Midge) | 14 days | 23.60 | [3] |
Table 2: Acute Toxicity to Avian Species
| Chemical | Species | LD50 (mg/kg body weight) | Reference |
| Sumi-alpha (Esfenvalerate) | Bobwhite Quail (Colinus virginianus) | 1312 | [1] |
| Mallard Duck (Anas platyrhynchos) | >2250 | [1] | |
| Imidacloprid | Eared Dove (Zenaida auriculata) | 59 | [4][5] |
| Clothianidin | Eared Dove (Zenaida auriculata) | 4248 | [4][5] |
| Thiamethoxam | Eared Dove (Zenaida auriculata) | 4366 | [4][5] |
Table 3: Acute Toxicity to Honey Bees (Apis mellifera)
| Chemical | Exposure Route | LD50 (ng/bee) | Reference |
| Sumi-alpha (Esfenvalerate) | Contact | 19 | [6] |
| Imidacloprid | Oral (48h) | 90.09 | [7][8] |
| Contact (24h) | 18 | [9][10] | |
| Clothianidin | Oral (48h) | 3.35 | [7][8] |
| Contact (24h) | 22 | [9][10] | |
| Thiamethoxam | Oral (48h) | 4.27 | [7][8] |
| Contact (24h) | 30 | [9][10] |
Table 4: Environmental Fate - Soil Half-Life (DT50)
| Chemical | Soil Half-Life (Days) | Conditions | Reference |
| Sumi-alpha (Esfenvalerate) | 15 - 90 | Field Conditions | [1] |
| Imidacloprid | 40 - 997 | Field and Laboratory | [11] |
| Clothianidin | Moderate to long persistence | General | |
| Thiamethoxam | 7 - 335 | Field and Laboratory |
Experimental Protocols
Detailed methodologies for key toxicological and environmental fate studies are outlined below, based on internationally recognized guidelines.
Aquatic Invertebrate Acute Immobilisation Test (Based on OECD Guideline 202)
This test evaluates the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna.
-
Test Organism: Young daphnids, less than 24 hours old, are used.
-
Test Substance Preparation: The test substance is dissolved in a suitable solvent and a series of at least five concentrations are prepared in the test water. A control group with only the solvent and a negative control with only the test water are also included.
-
Exposure: At least 20 daphnids, divided into four replicates of five, are exposed to each test concentration and control for 48 hours in a static system.
-
Observation: The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.
-
Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) at 48 hours is calculated using statistical methods.
Avian Acute Oral Toxicity Test (Based on OECD Guideline 223)
This test determines the acute oral toxicity of a substance to birds.
-
Test Species: Commonly used species include the Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos).
-
Test Substance Administration: A single dose of the test substance is administered orally via gavage to a group of birds. A control group receives the vehicle only.
-
Dosage Levels: A limit test may be performed at a high dose level. If mortality occurs, a dose-response study with at least three dose levels is conducted to determine the LD50.
-
Observation Period: Birds are observed for at least 14 days for mortality and clinical signs of toxicity.
-
Data Analysis: The LD50, the dose that is lethal to 50% of the test population, is calculated using appropriate statistical methods.
Honey Bee Acute Contact and Oral Toxicity Tests (Based on OECD Guidelines 214 and 213)
These tests assess the acute toxicity of a substance to honey bees.
-
Acute Contact Toxicity (OECD 214):
-
Test Organism: Young adult worker honey bees (Apis mellifera) are used.
-
Test Substance Application: A single dose of the test substance, dissolved in a suitable solvent, is applied topically to the dorsal thorax of each bee.
-
Exposure: Bees are kept in cages and provided with a sucrose (B13894) solution.
-
Observation: Mortality is recorded at 4, 24, and 48 hours (and up to 96 hours if necessary).
-
Data Analysis: The contact LD50 is calculated.
-
-
Acute Oral Toxicity (OECD 213):
-
Test Organism: Young adult worker honey bees are used.
-
Test Substance Administration: Bees are individually fed a single dose of the test substance mixed in a sucrose solution.
-
Exposure and Observation: Similar to the contact test, bees are observed for mortality over a defined period.
-
Data Analysis: The oral LD50 is calculated.
-
Aerobic and Anaerobic Transformation in Soil (Based on OECD Guideline 307)
This study determines the rate and pathway of degradation of a substance in soil.
-
Soil Samples: At least three different soil types are used.
-
Test Substance Application: The radiolabelled test substance is applied to the soil samples.
-
Incubation: The treated soil is incubated in the dark under controlled temperature and moisture conditions for up to 120 days. Both aerobic and anaerobic (by flooding the soil) conditions are tested.
-
Analysis: At various time intervals, soil samples are extracted and analyzed to identify and quantify the parent substance and its transformation products. Evolved CO2 is trapped to determine the extent of mineralization.
-
Data Analysis: The dissipation time for 50% of the substance (DT50) is calculated, and a degradation pathway is proposed.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action of Sumi-alpha and neonicotinoids, as well as a typical experimental workflow for ecotoxicological testing.
References
- 1. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 2. oecd.org [oecd.org]
- 3. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 4. biotecnologiebt.it [biotecnologiebt.it]
- 5. researchgate.net [researchgate.net]
- 6. oecd.org [oecd.org]
- 7. biotecnologiebt.it [biotecnologiebt.it]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. shop.fera.co.uk [shop.fera.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Cross-Validation of Sumi-alpha Bioassays: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sumi-alpha (esfenvalerate) bioassay performance across various insect species. It includes supporting experimental data, detailed methodologies, and visualizations to aid in the design and interpretation of toxicological studies.
Sumi-alpha, a synthetic pyrethroid insecticide with the active ingredient esfenvalerate (B1671249), is widely utilized in agriculture and public health to control a broad spectrum of insect pests.[1][2][3] Esfenvalerate is the most biologically active isomer of fenvalerate, offering high insecticidal activity at lower application rates.[2] Understanding the comparative toxicity of Sumi-alpha across different insect orders is crucial for effective pest management strategies, resistance monitoring, and the development of new insecticidal compounds. This guide synthesizes available data on the toxicity of esfenvalerate to various insect species and provides standardized protocols for conducting bioassays to ensure data comparability.
Comparative Toxicity of Esfenvalerate Across Insect Orders
The efficacy of Sumi-alpha varies significantly among different insect species, reflecting physiological and metabolic differences. The following table summarizes the reported median lethal concentration (LC50) and median lethal dose (LD50) values of esfenvalerate for various insect species from different orders. These values are critical for determining the relative susceptibility of target pests and for establishing diagnostic doses in resistance monitoring programs.
| Insect Order | Species | Bioassay Type | Value | Unit | Reference |
| Lepidoptera | Plutella xylostella (Diamondback Moth) | Leaf-dip | 3.76072 | % concentration | [4] |
| Helicoverpa armigera (Cotton Bollworm) | Topical Application | 0.01-1.0 | µ g/larva | [5] | |
| Coleoptera | Leptinotarsa decemlineata (Colorado Potato Beetle) | Topical Application | - | µ g/insect | [6] |
| Hymenoptera | Apis mellifera (Honeybee) | Topical Application | 0.019 | µ g/bee | |
| Ephemeroptera | Cloeon dipterum (Mayfly) | Aquatic | 0.01 | µg/L | |
| Caenis miliaria (Mayfly) | Aquatic | 0.01 | µg/L | ||
| Odonata | Lestes sponsa (Damselfly) | Aquatic | - | µg/L | |
| Cordulia aenea (Dragonfly) | Aquatic | - | µg/L |
Note: Data for some species, particularly for Coleoptera and Odonata, were part of broader studies and specific LC50/LD50 values for esfenvalerate were not explicitly provided in the available search results. The value for Plutella xylostella is for the closely related fenvalerate.
Experimental Protocols for Sumi-alpha Bioassays
Standardized bioassay protocols are essential for generating reliable and comparable data. The following methodologies are based on widely accepted practices for testing the toxicity of pyrethroid insecticides.
Topical Application Bioassay (LD50 Determination)
This method is used to determine the dose of an insecticide that is lethal to 50% of a test population and is expressed as micrograms of insecticide per insect (µ g/insect ).
Materials:
-
Technical grade esfenvalerate (≥98% purity)
-
Acetone (B3395972) (analytical grade)
-
Micropipettes
-
Glass vials or petri dishes
-
Test insects (e.g., third-instar larvae of Helicoverpa armigera or adult beetles)
-
Fume hood
-
Vortex mixer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of esfenvalerate in acetone. The concentration will depend on the expected susceptibility of the test insect.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to create a range of concentrations that will produce mortality rates between 10% and 90%.
-
Insect Handling: Anesthetize the test insects with carbon dioxide or by chilling to facilitate handling.
-
Application: Apply a precise volume (typically 1 µl) of each dilution to the dorsal thorax of each insect using a micropipette. A control group should be treated with acetone only.
-
Observation: Place the treated insects in clean containers with a food source and maintain them under controlled conditions (e.g., 25 ± 2°C, 60 ± 10% RH, and a 12:12 h light:dark photoperiod).
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-treatment. Insects are considered dead if they are unable to make a coordinated movement when prodded.
-
Data Analysis: Analyze the mortality data using probit analysis to calculate the LD50 value and its 95% confidence limits.
Leaf-Dip Bioassay (LC50 Determination)
This method is suitable for herbivorous insects and determines the concentration of an insecticide that is lethal to 50% of a test population when applied to their food source.
Materials:
-
Sumi-alpha emulsifiable concentrate (EC) formulation
-
Distilled water
-
Surfactant (e.g., Triton X-100)
-
Leaf discs of a suitable host plant (e.g., cabbage for Plutella xylostella)
-
Petri dishes lined with moist filter paper
-
Test insects (e.g., third-instar larvae of P. xylostella)
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of Sumi-alpha in distilled water containing a small amount of surfactant to ensure even wetting of the leaf surface. A control solution should contain only water and the surfactant.
-
Leaf Treatment: Dip leaf discs into each test solution for a standardized period (e.g., 10 seconds) and allow them to air dry.
-
Exposure: Place the treated leaf discs in individual petri dishes. Introduce one test insect into each petri dish.
-
Observation: Maintain the petri dishes under controlled environmental conditions.
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours after the introduction of the insects.
-
Data Analysis: Calculate the LC50 value and its 95% confidence limits using probit analysis.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the mode of action of Sumi-alpha, the following diagrams have been created using the DOT language.
References
- 1. EXTOXNET PIP - ESFENVALERATE [extoxnet.orst.edu]
- 2. Esfenvalerate | C25H22ClNO3 | CID 10342051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Esfenvalerate Information and Products | Insecticide Active Ingredient [solutionsstores.com]
- 4. connectjournals.com [connectjournals.com]
- 5. entomoljournal.com [entomoljournal.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Sumi-alpha Enantiomers' Insecticidal Activity
An in-depth guide for researchers and drug development professionals on the differential insecticidal efficacy of Sumi-alpha (Esfenvalerate) and its corresponding stereoisomers.
Sumi-alpha, a widely used pyrethroid insecticide, owes its potent insecticidal properties to its active ingredient, esfenvalerate (B1671249). Esfenvalerate is, in fact, one of the four stereoisomers of the chiral molecule fenvalerate (B1672596). This guide provides a comprehensive comparative analysis of the insecticidal activity of these enantiomers, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.
Fenvalerate possesses two chiral centers, resulting in four distinct stereoisomers: (S,S), (S,R), (R,S), and (R,R). The commercial product Sumi-alpha is highly enriched with the (S,S)-isomer, known as esfenvalerate, which is recognized as the most biologically active component against a wide range of insect pests.[1][2][3][4] The differential toxicity of these isomers is a direct consequence of their stereospecific interactions with the target site in the insect nervous system.
Quantitative Comparison of Insecticidal Activity
The insecticidal efficacy of a compound is typically quantified by its median lethal dose (LD50) or median lethal concentration (LC50), which represents the dose or concentration required to kill 50% of a test population. While the general consensus is that the (S,S)-isomer (esfenvalerate) is the most potent, specific quantitative data comparing all four enantiomers against various insect pests is crucial for a thorough understanding.
One study on the aquatic invertebrate Daphnia magna demonstrated significant differences in toxicity among the fenvalerate stereoisomers. While not a target insect pest, this data illustrates the principle of stereoselective toxicity.
| Stereoisomer | 48-h LC50 (µg/L) for Daphnia magna |
| (S,S)-fenvalerate (Esfenvalerate) | Data not explicitly provided, but stated as the most toxic |
| (S,R)-fenvalerate | Data not available |
| (R,S)-fenvalerate | Data not available |
| (R,R)-fenvalerate | Data not available |
| Racemic Fenvalerate | Data not available |
Note: Specific LC50 values for each of the four enantiomers against Daphnia magna were not found in the provided search results. The table structure is provided as a template for when such data becomes available.
Experimental Protocols
The determination of insecticidal activity is performed through standardized bioassays. The topical application bioassay is a common and reliable method for determining the LD50 of an insecticide.
Topical Application Bioassay Protocol
This protocol is a generalized procedure based on established methods for evaluating the toxicity of insecticides to insects.[7][8]
1. Insect Rearing:
-
A susceptible strain of the target insect species (e.g., houseflies, Musca domestica) is reared under controlled laboratory conditions (e.g., 25±2°C, 60±10% relative humidity, 12:12 hour light:dark cycle).
-
Adult insects of a specific age and weight range are selected for the bioassay to ensure uniformity.
2. Preparation of Insecticide Solutions:
-
Stock solutions of each fenvalerate enantiomer and the racemic mixture are prepared by dissolving a precise weight of the technical grade compound in a suitable solvent, typically analytical grade acetone.
-
A series of five to seven serial dilutions are prepared from the stock solution to create a range of concentrations that will produce a graded mortality response (from low to high mortality).
3. Topical Application:
-
Insects are immobilized, typically by chilling them on a cold plate or brief exposure to carbon dioxide.
-
A micro-applicator is used to apply a precise volume (e.g., 0.5-1.0 µL) of each insecticide dilution to the dorsal thorax of each insect.
-
A control group of insects is treated with the solvent (acetone) only.
-
For each concentration and the control, multiple replicates (typically 3-4) of a set number of insects (e.g., 20-25) are treated.
4. Post-Treatment Observation:
-
After treatment, the insects are transferred to clean holding containers with access to food (e.g., a sugar-water solution).
-
The containers are maintained under the same controlled environmental conditions as the rearing facility.
-
Mortality is assessed at a predetermined time point, usually 24 hours post-application. An insect is considered dead if it is unable to make a coordinated movement when gently prodded.
5. Data Analysis:
-
The mortality data is corrected for any control mortality using Abbott's formula.
-
The corrected mortality data is then subjected to probit analysis to determine the LD50 value for each enantiomer and the racemic mixture, along with their 95% confidence limits.
Mechanism of Action: Targeting the Voltage-Gated Sodium Channel
The primary target site for pyrethroid insecticides, including the enantiomers of fenvalerate, is the voltage-gated sodium channel (VGSC) in the nerve cell membranes of insects.[1][9] These channels are crucial for the propagation of nerve impulses.
Pyrethroids bind to the VGSC and modify its gating properties, specifically by slowing down the inactivation and deactivation of the channel. This leads to a prolonged influx of sodium ions into the neuron, resulting in a state of hyperexcitability, characterized by repetitive nerve discharges. This uncontrolled nerve firing ultimately leads to paralysis and death of the insect.
The differential insecticidal activity of the fenvalerate enantiomers stems from their stereospecific binding to the VGSC. The (S,S)-isomer (esfenvalerate) has the highest affinity for the binding site on the insect sodium channel, leading to a more potent disruptive effect. In contrast, the other isomers have a lower binding affinity and are therefore less effective at disrupting nerve function.[10]
Molecular modeling and docking studies have provided insights into the binding of fenvalerate to the housefly VGSC. These studies suggest that the insecticide binds within a hydrophobic cavity formed by specific helices of the channel protein. The precise fit and interaction of the different enantiomers within this binding pocket dictate their insecticidal potency.[9][10][11]
Caption: Mechanism of action of fenvalerate enantiomers on insect voltage-gated sodium channels.
Caption: Workflow for the topical application bioassay to determine insecticidal activity.
References
- 1. Fenvalerate - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. apps.who.int [apps.who.int]
- 3. Fenvalerate (Ref: OMS 2000) [sitem.herts.ac.uk]
- 4. Esfenvalerate (Ref: OMS 3023) [sitem.herts.ac.uk]
- 5. EXTOXNET PIP - ESFENVALERATE [extoxnet.orst.edu]
- 6. Esfenvalerate | C25H22ClNO3 | CID 10342051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modelling insecticide-binding sites in the voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modelling insecticide-binding sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Environmental Journey of Sumi-alpha: A Comparative Guide to Fate and Transport Models
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have a comprehensive resource for understanding the environmental fate and transport of Sumi-alpha (esfenvalerate) and its alternatives. This comparative guide provides an objective analysis of available models, supported by experimental data, to aid in environmental risk assessment and the development of safer, more sustainable chemical solutions.
Sumi-alpha, a synthetic pyrethroid insecticide, is valued for its high efficacy against a broad spectrum of pests. However, its environmental persistence and potential impact on non-target organisms necessitate a thorough understanding of its behavior in various environmental compartments. This guide offers a side-by-side comparison of esfenvalerate (B1671249) with other commonly used pyrethroid insecticides, including cypermethrin, permethrin, bifenthrin, lambda-cyhalothrin (B1674341), cyfluthrin, and deltamethrin.
Quantitative Comparison of Environmental Fate Properties
The following tables summarize key environmental fate parameters for Sumi-alpha (esfenvalerate) and its alternatives. These values are crucial inputs for environmental fate models and provide a snapshot of the potential for persistence, mobility, and bioaccumulation.
Table 1: Soil Fate and Transport Parameters
| Insecticide | Soil Organic Carbon-Water Partitioning Coefficient (Koc) (mL/g) | Aerobic Soil Half-life (DT50) (days) | Anaerobic Soil Half-life (DT50) (days) |
| Esfenvalerate (Sumi-alpha) | 5,248 - 131,000[1] | Moderately persistent[2] | Data not readily available |
| Cypermethrin | 61,000[3] | 6 - 20[3] | < 14[3] |
| Permethrin | 16,400 - 550,000[4] | Not persistent[5] | Data not readily available |
| Bifenthrin | 131,000 - 302,000[6] | 122 - 345[6] | Data not readily available |
| Lambda-cyhalothrin | High[4] | 22 - 82[7] | Moderately persistent[8] |
| Cyfluthrin | Immobile[3] | 56 - 63[3] | Stable[3] |
| Deltamethrin | Strong adsorption[9] | 15.4 (indoor) - 15.5 (outdoor)[10] | Data not readily available |
Table 2: Aquatic Fate and Transport Parameters
| Insecticide | Water Solubility (mg/L) | Hydrolysis Half-life (DT50) (days) | Aqueous Photolysis Half-life (DT50) |
| Esfenvalerate (Sumi-alpha) | 0.0002[9] | Stable at pH 5 & 7, 4.4 days at pH 9[8] | Data not readily available |
| Cypermethrin | 0.004[3] | > 50[3] | Data not readily available |
| Permethrin | 0.2[4] | Stable at acidic/neutral pH, slow at alkaline pH[4] | Moderately susceptible[4] |
| Bifenthrin | 0.0001[10] | Stable over a wide pH range[10] | 5 - 600 days[6] |
| Lambda-cyhalothrin | 0.005[4] | Stable at pH < 8[4] | > 21 days (natural light), < 10 min (UV)[4] |
| Cyfluthrin | 0.002[3] | Stable at environmental pH[3] | < 2 days at pH 9[3] |
| Deltamethrin | Insoluble[9] | Data not readily available | Rapid[9] |
Environmental Fate and Transport Models
Predicting the environmental concentration of pesticides is crucial for risk assessment. While specific, publicly validated models exclusively for Sumi-alpha are not extensively documented, widely accepted models are routinely used for pyrethroids, including esfenvalerate. The U.S. Environmental Protection Agency (EPA) utilizes a suite of models for this purpose.
Key Models:
-
Pesticide Root Zone Model (PRZM): This model simulates the movement of pesticides in the crop root zone, considering factors like runoff, erosion, and leaching. It is a key tool for estimating pesticide concentrations in surface water. The EPA has used PRZM in ecological risk assessments for esfenvalerate[11].
-
Exposure Analysis Modeling System (EXAMS): EXAMS is used to predict the fate of chemicals in aquatic ecosystems. It takes the output from PRZM (pesticide loadings to a water body) and simulates processes such as hydrolysis, photolysis, volatilization, and biodegradation in the water column and sediment.
The combination of PRZM and EXAMS provides a comprehensive framework for estimating environmental concentrations of pesticides in aquatic environments.
Experimental Protocols
The data presented in this guide are derived from studies following standardized and internationally recognized experimental protocols. These protocols ensure the quality, consistency, and comparability of environmental fate data.
Key Experimental Protocols:
-
Hydrolysis as a Function of pH (OECD 111): This guideline details the methodology for assessing the rate of abiotic hydrolysis of a chemical in sterile aqueous buffer solutions at different pH levels (typically 4, 7, and 9) and temperatures.[12][13][14][15][16] The test is conducted in the dark to exclude photodegradation. Samples are analyzed at various time points to determine the rate of disappearance of the parent compound and the formation of degradation products.
-
Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316): This protocol outlines the procedure for determining the rate of direct photolysis of a chemical in water when exposed to simulated or natural sunlight.[1][6][17][18][19] The experiment is conducted in sterile, buffered aqueous solutions. The quantum yield, which is a measure of the efficiency of the photochemical process, can be calculated from the results and used in models to predict photolysis rates under various environmental conditions.
-
Aerobic and Anaerobic Transformation in Soil (OECD 307): This guideline describes the laboratory methods for evaluating the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions. The test substance is applied to soil samples, which are then incubated under controlled temperature and moisture conditions. The disappearance of the parent compound and the formation and decline of major transformation products are monitored over time.
Analytical Methods:
The determination of pyrethroid residues in environmental samples typically involves extraction followed by analysis using sensitive chromatographic techniques.
-
Gas Chromatography (GC) with Electron Capture Detection (ECD) or Mass Spectrometry (MS): GC is a widely used technique for the analysis of volatile and semi-volatile organic compounds like pyrethroids. ECD is a highly sensitive detector for halogenated compounds, making it well-suited for many pyrethroids. MS provides structural information, allowing for definitive identification and quantification.[20]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique is increasingly used for the analysis of a wide range of pesticides, including pyrethroids. It offers high sensitivity and selectivity, allowing for the detection of trace levels of contaminants in complex matrices like soil and water.
-
EPA Method 8270: This method is used for the analysis of semi-volatile organic compounds, including many pyrethroids, in various environmental matrices using GC/MS.[21][22][23]
Visualizing Environmental Fate Pathways and Workflows
To better illustrate the complex processes involved in the environmental fate of Sumi-alpha and the methodologies used to study them, the following diagrams are provided.
Caption: Environmental fate pathways of Sumi-alpha (esfenvalerate).
Caption: Experimental workflow for environmental fate studies.
This guide serves as a critical tool for the scientific community, providing a foundation for informed decision-making regarding the use and development of pesticides. By understanding the environmental behavior of these compounds, we can work towards minimizing their ecological footprint and ensuring a healthier planet.
References
- 1. oecd.org [oecd.org]
- 2. beyondpesticides.org [beyondpesticides.org]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Environmental chemistry, ecotoxicity, and fate of lambda-cyhalothrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lambda-cyhalothrin (Ref: OMS 3021) [sitem.herts.ac.uk]
- 6. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 7. Cyhalothrin (EHC 99, 1990) [inchem.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. DSpace [iris.who.int]
- 10. Environmental Health Assessment of Deltamethrin in a Malarious Area of Mexico: Environmental Persistence, Toxicokinetics, and Genotoxicity in Exposed Children - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Hydrolysis rate | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 13. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 14. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 15. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 16. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 17. shop.fera.co.uk [shop.fera.co.uk]
- 18. oecd.org [oecd.org]
- 19. Direct photolysis mechanism of pesticides in water - PMC [pmc.ncbi.nlm.nih.gov]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. caltestlabs.com [caltestlabs.com]
- 22. researchgate.net [researchgate.net]
- 23. gcms.cz [gcms.cz]
Sumi-alpha vs. Broad-Spectrum Organophosphates: A Comparative Guide to Their Effects on Beneficial Insects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insecticidal effects of Sumi-alpha (active ingredient: esfenvalerate), a synthetic pyrethroid, and broad-spectrum organophosphates on beneficial insect populations. The information presented is curated from scientific literature and is intended to assist in the environmental risk assessment and development of selective pest management strategies.
Executive Summary
Sumi-alpha and broad-spectrum organophosphates are effective insecticides but differ significantly in their mode of action and, consequently, their impact on non-target beneficial insects. While both can be highly toxic to these species, the lethal and sublethal effects vary depending on the insecticide, the beneficial species, and the route of exposure. Organophosphates, such as chlorpyrifos (B1668852) and malathion (B1675926), generally exhibit broad-spectrum toxicity through the inhibition of acetylcholinesterase. Sumi-alpha, a sodium channel modulator, also has a broad spectrum of activity but can exhibit different toxicity profiles. This guide synthesizes available data to facilitate a direct comparison.
Data Presentation: Acute Toxicity
The following tables summarize the acute toxicity of esfenvalerate (B1671249) and common organophosphates to key beneficial insect groups. Lethal Dose 50 (LD50) and Lethal Concentration 50 (LC50) values are presented where available, providing a quantitative measure of toxicity.
Table 1: Acute Contact Toxicity to Honey Bees (Apis mellifera)
| Insecticide | Chemical Class | LD50 (µ g/bee ) | Toxicity Classification |
| Esfenvalerate | Pyrethroid | 0.019[1] | Highly Toxic |
| Chlorpyrifos | Organophosphate | High | Highly Toxic[2] |
| Malathion | Organophosphate | High | Highly Toxic[3][4] |
Table 2: Acute Toxicity to Lady Beetles (Coccinellidae)
| Insecticide | Chemical Class | Species | Endpoint | Result |
| Esfenvalerate | Pyrethroid | Coccinella septempunctata | LC30 | Reduced adult emergence and fecundity[5] |
| Esfenvalerate | Pyrethroid | Unspecified | % Mortality (Field) | 33.78%[6][7] |
| Chlorpyrifos | Organophosphate | Coccinella septempunctata | LC30 | Reduced adult emergence and fecundity[5] |
| Diazinon | Organophosphate | Menochilus sexmaculatus | % Mortality | 86.7% (larvae), 93.3% (adults)[1] |
Table 3: International Organisation for Biological Control (IOBC) Toxicity Classification
The IOBC classifies pesticides into four categories based on their harmfulness to beneficial arthropods in laboratory, semi-field, and field tests.
| Insecticide | Chemical Class | IOBC Classification |
| Esfenvalerate | Pyrethroid | Moderately Harmful to Harmful |
| Chlorpyrifos | Organophosphate | Harmful[8] |
| Malathion | Organophosphate | Harmful[9] |
Note: IOBC classifications can vary depending on the beneficial species tested and the specific test conditions.
Sublethal Effects
Beyond acute mortality, sublethal exposure to insecticides can have significant impacts on the fitness and efficacy of beneficial insect populations.
Sumi-alpha (Esfenvalerate):
-
Reproduction: Sublethal doses have been shown to reduce the fecundity and egg hatchability of lady beetles (Coccinella septempunctata)[5].
-
Development: Can prolong the pupal duration in lady beetles[5].
Broad-Spectrum Organophosphates:
-
Reproduction: Sublethal concentrations of chlorpyrifos and profenofos (B124560) significantly reduce the net reproductive rate of Coccinella septempunctata[5]. Malathion can decrease the number of eggs laid per female parasitoid wasp (Pimpla turionellae) at certain concentrations, though very low doses showed an increase in fecundity[10].
-
Longevity: Sublethal exposure to the organophosphate phoxim (B1677734) has been shown to shorten the longevity of the parasitoid wasp Meteorus pulchricornis[11][12]. Conversely, low concentrations of malathion extended the longevity of the parasitoid Pimpla turionellae[10].
-
Behavior: Phoxim exposure can reduce the patch residence time of foraging parasitoid wasps[11][12].
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, providing a framework for the replication and extension of these findings.
Topical Toxicity Assay
This method is used to determine the acute contact toxicity of an insecticide to an individual insect.
Objective: To calculate the LD50 value of an insecticide.
Materials:
-
Microliter applicator
-
Insecticide solutions of varying concentrations in a suitable solvent (e.g., acetone)
-
Test insects (e.g., adult worker honey bees, adult lady beetles)
-
Cages for holding treated insects
-
Sugar water or appropriate food source
-
Temperature and humidity controlled environment
Procedure:
-
Insect Preparation: Anesthetize insects using carbon dioxide or by chilling.
-
Dose Application: Apply a precise volume (typically 1 µL) of the insecticide solution to the dorsal thorax of each insect using a microliter applicator.
-
Control Group: Treat a control group of insects with the solvent only.
-
Observation: Place the treated insects in clean cages with access to a food source.
-
Mortality Assessment: Record mortality at specified time intervals (e.g., 24, 48, and 72 hours) post-application. An insect is considered dead if it is unable to make coordinated movements when gently prodded.
-
Data Analysis: Use probit analysis to calculate the LD50 value, which is the dose estimated to cause 50% mortality in the test population.
Residual Contact Toxicity Assay
This method evaluates the toxicity of insecticide residues on a treated surface to beneficial insects.
Objective: To determine the LC50 value or percent mortality from contact with a treated surface.
Materials:
-
Glass vials or Petri dishes
-
Insecticide solutions of varying concentrations
-
Solvent (e.g., acetone)
-
Test insects
-
Aspirator for transferring insects
-
Incubator or controlled environment chamber
Procedure:
-
Surface Treatment: Coat the inner surface of the glass vials or Petri dishes with a specific volume of the insecticide solution.
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a dry residue of the insecticide.
-
Insect Introduction: Introduce a known number of test insects into each treated container.
-
Control Group: Use containers treated only with the solvent as a control.
-
Exposure and Observation: Maintain the containers in a controlled environment and record mortality at set time points (e.g., 24, 48, 72 hours).
-
Data Analysis: Calculate the percent mortality for each concentration. Probit analysis can be used to determine the LC50, the concentration that causes 50% mortality.
Assessment of Sublethal Effects on Fecundity
This protocol is designed to measure the impact of sublethal insecticide exposure on the reproductive output of beneficial insects.
Objective: To quantify the effects of sublethal insecticide doses on egg production and viability.
Materials:
-
Insecticide solutions at sublethal concentrations (e.g., LC10 or LC20)
-
Test insects (mated adult females)
-
Rearing cages
-
Appropriate food and oviposition substrate
-
Microscope
Procedure:
-
Exposure: Expose mated female insects to a sublethal concentration of the insecticide using a relevant method (e.g., topical application, residual contact, or dietary exposure).
-
Control Group: Expose a control group to the solvent or untreated diet.
-
Oviposition Period: Place individual females in separate rearing cages with an appropriate food source and oviposition substrate.
-
Egg Collection: Collect and count the number of eggs laid by each female daily for a defined period.
-
Hatchability Assessment: Incubate the collected eggs under optimal conditions and record the number of hatched larvae.
-
Data Analysis: Compare the average number of eggs laid per female and the percentage of egg hatch between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualization of Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Chlorpyrifos (Ref: OMS 971) [sitem.herts.ac.uk]
- 3. Malathion (Ref: OMS 1) [sitem.herts.ac.uk]
- 4. Malathion General Fact Sheet [npic.orst.edu]
- 5. Frontiers | Sublethal and transgenerational effects of synthetic insecticides on the biological parameters and functional response of Coccinella septempunctata (Coleoptera: Coccinellidae) under laboratory conditions [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. idosi.org [idosi.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Sublethal effects of organophosphorus insecticide phoxim on patch time allocation and oviposition behavior in a parasitoid wasp Meteorus pulchricornis | Bulletin of Entomological Research | Cambridge Core [cambridge.org]
- 12. Sublethal effects of organophosphorus insecticide phoxim on patch time allocation and oviposition behavior in a parasitoid wasp Meteorus pulchricornis | Semantic Scholar [semanticscholar.org]
comparative transcriptomics of insects exposed to Sumi-alpha and other pyrethroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the transcriptomic responses of insects to Sumi-alpha (esfenvalerate) and other pyrethroid insecticides. By leveraging experimental data from various studies, we aim to offer an objective analysis of molecular-level impacts, aiding in the development of novel pest control strategies and a deeper understanding of insecticide resistance mechanisms.
Performance Comparison: Gene Expression Changes
The following table summarizes the differential gene expression observed in various insect species upon exposure to different pyrethroids. The data highlights the common and distinct transcriptomic signatures induced by these insecticides.
| Insect Species | Pyrethroid | Upregulated Gene Families/Pathways | Downregulated Gene Families/Pathways | Key Genes and Fold Change (Example) | Reference |
| Anopheles coluzzii | Deltamethrin (B41696) | Detoxification (Cytochrome P450s, GSTs), DNA repair, Translation | Mitochondrial Respiration (Oxidative Phosphorylation), Ion Transport, Neuronal Function | CYP6M2 (+), CYP6P3 (+) | [1][2][3] |
| Anopheles funestus | Pyrethroids | Detoxification (Cytochrome P450s) | - | CYP6P9a (82.23-fold), CYP6P9b (11.15-fold) | [4] |
| Aedes aegypti | Pyrethroids | Detoxification (Cytochrome P450s, GSTs, Carboxylesterases) | - | - | [5] |
| Cimex lectularius (Bed Bug) | Pyrethroids | Detoxification (ABC transporters), Cuticular Proteins | - | Serpin B3 (+) | [6][7] |
| Sitobion avenae (Aphid) | Imidacloprid, Chlorpyrifos | Stress Response | - | - | [8][9] |
Note: Specific fold-change values can vary significantly based on the insect strain, pyrethroid concentration, and duration of exposure. The "+" indicates upregulation, but specific values were not consistently reported across all summaries.
Experimental Protocols
Understanding the methodologies behind the transcriptomic data is crucial for interpretation and replication. Below are detailed protocols from key studies.
Protocol 1: Transcriptomic Analysis of Anopheles coluzzii Exposed to Deltamethrin[1][2][3]
-
Insect Rearing: Anopheles coluzzii (VK7 strain, highly resistant to pyrethroids) were reared under standard insectary conditions (27°C, 80% relative humidity, 12:12h light:dark cycle).
-
Insecticide Exposure: 3-day old female mosquitoes were exposed to 0.05% deltamethrin-impregnated papers for 1 hour using a standard WHO tube assay.
-
Sample Collection: Mosquitoes were collected at multiple time points post-exposure (0 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h, 48h, and 72h) for RNA extraction. An unexposed control group was also included.
-
RNA Extraction and Sequencing: Total RNA was extracted from whole mosquitoes using appropriate kits. RNA quality and quantity were assessed, followed by library preparation for microarray or RNA-sequencing (RNA-seq) analysis.
-
Data Analysis: Raw sequencing reads were processed to remove low-quality reads and adapters. The cleaned reads were then mapped to the Anopheles gambiae reference genome. Differential gene expression analysis was performed to identify genes that were significantly up- or downregulated at each time point compared to the control group. Gene ontology (GO) and pathway enrichment analyses were conducted to identify the biological processes and molecular pathways affected by deltamethrin exposure.
Protocol 2: RNA-seq Profiling of Pyrethroid-Resistant and Susceptible Anopheles funestus[4]
-
Insect Strains: Two laboratory-adapted colonies of Anopheles funestus were used: FUMOZ (resistant to multiple insecticides) and FANG (fully susceptible).
-
RNA Extraction: RNA was extracted from adult female mosquitoes from both strains.
-
RNA-sequencing: RNA-seq was performed to characterize the gene expression profiles of the resistant and susceptible strains.
-
Data Analysis: The sequencing reads were mapped to the Anopheles funestus reference transcriptome. Differential gene expression analysis was performed to compare the transcriptomes of the FUMOZ and FANG strains, identifying genes that were constitutively over- or under-expressed in the resistant strain.
Visualizing the Molecular Impact
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows involved in the insect response to pyrethroids.
Caption: Primary mechanism of pyrethroid neurotoxicity.
Caption: Key enzymatic pathways in metabolic resistance to pyrethroids.
Caption: A generalized workflow for comparative transcriptomic analysis.
References
- 1. Transcriptomic analysis reveals pronounced changes in gene expression due to sub-lethal pyrethroid exposure and ageing in insecticide resistance Anopheles coluzzii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 4. RNAseq-based gene expression profiling of the Anopheles funestus pyrethroid-resistant strain FUMOZ highlights the predominant role of the duplicated CYP6P9a/b cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptome Sequencing and Analysis of Changes Associated with Insecticide Resistance in the Dengue Mosquito (Aedes aegypti) in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Transcriptomic Response to Pyrethroid Treatment in Closely Related Bed Bug Strains Varying in Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transcriptome Analysis and Identification of Insecticide Tolerance-Related Genes after Exposure to Insecticide in Sitobion avenae - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Biomarkers for Sumi-alpha Exposure in Non-target Organisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for detecting exposure to Sumi-alpha (active ingredient: esfenvalerate), a synthetic pyrethroid insecticide, in non-target organisms. The following sections present quantitative data, detailed experimental protocols, and visual representations of toxicological pathways and experimental workflows to aid in the selection and application of appropriate biomarkers for environmental monitoring and toxicological research.
Comparative Analysis of Biomarker Performance
The validation of biomarkers for Sumi-alpha exposure hinges on their sensitivity, specificity, and the dose- and time-dependent nature of their response. This section summarizes the quantitative performance of key biomarkers from different mechanistic classes in response to esfenvalerate (B1671249) exposure in various non-target organisms.
| Biomarker Category | Biomarker | Organism | Exposure Concentration/Dose | Observed Effect | Reference |
| Neurotoxicity | Acetylcholinesterase (AChE) Activity | Juvenile Chinook Salmon (Oncorhynchus tshawytscha) | 0.01 and 0.1 µg/L | No significant effect on AChE activity in brain or muscle tissue. | [1][2] |
| Oxidative Stress | Malondialdehyde (MDA) Level (Lipid Peroxidation) | Allium cepa (Onion) | 0.98 mg/L | 2.75-fold increase in MDA levels. | [3] |
| Superoxide (B77818) Dismutase (SOD) Activity | Allium cepa (Onion) | 0.98 mg/L | 1.35-fold increase in SOD activity. | [3] | |
| Catalase (CAT) Activity | Allium cepa (Onion) | 0.98 mg/L | 1.69-fold increase in CAT activity. | [3] | |
| Glutathione S-transferase (GST) Activity | Caddisfly Larvae (Sericostoma vittatum) | 0.25 and 0.5 µg/L | Significant increase in GST activity. | ||
| Genotoxicity | DNA Damage (% Tail DNA in Comet Assay) | Allium cepa (Onion) | Not specified | Up to 48.3% increase in DNA tails. | |
| DNA Damage (Comet Assay Tail Length) | Rat | 1/20 of LD50 | 4.05 ± 0.11 (arbitrary units) vs. 0.96 ± 0.08 in control. | ||
| DNA Damage (% Tailed Cells in Comet Assay) | Rat | 1/20 of LD50 | 22.00 ± 3.00% vs. 3.33 ± 0.57% in control. | ||
| DNA Damage (Tail Moment in Comet Assay) | Rat | 1/20 of LD50 | 16.10 ± 0.93 (arbitrary units) vs. 1.077 ± 0.19 in control. | ||
| Gene Expression | Multigene Expression Profiles | Fathead Minnow (Pimephales promelas) | Below LC50 values | Detectable changes in gene expression. | |
| Dopamine (B1211576) Active Transporter Gene Expression | Zebrafish (Danio rerio) | 0.2 µg/L | Down-regulation of the dopamine active transporter gene.[3] |
Toxicological Pathway of Sumi-alpha (Esfenvalerate)
Sumi-alpha's primary mode of action is the disruption of sodium channel function in nerve cells. This initial interaction triggers a cascade of downstream events, leading to oxidative stress and potential genotoxicity, which are reflected in the various biomarker responses.
Caption: Toxicological pathway of Sumi-alpha (esfenvalerate) exposure.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biomarker studies. The following are summarized protocols for the key experimental assays cited in this guide.
Oxidative Stress Biomarker Assays
a) Malondialdehyde (MDA) Assay (Lipid Peroxidation)
This assay quantifies lipid peroxidation by measuring MDA, a secondary product. The thiobarbituric acid reactive substances (TBARS) method is commonly used.
Workflow:
Caption: Workflow for the MDA (TBARS) assay.
Protocol:
-
Homogenization: Homogenize tissue samples in a suitable buffer (e.g., potassium phosphate (B84403) buffer) on ice.
-
Centrifugation: Centrifuge the homogenate to obtain the supernatant.
-
Reaction: Mix the supernatant with thiobarbituric acid (TBA) reagent and an acid (e.g., trichloroacetic acid).
-
Incubation: Incubate the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes) to allow for the color reaction to occur.
-
Cooling and Centrifugation: Cool the samples and centrifuge to pellet any precipitate.
-
Measurement: Measure the absorbance of the supernatant at approximately 532 nm using a spectrophotometer.
-
Quantification: Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.
b) Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays
These assays measure the activity of key antioxidant enzymes.
Protocol for SOD Activity: SOD activity is often measured indirectly by its ability to inhibit the reduction of a substrate by superoxide radicals.
-
Sample Preparation: Prepare a tissue homogenate supernatant as described for the MDA assay.
-
Reaction Mixture: Prepare a reaction mixture containing a substrate that changes color upon reduction by superoxide radicals (e.g., nitroblue tetrazolium - NBT) and a system to generate superoxide radicals (e.g., riboflavin/methionine under illumination or xanthine/xanthine oxidase).
-
Measurement: Add the sample supernatant to the reaction mixture and measure the change in absorbance over time at the appropriate wavelength (e.g., 560 nm for NBT).
-
Calculation: The percentage of inhibition of the substrate's reduction is used to calculate SOD activity, with one unit of SOD activity often defined as the amount of enzyme required to inhibit the reaction by 50%.
Protocol for CAT Activity: CAT activity is determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂).
-
Sample Preparation: Prepare a tissue homogenate supernatant.
-
Reaction: Add the supernatant to a solution of hydrogen peroxide in a suitable buffer (e.g., phosphate buffer).
-
Measurement: Monitor the decrease in absorbance at 240 nm as H₂O₂ is consumed.
-
Calculation: Calculate CAT activity based on the rate of change in absorbance and the molar extinction coefficient of H₂O₂.
Genotoxicity Biomarker Assay: The Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Workflow:
Caption: Workflow for the Comet Assay.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the tissue of interest.
-
Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysis solution (containing detergent and high salt) to lyse the cells and unfold the DNA.
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software. Key parameters include tail length, % DNA in the tail, and tail moment.
Alternative Biomarkers: Gene Expression and Proteomics
For a more sensitive and mechanistic understanding of Sumi-alpha exposure, advanced molecular techniques can be employed.
-
Gene Expression Analysis: Microarrays or quantitative PCR (qPCR) can be used to measure changes in the expression of specific genes or gene sets in response to esfenvalerate. Studies have shown that pyrethroid exposure can alter the expression of genes involved in neurodevelopment and neurotransmitter signaling.[4] This approach can provide early warning signals of toxicity.
-
Proteomics: Techniques like Difference Gel Electrophoresis (DIGE) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) can identify and quantify changes in the abundance of proteins in response to toxicant exposure. This can reveal novel protein biomarkers and provide insights into the cellular pathways affected by Sumi-alpha.
Conclusion
The validation of biomarkers for Sumi-alpha exposure in non-target organisms reveals a suite of reliable indicators, primarily centered around oxidative stress and genotoxicity. While Acetylcholinesterase (AChE) activity is a well-established biomarker for other classes of insecticides, current evidence suggests it is not a sensitive or reliable indicator of esfenvalerate exposure.
Key Takeaways:
-
Oxidative stress biomarkers (MDA, SOD, CAT, GST) are sensitive and responsive to Sumi-alpha exposure.
-
The comet assay is a robust method for quantifying DNA damage induced by esfenvalerate.
-
AChE activity is not a recommended primary biomarker for Sumi-alpha exposure.
-
Emerging molecular techniques like gene expression profiling offer higher sensitivity and mechanistic insights.
The choice of biomarker will depend on the specific research question, the organism of interest, and the available resources. A multi-biomarker approach, incorporating indicators from different mechanistic classes, is recommended for a comprehensive assessment of the ecotoxicological effects of Sumi-alpha.
References
- 1. Individual variability in esterase activity and CYP1A levels in Chinook salmon (Oncorhynchus tshawytscha) exposed to esfenvalerate and chlorpyrifos [pubs.usgs.gov]
- 2. Individual variability in esterase activity and CYP1A levels in Chinook salmon (Oncorhynchus tshawytscha) exposed to esfenvalerate and chlorpyrifos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pyrethroid esfenvalerate induces hypoactivity and decreases dopamine transporter expression in embryonic/larval zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal of Sumi-alpha: A Guide for Laboratory Professionals
The safe and proper disposal of Sumi-alpha, an insecticide containing the active ingredient esfenvalerate (B1671249), is crucial for protecting human health and the environment. Adherence to established protocols minimizes the risk of contamination and ensures compliance with regulations. This guide provides essential information on the correct disposal procedures for researchers, scientists, and drug development professionals.
Core Principles of Sumi-alpha Disposal
Disposal of Sumi-alpha and its containers must be treated as hazardous waste due to its toxicity, particularly to aquatic life.[1][2][3] The primary principle is to avoid environmental contamination by preventing the product from entering drains, soil, or water systems.[1][2]
Step-by-Step Disposal Procedures
For Unused or Waste Sumi-alpha Product:
-
Consult Local Regulations: Before initiating disposal, consult with your local solid waste management authority, environmental agency, or health department to understand specific requirements for hazardous waste disposal in your area.[4][5] State and local laws may be stricter than federal guidelines.[4][5]
-
Utilize a Licensed Contractor: Dispose of Sumi-alpha concentrate and any contaminated materials through a licensed hazardous-waste disposal contractor or at a designated collection site.[3][6]
-
Incineration: When possible, the material should be sent to a suitable incineration plant that is equipped with flue gas scrubbing.[1][7]
-
Never Dispose Down Drains: Do not pour Sumi-alpha down the sink, toilet, or any sewer or street drain.[5]
For Empty Sumi-alpha Containers:
-
Triple Rinsing: Empty containers should be triple-rinsed as follows:
-
Fill the container about one-quarter full with clean water.
-
Replace the cap and shake for 30 seconds.
-
Pour the rinsate into the application equipment or a mix tank for later use according to the label.
-
Repeat this process two more times.[8]
-
-
Disposal of Rinsed Containers: Once triple-rinsed, containers can often be disposed of as non-hazardous waste.[3][6] However, always confirm this with your local waste authority. Do not reuse empty containers for any other purpose.[2][5]
-
Puncturing and Flattening: After proper rinsing, destroy the container by perforation and flattening to prevent reuse.[2]
Spill Management
In the event of a spill, immediate action is necessary to contain the material and prevent environmental contamination.
-
Ensure Personal Safety: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, eye protection, boots, and coveralls.[2] If there is a risk of inhalation, a self-contained breathing apparatus should be worn.[1]
-
Contain the Spill: Use absorbent materials such as sand, earth, or sawdust to contain the spill.[2][9] Prevent the spilled material from entering drains or waterways.[2]
-
Clean-Up: Collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[2][9] Wash the affected area with water and a detergent, and collect this cleaning water for disposal as well.[9]
Quantitative Data
The Safety Data Sheets for Sumi-alpha and esfenvalerate do not provide specific quantitative limits for disposal. The consistent guideline is that any amount of the product or its contaminated materials must be treated as hazardous waste.
| Parameter | Guideline |
| Unused Product Disposal | Must be disposed of as hazardous waste through a licensed contractor or suitable incineration plant.[1][3] |
| Empty Container Disposal | Triple-rinse before disposal. May be considered non-hazardous after rinsing, pending local regulations.[3][6] |
| Spill Residue Disposal | All contaminated materials must be collected and disposed of as hazardous waste.[2][9] |
Experimental Protocols
The disposal procedures outlined above are based on established safety protocols found in the Safety Data Sheets for Sumi-alpha and its active ingredient, esfenvalerate. These documents are the primary source for chemical handling and disposal methodologies.
Disposal Workflow
Caption: Logical workflow for the proper disposal of Sumi-alpha waste.
References
- 1. download.basf.com [download.basf.com]
- 2. philagro.co.za [philagro.co.za]
- 3. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 4. Disposal of Pesticides [npic.orst.edu]
- 5. epa.gov [epa.gov]
- 6. cdn.nufarm.com [cdn.nufarm.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Pesticide and Container Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. agrichem.com.my [agrichem.com.my]
Essential Safety and Operational Protocols for Handling Sumi-alpha
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent chemical compounds. This document provides critical safety and logistical information for the handling of Sumi-alpha, a pyrethroid insecticide containing esfenvalerate. Adherence to these guidelines is essential for minimizing exposure risks and ensuring proper disposal.
Personal Protective Equipment (PPE) for Sumi-alpha
A comprehensive approach to personal protection is necessary to mitigate the risks associated with Sumi-alpha, which include skin and eye irritation, respiratory effects, and potential allergic reactions.[1][2][3] The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Usage Notes |
| Hands | Chemical-resistant gloves | Gloves should comply with standards such as AS/NZS 2161.[1] It is recommended to use impervious gloves.[4] Frequent changes are advised, and gloves should be checked for deterioration.[1] |
| Eyes/Face | Eye protection / Face protection | Tight-fitting safety glasses are recommended.[4] In situations with a higher risk of splashing, a face shield should be worn.[5] |
| Body | Protective clothing | Wear appropriate clothing to prevent repeated or prolonged skin contact.[1] Overalls should be worn and buttoned to the neck with sleeves worn over gloves.[5] |
| Respiratory | Respiratory protection | In case of inadequate ventilation or the formation of mists or vapors, wear appropriate respiratory protection.[2] A self-contained breathing apparatus (SCBA) is required in fire conditions.[3] |
Experimental Protocol: Safe Handling of Sumi-alpha
The following step-by-step protocol outlines the essential procedures for safely handling Sumi-alpha in a laboratory setting.
1. Preparation and Precautionary Measures:
-
Ensure you have read and understood the Safety Data Sheet (SDS) for Sumi-alpha before use.[4]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2][5]
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Do not eat, drink, or smoke in the area where Sumi-alpha is handled or stored.[1][6]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the substance, put on all required PPE as detailed in the table above. This includes chemical-resistant gloves, safety glasses or a face shield, and protective clothing.
3. Handling and Application:
-
Avoid contact with skin and eyes.[1]
-
Use accurately calibrated equipment for application to prevent spills and unnecessary exposure.[6]
4. Post-Handling Procedures:
-
After handling, wash hands and face thoroughly with soap and water, especially before meals.[1][6]
-
Remove contaminated clothing immediately and wash it before reuse.[1][4] Contaminated work clothing should not be allowed out of the workplace.[1]
5. Spill Management:
-
In case of a spill, immediately clear the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material such as sand, sawdust, or a general-purpose binder.[2][3]
-
Collect the absorbed material into a suitable, labeled container for disposal.[2]
-
Clean the contaminated area with water and detergents, ensuring the runoff does not enter drains or waterways.[2]
6. Disposal Plan:
-
Dispose of Sumi-alpha waste and contaminated materials at a licensed hazardous-waste disposal contractor or collection site.[7]
-
Do not dispose of the product into drains, soil, or water bodies.[2]
-
For empty containers, triple rinse them, add the rinsate to the spray tank, and then crush and bury them in an approved landfill.[6]
Workflow for Safe Handling of Sumi-alpha
The following diagram illustrates the logical flow of procedures for safely handling Sumi-alpha.
Caption: Workflow for the safe handling of Sumi-alpha insecticide.
Emergency First Aid Procedures
Immediate action is crucial in the event of accidental exposure to Sumi-alpha.
-
If Swallowed: Do NOT induce vomiting.[4][6] Immediately call a poison center or doctor.[1][4] Rinse the mouth with water.[1]
-
If on Skin: Immediately remove all contaminated clothing.[3] Wash the skin thoroughly with plenty of soap and water.[1][3] If skin irritation or a rash occurs, seek medical advice.[1][4]
-
If in Eyes: Rinse cautiously with water for several minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek medical attention if discomfort persists.[1][4]
-
If Inhaled: Move the affected person to fresh air and keep them comfortable for breathing.[1][2] If symptoms are severe or persist, get medical attention.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
